Technical Documentation Center

3-(1H-pyrazol-1-yl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1H-pyrazol-1-yl)phenol
  • CAS: 904315-14-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-pyrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-pyrazol-1-yl)phenol, a valuable heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-pyrazol-1-yl)phenol, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details a robust synthetic protocol for the N-arylation of pyrazole, critically examining the causality behind experimental choices. A thorough characterization of the target molecule is presented, including predicted spectroscopic data based on analogous compounds, with an emphasis on NMR, IR, and mass spectrometry. This guide is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental procedures. The pyrazole moiety is a prominent scaffold in a multitude of biologically active compounds, and understanding the synthesis and properties of its derivatives is crucial for the advancement of drug discovery.[1][2][3]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions.[4] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The metabolic stability of the pyrazole ring makes it an attractive component in the design of novel therapeutic agents.[2] 3-(1H-pyrazol-1-yl)phenol, in particular, combines the versatile pyrazole ring with a phenolic group, offering a handle for further functionalization and potential hydrogen bonding interactions with biological targets.

Synthesis of 3-(1H-pyrazol-1-yl)phenol: An N-Arylation Approach

The formation of the C-N bond between the pyrazole and phenyl rings is the key transformation in the synthesis of 3-(1H-pyrazol-1-yl)phenol. Two of the most powerful and widely employed methods for this N-arylation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[5][6]

Recommended Synthetic Strategy: The Ullmann Condensation

While the Buchwald-Hartwig reaction is a powerful tool, the Ullmann condensation often offers a more cost-effective and operationally simpler alternative for the N-arylation of pyrazoles, particularly when employing more reactive aryl iodides.[6][7] This guide will focus on a ligand-assisted Ullmann-type reaction, which allows for milder reaction conditions compared to the traditional high-temperature protocol.

Synthesis_Workflow reagents Pyrazole 3-Iodophenol CuI (catalyst) Ligand (e.g., L-proline) Base (e.g., K2CO3) Solvent (e.g., DMSO) reaction_vessel Reaction Setup (Inert Atmosphere) reagents->reaction_vessel heating Heating (e.g., 110 °C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 3-(1H-pyrazol-1-yl)phenol purification->product

Caption: Synthetic workflow for 3-(1H-pyrazol-1-yl)phenol via Ullmann condensation.

Detailed Experimental Protocol

Materials:

  • 1H-Pyrazole

  • 3-Iodophenol

  • Copper(I) Iodide (CuI)

  • L-proline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1H-pyrazole (1.2 equivalents), 3-iodophenol (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the 3-iodophenol.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMSO).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 3-(1H-pyrazol-1-yl)phenol.

Mechanistic Considerations and Rationale for Experimental Choices

The Ullmann condensation proceeds through a copper-catalyzed cycle. The base (K₂CO₃) deprotonates the pyrazole, making it a more potent nucleophile. The resulting pyrazolate anion coordinates to the copper(I) catalyst. Oxidative addition of the aryl iodide to the copper center, followed by reductive elimination, furnishes the desired N-arylpyrazole and regenerates the active copper catalyst.

  • Choice of Catalyst and Ligand: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions. The addition of a ligand, such as the readily available and inexpensive amino acid L-proline, can significantly accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper intermediates.

  • Base and Solvent: Potassium carbonate is a suitable base for the deprotonation of pyrazole. Anhydrous DMSO is an excellent polar aprotic solvent for this reaction as it can dissolve the reagents and facilitate the reaction at elevated temperatures.

Characterization of 3-(1H-pyrazol-1-yl)phenol

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(1H-pyrazol-1-yl)phenol. The following section outlines the expected analytical data.

Caption: Molecular structure of 3-(1H-pyrazol-1-yl)phenol.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 3-(1H-pyrazol-1-yl)phenol based on the analysis of structurally similar compounds.[8][9][10]

Technique Expected Observations
¹H NMR Phenolic OH: Broad singlet, ~9.5-10.0 ppm. Pyrazole Protons: Three distinct signals in the aromatic region (~6.5-8.0 ppm). H5 of pyrazole will likely be a doublet, H3 a doublet, and H4 a triplet. Phenolic Protons: Four signals in the aromatic region (~6.8-7.5 ppm) with characteristic coupling patterns for a 1,3-disubstituted benzene ring.
¹³C NMR Phenolic Carbons: Six signals, with the carbon bearing the hydroxyl group (C3') appearing at ~155-160 ppm. Pyrazole Carbons: Three signals for the pyrazole ring carbons, typically in the range of ~105-145 ppm.
IR (Infrared) Spectroscopy O-H Stretch: Broad absorption band in the region of 3200-3600 cm⁻¹. C-H Aromatic Stretch: Sharp peaks around 3000-3100 cm⁻¹. C=C Aromatic Stretch: Absorptions in the 1500-1600 cm⁻¹ region. C-N Stretch: Characteristic absorption in the fingerprint region.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): Expected at m/z = 160.06. Key Fragmentation: Loss of N₂ from the pyrazole ring, and fragmentation of the phenolic ring.
Interpretation of Spectroscopic Data
  • ¹H NMR: The chemical shift of the phenolic proton is highly dependent on the solvent and concentration due to hydrogen bonding. The protons on the pyrazole ring will exhibit characteristic coupling constants. The protons on the phenol ring will show a splitting pattern indicative of their relative positions.

  • ¹³C NMR: The number of signals will confirm the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

  • IR Spectroscopy: The broad O-H stretch is a key diagnostic feature for the presence of the phenol group.[11] The aromatic C-H and C=C stretching vibrations confirm the presence of the aromatic rings.

  • Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications and Future Directions

The 3-(1H-pyrazol-1-yl)phenol scaffold is a versatile platform for the development of new chemical entities with potential therapeutic applications. The phenolic hydroxyl group can be readily modified to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships. Furthermore, the pyrazole moiety can act as a key pharmacophore, interacting with various biological targets. This compound and its derivatives are promising candidates for screening in drug discovery programs targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-(1H-pyrazol-1-yl)phenol. The recommended Ullmann condensation protocol offers a reliable and efficient method for the preparation of this valuable building block. The comprehensive characterization data, although predicted, provides a solid basis for the identification and quality control of the synthesized compound. It is our hope that this guide will serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new pyrazole-based therapeutic agents.

References

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]

  • 3-phenyl-1H-pyrazole | C9H8N2. PubChem. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Synthesis of (E)- and (Z)-3(5)-(2-hydroxyphenyl)-4-styrylpyrazoles. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives for their Antimicrobial Activity. World Journal of Pharmaceutical Research. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-2,3,3a,4,5,6-hexahydro-pyrazolo[4,3-c]pyridazin-3-yl)-(4-nitrophenyl)diazene. ResearchGate. [Link]

  • 3-(1h-pyrazol-1-yl)phenol (C9H8N2O). PubChemLite. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. [Link]

  • Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. ResearchGate. [Link]

  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes and α-Keto Acids. Supporting Information. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health. [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • (3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-4-METHOXYBENZOATE. SpectraBase. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • 3-(1h-pyrazol-3-yl)phenol (C9H8N2O). PubChemLite. [Link]

  • Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • 4-(3-Amino-1h-Pyrazol-4-Yl)phenol | C9H9N3O. PubChem. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

Exploratory

Spectroscopic Profile of 3-(1H-pyrazol-1-yl)phenol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(1H-pyrazol-1-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(1H-pyrazol-1-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust characterization of the molecule. In the absence of extensive published experimental spectra, this guide establishes a reliable spectroscopic benchmark based on the analysis of its constituent functional groups—the phenol and pyrazole rings.

Molecular Structure and Spectroscopic Overview

3-(1H-pyrazol-1-yl)phenol, with the molecular formula C₉H₈N₂O, integrates a phenolic moiety with a pyrazole ring via a nitrogen-carbon bond. This unique combination of an electron-rich aromatic alcohol and a nitrogen-containing heterocycle dictates its characteristic spectroscopic features. Understanding these features is paramount for its identification, purity assessment, and the study of its interactions in biological and chemical systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-(1H-pyrazol-1-yl)phenol. The expected ¹H and ¹³C NMR spectra are detailed below, with chemical shifts predicted based on established values for phenolic and pyrazolic structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the presence of two distinct aromatic systems. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Phenolic OH4.0 - 7.5Broad SingletN/AChemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[1][2]
Pyrazole H-4~6.4Triplet (t)~2.2Coupled to H-3 and H-5.
Phenol H-2, H-4, H-5, H-66.8 - 7.8Multiplet (m)VariousA complex region showing characteristic ortho, meta, and para couplings of a substituted benzene ring.
Pyrazole H-3~7.7Doublet (d)~1.8Coupled to H-4.
Pyrazole H-5~7.9Doublet (d)~2.5Coupled to H-4.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Phenolic C-OH (C-1)155 - 160Deshielded due to the attached oxygen.
Phenolic C-H115 - 130Aromatic carbons of the phenol ring.
Phenolic C-N (C-3)140 - 145Carbon atom of the phenol ring attached to the pyrazole nitrogen.
Pyrazole C-4~107Shielded carbon in the pyrazole ring.
Pyrazole C-5~128
Pyrazole C-3~141Deshielded due to proximity to two nitrogen atoms.
Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for structural verification.

  • Sample Preparation : Dissolve 5-10 mg of 3-(1H-pyrazol-1-yl)phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the labile phenolic proton.[3]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[4]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region of the ¹H spectrum.[5]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the phenolic hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the OH peak should disappear or significantly diminish.[1]

  • ¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.[6]

  • 2D NMR Experiments : For unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[6][7]

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in 3-(1H-pyrazol-1-yl)phenol. The spectrum is characterized by absorptions corresponding to the O-H, C-H, C=C, C-N, and C-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3550 - 3200Strong, BroadO-H stretchPhenolic hydroxyl[1][8][9]
3150 - 3100MediumC-H stretchAromatic (Pyrazole & Phenol)[10][11]
1610 - 1580Medium-StrongC=C stretchAromatic ring (Phenol)[8][10]
1550 - 1500Medium-StrongC=N, C=C stretchPyrazole ring
1260 - 1180StrongC-O stretchPhenolic C-O[8]
900 - 675StrongC-H bend (out-of-plane)Aromatic ring substitution pattern
Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For a solid sample like 3-(1H-pyrazol-1-yl)phenol, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid, requiring minimal sample preparation.

  • Background Spectrum : A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded.

  • Sample Spectrum : The spectrum of the sample is then recorded. The instrument software automatically subtracts the background to produce the final spectrum.

  • Data Analysis : The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands of the functional groups.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of 3-(1H-pyrazol-1-yl)phenol, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrometry Data

The monoisotopic mass of C₉H₈N₂O is 160.0637 Da.[13] High-resolution mass spectrometry (HRMS) should be able to confirm this exact mass.

Adduct / FragmentPredicted m/zIonization Mode
[M+H]⁺161.0709ESI/APCI (+)
[M+Na]⁺183.0529ESI/APCI (+)
[M-H]⁻159.0564ESI/APCI (-)
Molecular Ion (M⁺•)160.0637EI
Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion (m/z 160) is expected to be prominent. Key fragmentation pathways would likely involve:

  • Loss of CO : A common fragmentation for phenols, leading to a radical cation at m/z 132.

  • Cleavage of the pyrazole ring : This can lead to a variety of smaller fragments.

  • Loss of HCN : A characteristic fragmentation of nitrogen-containing heterocycles.

Fragmentation_Pathway M [C₉H₈N₂O]⁺• m/z = 160 F1 [C₈H₈N₂]⁺• m/z = 132 M->F1 - CO F3 [C₆H₅O]⁺ m/z = 93 M->F3 - C₃H₃N₂• F2 [C₈H₇N]⁺• m/z = 117 F1->F2 - HCN

Caption: A plausible EI mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Ionization Method Selection :

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for determining the molecular weight via protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, often coupled with liquid chromatography (LC-MS).[14][15]

    • Electron Ionization (EI) is a hard ionization technique, typically coupled with gas chromatography (GC-MS), that provides detailed structural information through fragmentation.[16][17]

  • Sample Introduction : The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile for LC-MS), is introduced into the mass spectrometer.

  • Mass Analysis : A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.[18]

  • Tandem MS (MS/MS) : To further investigate fragmentation pathways, tandem mass spectrometry can be employed. The molecular ion is selected and fragmented in the gas phase to produce a product ion spectrum, which is invaluable for structural confirmation.[15]

Conclusion

This technical guide provides a detailed spectroscopic characterization of 3-(1H-pyrazol-1-yl)phenol based on predictive data and established principles. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive framework for the identification and analysis of this compound. This information serves as a critical resource for scientists engaged in synthesis, quality control, and the development of new chemical entities where 3-(1H-pyrazol-1-yl)phenol is a key structural motif.

References

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]

  • Nair, V. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Li, F., & Wu, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Springer Nature. NMR Protocols and Methods. Available at: [Link]

  • LibreTexts Chemistry. The 1H-NMR experiment. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy Handout. Available at: [Link]

  • University of Calgary. Chemical Shifts. Available at: [Link]

  • Advanced NMR Techniques in Organic Chemistry. Available at: [Link]

  • University of Wisconsin-Platteville. Approximating Proton NMR Chemical Shifts. Available at: [Link]

  • University of Calgary. Spectroscopy Tutorial: Phenols and Enols. Available at: [Link]

  • Gotsko, M. D., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molecules, 25(23), 5732. Available at: [Link]

  • Michigan State University. NMR Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. Available at: [Link]

  • ResearchGate. NMR and IR Spectroscopy of Phenols. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • University of Arizona. Interpretation of mass spectra. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • PubChemLite. 3-(1h-pyrazol-1-yl)phenol (C9H8N2O). Available at: [Link]

  • UCLA Chemistry. IR Absorption Table. Available at: [Link]

  • ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available at: [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • Journal of the American Chemical Society. Infrared Spectra of Phenols. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of phenol. Available at: [Link]

  • Supporting Information - Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • University of Wisconsin-Madison. IR Chart. Available at: [Link]

  • Spectrabase. Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- [13C NMR]. Available at: [Link]

  • Russian Chemical Bulletin. Synthesis, thermal transformations, and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). Available at: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. Available at: [Link]

Sources

Foundational

chemical properties and reactivity of 3-(1H-pyrazol-1-yl)phenol

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(1H-pyrazol-1-yl)phenol Introduction 3-(1H-pyrazol-1-yl)phenol stands as a molecule of significant interest in contemporary chemical research, pa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(1H-pyrazol-1-yl)phenol

Introduction

3-(1H-pyrazol-1-yl)phenol stands as a molecule of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its unique bifunctional architecture, integrating a nucleophilic phenol ring with the versatile pyrazole heterocycle, offers a rich landscape for chemical modification and application. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1][2][3][4] This guide provides a comprehensive exploration of the core physicochemical properties, synthesis, and nuanced reactivity of 3-(1H-pyrazol-1-yl)phenol, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The intrinsic properties of 3-(1H-pyrazol-1-yl)phenol dictate its behavior in chemical systems. The molecule's character is a hybrid of its two constituent rings: the acidic, electron-rich phenol and the weakly basic, aromatic pyrazole.

Core Properties

A summary of the fundamental physicochemical data for 3-(1H-pyrazol-1-yl)phenol is presented below. This data is crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O[5][6]
Molecular Weight 160.17 g/mol [6][7][8]
CAS Number 904315-14-6[6][7][8]
Predicted XlogP 1.8[5]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 1[8]
Spectroscopic Signature

Spectroscopic analysis is essential for the structural confirmation of 3-(1H-pyrazol-1-yl)phenol and its derivatives. While specific experimental spectra for this exact compound are not widely published, its signature can be reliably predicted based on its functional groups and data from closely related analogues.[9][10][11]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenol and pyrazole rings. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The three protons on the pyrazole ring will appear as distinct multiplets, typically in the 6.0-8.0 ppm range. The four protons on the phenol ring will also present as multiplets in the aromatic region.

  • ¹³C NMR: The spectrum will display nine unique carbon signals. The carbon bearing the hydroxyl group (C-O) will resonate downfield (~155-160 ppm). The carbons of the pyrazole ring will have characteristic shifts, and the remaining aromatic carbons of the phenol ring will appear in the typical 110-140 ppm range.

  • IR Spectroscopy: Key vibrational bands will confirm the presence of the primary functional groups. A broad O-H stretching band is expected around 3200-3600 cm⁻¹. C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. C-N and C=N stretching from the pyrazole ring will also be present.[9][10]

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 160.06.[5] Common fragmentation patterns would involve the loss of CO and HCN from the respective rings.

Synthesis of 3-(1H-pyrazol-1-yl)phenol

The construction of the 3-(1H-pyrazol-1-yl)phenol scaffold can be achieved through several strategic synthetic routes. A common and reliable method involves the condensation of 3-hydrazinophenol with a suitable three-carbon synthon that allows for pyrazole ring formation.

Representative Synthetic Protocol: Cyclocondensation

This protocol describes a generalized synthesis based on the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry.

Step 1: Diazotization of 3-Aminophenol

  • Dissolve 3-aminophenol (1.0 eq) in an aqueous solution of hydrochloric acid (~2.5 eq) at 0-5 °C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Reduction to Hydrazine

  • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Basify the mixture with a concentrated NaOH solution to precipitate the tin hydroxides and liberate the 3-hydrazinophenol.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

Step 3: Pyrazole Ring Formation

  • To the solution of 3-hydrazinophenol, add malonaldehyde bis(dimethyl acetal) (1.1 eq) and a catalytic amount of strong acid (e.g., H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction, neutralize the acid, and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield 3-(1H-pyrazol-1-yl)phenol.

Synthesis Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclocondensation A 3-Aminophenol B NaNO₂, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C D SnCl₂, HCl C->D E 3-Hydrazinophenol D->E F Malonaldehyde Acetal Acid Catalyst, Reflux E->F G 3-(1H-pyrazol-1-yl)phenol F->G

Caption: Synthetic workflow for 3-(1H-pyrazol-1-yl)phenol.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(1H-pyrazol-1-yl)phenol is a fascinating interplay between its two key structural motifs. The phenol ring is highly activated towards electrophilic substitution, while the pyrazole ring has its own distinct reactivity profile.

Reactivity of the Phenol Moiety

3.1.1 Acidity of the Phenolic Proton

The hydroxyl group imparts significant acidity to the molecule, more so than a typical alcohol. The resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[12] The pyrazole substituent at the meta-position exerts a moderate electron-withdrawing inductive effect, which further stabilizes the phenoxide conjugate base and increases the acidity of the phenol compared to unsubstituted phenol.[13] This acidity is a critical parameter, as deprotonation is the first step in many reactions involving the hydroxyl group.

3.1.2 Electrophilic Aromatic Substitution (SEAr)

The hydroxyl group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution.[14][15] This strong activation dominates the reactivity of the molecule. The pyrazole ring, being meta to the hydroxyl group, has a deactivating inductive effect but does not sterically hinder the activated positions. Therefore, electrophiles will preferentially attack the positions ortho and para to the -OH group (C2, C4, and C6).

  • Halogenation: Reaction with bromine water leads to the rapid formation of a white precipitate of 2,4,6-tribromo-3-(1H-pyrazol-1-yl)phenol.[15] To achieve selective monohalogenation, milder conditions are necessary, such as using N-bromosuccinimide (NBS) or bromine in a non-polar solvent like CCl₄ at low temperatures.[16]

  • Nitration: Treatment with dilute nitric acid at low temperatures yields a mixture of 2-nitro- and 4-nitro-3-(1H-pyrazol-1-yl)phenol.[15] Using concentrated nitric acid can lead to polysubstitution and significant oxidative degradation.[14]

  • Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the kinetically favored ortho-isomer is the major product, while at higher temperatures, the thermodynamically more stable para-isomer predominates.[16]

Caption: Regioselectivity in electrophilic substitution.

3.1.3 Reactions at the Hydroxyl Group

  • O-Alkylation (Williamson Ether Synthesis): The phenolic proton can be readily removed by a moderate base (e.g., K₂CO₃, NaH). The resulting phenoxide is a potent nucleophile that reacts efficiently with alkyl halides (e.g., methyl iodide, benzyl bromide) to form the corresponding ethers. This reaction is fundamental for modifying the molecule's solubility and hydrogen-bonding capacity.

  • O-Acylation: The hydroxyl group reacts with acylating agents like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding ester. This is a common strategy for protecting the hydroxyl group or introducing a new functional handle.

Reactivity of the Pyrazole Moiety

The pyrazole ring is an aromatic heterocycle, but its reactivity towards electrophiles is generally lower than that of benzene due to the electron-withdrawing nature of the two nitrogen atoms.[17]

  • Electrophilic Substitution: When forced, electrophilic substitution on the N-substituted pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon.[18] Reactions like halogenation with NBS or NCS can be achieved under specific conditions, but they are significantly less facile than the reactions on the phenol ring.

  • Metal Coordination: The sp²-hybridized nitrogen atom (N2) of the pyrazole ring possesses a lone pair of electrons and can act as a ligand, coordinating to various metal centers. This property is exploited in the design of catalysts and metal-organic frameworks.

Applications in Drug Discovery and Research

The 3-(1H-pyrazol-1-yl)phenol scaffold is a "privileged structure" in medicinal chemistry. Its constituent parts offer functionalities crucial for molecular recognition at biological targets.

  • Enzyme Inhibition: The pyrazole ring is a key component in many selective COX-2 inhibitors (e.g., Celecoxib). The phenol group can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule in an enzyme's active site. Derivatives of this scaffold are actively investigated as potential anti-inflammatory, analgesic, and anticancer agents.[3][19]

  • Receptor Ligands: The combination of hydrogen bonding sites and an aromatic system allows for effective interaction with a wide range of biological receptors. These interactions are critical for designing antagonists or agonists for targets involved in neurological or metabolic disorders.

  • Synthetic Building Block: As demonstrated, the molecule's distinct reactivity zones allow for selective functionalization. It serves as a versatile starting material for building more complex, polyfunctional molecules for screening libraries in drug discovery programs.[20]

Conclusion

3-(1H-pyrazol-1-yl)phenol is a molecule with a rich and predictable chemical personality. Its reactivity is dominated by the electron-donating hydroxyl group, which renders the attached phenyl ring highly susceptible to electrophilic attack at the ortho and para positions. Concurrently, the hydroxyl group itself and the less reactive pyrazole ring provide secondary sites for strategic modification. A thorough understanding of this reactivity landscape, grounded in mechanistic principles, empowers researchers to effectively utilize this compound as a foundational building block for the rational design of novel therapeutics and advanced materials.

References

  • PubChem. 3-(1h-pyrazol-1-yl)phenol (C9H8N2O). PubChemLite. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

  • Kumar, V., & Aggarwal, M. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: A Journal of Drug Design & Discovery. [Link]

  • Gomori, A., et al. (2018). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. [Link]

  • Li, W., et al. (2019). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Quora. (2021). What does the acidity of phenol depend on? [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • Pharmaceutical Organic Chemistry-II. Phenol Electrophilic substitution rxn. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. [Link]

  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]

  • Karrouchi, K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

Sources

Exploratory

A Strategic Guide to the Preliminary Biological Screening of 3-(1H-pyrazol-1-yl)phenol

Preamble: The Rationale for a Targeted, Multi-Tiered Screening Approach The compound 3-(1H-pyrazol-1-yl)phenol presents a compelling case for biological investigation. It is a conjugate of two highly significant pharmaco...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Targeted, Multi-Tiered Screening Approach

The compound 3-(1H-pyrazol-1-yl)phenol presents a compelling case for biological investigation. It is a conjugate of two highly significant pharmacophores: the pyrazole nucleus and a phenolic ring. The pyrazole moiety is a cornerstone of medicinal chemistry, found in drugs with applications ranging from anti-inflammatory (e.g., Celecoxib) to anticancer and antimicrobial agents.[1][2] The phenolic hydroxyl group is a classic structural alert for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[3][4]

A naive, broad-spectrum screening approach would be inefficient and cost-prohibitive. Instead, this guide proposes a logical, tiered screening cascade. This strategy begins with foundational assays to establish a basic biological and toxicological profile (Tier 1), proceeds to hypothesis-driven screens based on the known activities of its constituent pharmacophores (Tier 2), and culminates in a conceptual framework for preliminary in vivo validation (Tier 3). This methodology is designed to maximize data acquisition while conserving resources, ensuring that only compounds with a genuinely promising profile advance.

Section 1: Foundational Characterization & Tier 1 Screening

Before any biological assessment, the purity and identity of the 3-(1H-pyrazol-1-yl)phenol sample must be unequivocally confirmed via techniques such as NMR, mass spectrometry, and HPLC. Furthermore, its solubility in relevant biological media (e.g., DMSO, aqueous buffers) must be determined to ensure accurate dosing and avoid artifacts from compound precipitation.

Foundational Directive: Assessing In Vitro Cytotoxicity

The initial and most critical step in screening any novel compound is to determine its inherent cytotoxicity.[5] This data is not only a primary indicator of potential therapeutic use (e.g., in oncology) but also essential for defining the non-toxic concentration window for all subsequent in vitro assays. Misinterpretation of bioactivity data is common when a compound's effects are merely a consequence of cell death.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7][8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for non-cancerous control, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of 3-(1H-pyrazol-1-yl)phenol in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Replace the medium in the wells with the prepared compound dilutions. Include vehicle controls (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Cell LineCompoundIncubation TimeIC₅₀ (µM)
HEK293 (Non-cancerous)3-(1H-pyrazol-1-yl)phenol48h>100
MCF-7 (Breast Cancer)3-(1H-pyrazol-1-yl)phenol48h45.2 ± 3.1
MCF-7 (Breast Cancer)Doxorubicin (Control)48h1.2 ± 0.2
Hypothesis I: The Phenolic Moiety as an Antioxidant

The presence of the phenol group strongly suggests potential antioxidant activity.[9] We will employ two complementary assays to evaluate this: the DPPH radical scavenging assay, which measures hydrogen atom donating ability, and the Ferric Reducing Antioxidant Power (FRAP) assay, which measures electron-donating capacity.[10][11]

This spectrophotometric assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3] In the presence of an antioxidant that can donate a hydrogen atom, the deep violet DPPH radical is reduced to the pale yellow hydrazine, resulting in a decrease in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of 3-(1H-pyrazol-1-yl)phenol in methanol. Ascorbic acid or Trolox should be used as a positive control.

  • Reaction: In a 96-well plate, mix 100 µL of the compound dilutions with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Hypothesis II: The Pyrazole Nucleus as an Antimicrobial Scaffold

The pyrazole scaffold is a well-established feature in many compounds with antibacterial and antifungal properties.[1][12] A preliminary screen against a panel of clinically relevant microorganisms is therefore a logical and necessary step.

This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening.[13][14]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare standardized microbial suspensions (0.5 McFarland standard) of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and a fungus (e.g., Candida albicans ATCC 10231).[13]

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound at a high concentration (e.g., 1 mg/mL in DMSO) into the wells. Use a standard antibiotic (e.g., Chloramphenicol) and an antifungal (e.g., Clotrimazole) as positive controls, and DMSO as a negative control.[13]

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each well.

MicroorganismCompound (1 mg/mL)Zone of Inhibition (mm)
S. aureus3-(1H-pyrazol-1-yl)phenol14 ± 1
E. coli3-(1H-pyrazol-1-yl)phenol0
C. albicans3-(1H-pyrazol-1-yl)phenol11 ± 2
S. aureusChloramphenicol (30 µg)22 ± 1
C. albicansClotrimazole (10 µg)19 ± 2

Section 2: Tier 2 Screening - Exploring Precedent-Based Activities

With foundational data on cytotoxicity, antioxidant potential, and antimicrobial spectrum, we can proceed to more specific, hypothesis-driven assays based on the extensive pharmacology of the pyrazole nucleus.

Hypothesis III: Anti-inflammatory Potential via COX Enzyme Inhibition

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes. Commercially available kits provide a reliable and standardized platform.

Step-by-Step Methodology:

  • Reagent Preparation: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical). Reconstitute enzymes (ovine COX-1, human recombinant COX-2) and prepare reagents as per the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of 3-(1H-pyrazol-1-yl)phenol or a reference inhibitor (e.g., Celecoxib, Diclofenac) for a specified time.

  • Reaction Initiation: Add arachidonic acid to initiate the COX reaction.

  • Detection: Add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the enzyme, generating a measurable color change.

  • Data Acquisition: Read the absorbance at the specified wavelength (e.g., 590 nm).

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to establish potency and selectivity.

Hypothesis IV: Anticancer Proliferative Activity

Beyond general cytotoxicity, many pyrazole derivatives exhibit specific anti-proliferative activity against various cancer cell lines.[17][18] The cytotoxicity data from Tier 1 can be expanded to a broader panel of cancer cells to identify potential selectivity.

Leverage the established MTT assay protocol from Section 1.1. The key modification is the expansion of the cell line panel to include diverse cancer types, such as:

  • Prostate Cancer: DU145[17]

  • Melanoma: A2058[17]

  • Colon Cancer: HCT-116

  • Pancreatic Cancer: PANC-1[18]

The goal is to identify if 3-(1H-pyrazol-1-yl)phenol exhibits preferential cytotoxicity towards one or more cancer cell types compared to non-cancerous cells, which would indicate a favorable therapeutic index.

Section 3: A Conceptual Framework for Tier 3 In Vivo Assessment

Should the in vitro data from Tiers 1 and 2 reveal a potent and selective activity profile (e.g., significant anti-inflammatory and low cytotoxicity), a preliminary in vivo study may be warranted. Phenotype-based screening in whole organisms provides invaluable data on a compound's integrated physiological effects.[19][20]

Potential In Vivo Model: Analgesic Activity Screening

Analgesic activity often correlates with anti-inflammatory mechanisms.[21] The hot plate test is a classic, reliable model for evaluating centrally-acting analgesics.

This test measures the reaction time of an animal to a thermal stimulus.[22][23] An increase in latency to a pain response (e.g., paw licking, jumping) after compound administration indicates an analgesic effect.

Brief Methodology:

  • Acclimatization: Acclimate mice or rats to the testing environment.

  • Baseline Measurement: Determine the baseline latency for each animal on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.

  • Compound Administration: Administer 3-(1H-pyrazol-1-yl)phenol via an appropriate route (e.g., intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., morphine).

  • Post-Treatment Measurement: Measure the reaction latency at several time points post-administration (e.g., 30, 60, 90 minutes).

  • Analysis: Compare the post-treatment latencies to the baseline values and to the control groups to determine if the compound produces a significant analgesic effect.

Visualization of the Screening Cascade

The logical flow of this multi-tiered screening strategy is best represented as a workflow diagram.

Screening_Cascade cluster_0 Compound Preparation cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Hypothesis-Driven Screening cluster_3 Tier 3: Preliminary In Vivo Validation cluster_4 Decision Point Compound 3-(1H-pyrazol-1-yl)phenol (Purity & Solubility Confirmed) Cytotoxicity Cytotoxicity Assay (MTT) - IC50 vs. Normal & Cancer Cells Compound->Cytotoxicity Antioxidant Antioxidant Assays (DPPH/FRAP) - Radical Scavenging Capacity Compound->Antioxidant Antimicrobial Antimicrobial Screen - Zone of Inhibition Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assay - COX-1/COX-2 Inhibition Cytotoxicity->AntiInflammatory Defines non-toxic concentration Anticancer Expanded Anticancer Screen - Selective Proliferation Inhibition Cytotoxicity->Anticancer Analgesic Analgesic Model (Hot Plate) - Efficacy in a Whole Organism Antioxidant->Analgesic Antimicrobial->Analgesic AntiInflammatory->Analgesic Anticancer->Analgesic Hit Hit Identification & Lead Optimization Analgesic->Hit

Caption: A multi-tiered workflow for the biological screening of novel compounds.

Conclusion and Path Forward

This technical guide outlines a systematic, efficient, and scientifically-grounded strategy for the preliminary biological evaluation of 3-(1H-pyrazol-1-yl)phenol. By integrating foundational cytotoxicity tests with hypothesis-driven assays targeting the known bioactivities of its pyrazole and phenol components, this cascade allows for a comprehensive initial assessment. The tiered structure ensures that resources are focused and that a clear, data-driven decision can be made regarding the compound's potential as a "hit" candidate. Positive results, particularly a combination of high potency in a specific assay (e.g., selective COX-2 inhibition or targeted anticancer activity) and low general cytotoxicity, would provide a strong rationale for advancing the molecule into a full-fledged lead optimization program.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 13(22), 14933–14955. [Link]

  • Singh, P., & Kumar, A. (2018). Review on Analgesic Activity and Determination Methods. ResearchGate. [Link]

  • Gouda, M. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2910. [Link]

  • Wang, Y., et al. (2023). Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application. Molecules, 28(6), 2697. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779–788. [Link]

  • Sarkar, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(2), 1017-1025. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(23), 8201. [Link]

  • Unknown Author. (2012). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]

  • Nakao, K., & Ogawa, Y. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 12(13), 2577. [Link]

  • Fadl, T. A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules, 27(21), 7244. [Link]

  • Kumar, R. S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 7(3), 1335-1341. [Link]

  • Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10328–10344. [Link]

  • Chander, S., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(1), 2–10. [Link]

  • Kumar, D., et al. (2022). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds, 42(5), 2269-2287. [Link]

  • Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1139-1148. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]

  • Yaseen, G., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. [Link]

  • El-Gamal, A. A., et al. (2022). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. Horticulturae, 8(11), 1017. [Link]

  • Kumar, A., et al. (2021). The preliminary phytochemical screening, quantification of phenols and flavonoids and antioxidant potential analysis of leaf sample of some selected plants. International Journal of Botany Studies, 6(3), 594-598. [Link]

  • Stratil, P., et al. (2006). Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in Vegetables—Evaluation of Spectrophotometric Methods. Journal of Agricultural and Food Chemistry, 54(3), 607–616. [Link]

  • Das, B., et al. (2022). Phenotype-based drug screening: An in vivo strategy to classify and identify the chemical compounds modulating zebrafish M-cell regeneration. Frontiers in Molecular Neuroscience, 15, 963784. [Link]

  • Kumar, A., & Kumari, S. (2019). Preliminary phytochemical screening of some compounds from leaf and stem of Putranjiva roxburghii Wall. Journal of Pharmacognosy and Phytochemistry, 8(1), 216-219. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]

  • Unknown Author. (2014). Analgesic screening methods. Slideshare. [Link]

  • Al-Masoudi, N. A., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11059–11070. [Link]

  • Kumar, P., et al. (2021). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic Prospects. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-15. [Link]

  • Tupare, S. D., et al. (2012). Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. International Journal of Organic Chemistry, 2(4), 371-376. [Link]

  • Saluja, V. (2022). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal of Global Advanced Scientific Research, 3(1), 1-10. [Link]

  • Sarkar, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • El-Metwaly, N. M., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2248-2268. [Link]

  • Sarikurkcu, C., et al. (2022). Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). Pharmata, 3(2), 1-7. [Link]

  • Generalić Mekinić, I., et al. (2023). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. Foods, 12(19), 3656. [Link]

  • Lehto, S. G., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 904, 129–141. [Link]

  • Tuntipopipat, S., et al. (2023). Screening and characterization of antioxidant, anti-aging, and anti-microbial activity of herbal extracts. Functional Foods in Health and Disease, 13(2), 52-68. [Link]

  • Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2696. [Link]

  • Unknown Author. (2023). Enzyme inhibition activities results*. ResearchGate. [Link]

  • El-Feky, S. A., et al. (2019). Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1170–1182. [Link]

  • Al-Marby, A. A., et al. (2017). Preliminary Phytochemical Screening of Different Solvent Extracts of Some Medicinal plants. CURRENT RESEARCH WEB. [Link]

  • Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. [Link]

  • Bekhit, A. A., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorganic Chemistry, 66, 103–114. [Link]

  • Georgiev, G., et al. (2022). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 69(2), 431–437. [Link]

  • Sasikumar, K., & Ghosh, A. (2012). Screening Methods for Drug Discovery from Plants. In Plant Bioactives and Drug Discovery (pp. 329-346). John Wiley & Sons, Inc. [Link]

  • Yaseen, G., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(9), 16476–16490. [Link]

  • Unknown Author. (n.d.). Screening Methods for Analgesic Agents. Pharmacy 180. [Link]

  • Saroglou, V., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Molecules, 28(5), 2314. [Link]

  • Patel, A. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 101-106. [Link]

Sources

Foundational

The Dynamic Nature of Pyrazolylphenols: An In-depth Technical Guide to Tautomerism

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the tautomeric phenomena observed in pyrazolylphenols. Moving...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the tautomeric phenomena observed in pyrazolylphenols. Moving beyond a simple textbook definition, we will delve into the structural nuances, the environmental factors that govern the delicate equilibrium between tautomeric forms, and the advanced analytical techniques required for their characterization. As the pyrazole moiety is a privileged scaffold in modern drug discovery, a thorough understanding of its tautomeric behavior is paramount for rational drug design and development.[1][2][3][4]

The Concept of Tautomerism in Pyrazolylphenols: A Tale of Two Forms

Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton.[5] In the context of pyrazolylphenols, two principal types of tautomerism are of significant interest: keto-enol and azo-hydrazone tautomerism. The position of this equilibrium is not static; it is a dynamic process influenced by a multitude of factors, including the electronic nature of substituents, the polarity of the solvent, and even the physical state (solution vs. solid).[6][7][8]

Keto-Enol Tautomerism

This classic form of tautomerism involves the interconversion between a ketone (keto form) and an enol (enol form), which contains a hydroxyl group bonded to a carbon-carbon double bond.[9] In pyrazolylphenols, this equilibrium is a key determinant of their chemical reactivity and potential for biological interactions.[10][11]

The stability of each form is dictated by factors such as intramolecular hydrogen bonding and the conjugation of the enol with the carbonyl group, which often favors the enol form.[10]

Diagram 1: Keto-Enol Tautomerism in a Pyrazolylphenol Moiety

A simplified representation of the equilibrium between the keto and enol tautomers of a pyrazolylphenol.

Azo-Hydrazone Tautomerism

When a pyrazolylphenol contains an azo linkage (-N=N-), a second type of tautomerism, azo-hydrazone, comes into play. This involves the migration of a proton from the phenolic hydroxyl group to one of the nitrogen atoms of the azo group, resulting in a hydrazone structure.[12][13] This equilibrium is particularly relevant in the context of azo dyes, where the tautomeric form dictates the color and stability of the compound.[13][14][15]

The relative stability of the azo and hydrazone forms is influenced by the electronic properties of substituents on the aromatic rings and the nature of the solvent.[8][14]

Diagram 2: Azo-Hydrazone Tautomerism

The dynamic equilibrium between the azo and hydrazone forms in an azo-substituted pyrazolylphenol.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is readily shifted by both internal and external factors. A comprehensive understanding of these influences is critical for predicting and controlling the properties of pyrazolylphenols.

Substituent Effects

The electronic nature of substituents on the pyrazole or phenol ring can significantly impact the relative stability of the tautomers. Electron-withdrawing groups tend to favor the more polarized keto or hydrazone forms, while electron-donating groups can stabilize the enol or azo forms through resonance.[16][17]

Solvent Effects

The solvent environment plays a crucial role in determining the predominant tautomeric form.[6][8][18][19] Polar protic solvents, capable of hydrogen bonding, can stabilize the more polar tautomer, often the keto or hydrazone form.[6][20] Conversely, non-polar solvents may favor the less polar enol or azo tautomer.[20] The dielectric constant of the solvent is a key parameter influencing this equilibrium.[19]

Solvent Polarity Typical Effect on Pyrazolylphenol Tautomerism
ChloroformLowOften favors the enol form.[11]
MethanolHigh (Protic)Tends to stabilize the keto form.[11][21]
DMSOHigh (Aprotic)Can favor the keto form.[11]
WaterHigh (Protic)Generally stabilizes the more polar tautomer.[21]

Analytical Techniques for Tautomerism Exploration

Elucidating the tautomeric equilibrium of pyrazolylphenols requires a multi-faceted analytical approach. No single technique provides a complete picture; rather, the synergy of several methods offers the most robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for studying tautomerism in solution.[22][23][24] By analyzing chemical shifts, coupling constants, and the effects of temperature and solvent, one can gain detailed insights into the tautomeric equilibrium.[6][22][25] The presence of distinct signals for each tautomer or an averaged signal in the case of rapid interconversion provides quantitative information about the equilibrium constant.[24][26]

Experimental Protocol: ¹H NMR for Tautomeric Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazolylphenol derivative in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Signal Identification: Identify the characteristic proton signals for each tautomer. For keto-enol tautomerism, this may involve distinct signals for the enolic proton and the methylene protons of the keto form.[10]

  • Integration and Quantification: Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals provides the molar ratio of the tautomers in solution under the specific experimental conditions.

  • Variable Temperature Studies (Optional): Record spectra at different temperatures to investigate the thermodynamics of the tautomeric equilibrium.

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocol: UV-Vis Spectroscopy for Solvent Effect Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of the pyrazolylphenol in a suitable solvent (e.g., methanol).

  • Solvent Series: Prepare a series of dilute solutions (typically in the 10⁻⁵ M range) in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Compare the absorption maxima (λ_max) and the overall spectral shape in different solvents. A significant solvatochromic shift is indicative of a change in the tautomeric equilibrium.[6]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[30][31] By determining bond lengths and the positions of hydrogen atoms, this technique can definitively identify whether the molecule exists in the keto/hydrazone or enol/azo form in the crystalline lattice.[32][33][34] This information is invaluable for understanding the intrinsic structural preferences of the molecule in the absence of solvent effects.

Diagram 3: Workflow for Tautomerism Characterization

Tautomerism_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Conclusion synthesis Synthesis of Pyrazolylphenol Derivative nmr NMR Spectroscopy (Solution State) synthesis->nmr uv_vis UV-Vis Spectroscopy (Solution State) synthesis->uv_vis xray X-ray Crystallography (Solid State) synthesis->xray computation Computational Modeling (DFT) synthesis->computation equilibrium Determine Tautomeric Equilibrium nmr->equilibrium uv_vis->equilibrium xray->equilibrium computation->equilibrium factors Identify Influencing Factors equilibrium->factors conclusion Correlate Structure with Properties factors->conclusion

A comprehensive workflow for the investigation of pyrazolylphenol tautomerism.

Computational Chemistry

Density Functional Theory (DFT) and other computational methods have become invaluable for studying tautomerism.[35][36] These approaches allow for the calculation of the relative energies and thermodynamic parameters of different tautomers in the gas phase and in various solvents.[21][36] Computational studies can provide insights into the transition states of the interconversion process and help rationalize experimental observations.[8][35]

Implications in Drug Discovery and Development

The tautomeric state of a pyrazolylphenol derivative can have profound implications for its biological activity.[5] Since different tautomers possess distinct three-dimensional shapes and hydrogen bonding capabilities, they can interact differently with biological targets such as enzymes and receptors.[5] A comprehensive understanding of the tautomeric preferences of a drug candidate is therefore essential for:

  • Structure-Activity Relationship (SAR) Studies: Accurately defining the bioactive conformation.

  • Pharmacokinetic (ADME) Profiling: Tautomerism can influence properties like solubility, lipophilicity, and membrane permeability.[5]

  • Formulation Development: The stability of different tautomers in the solid state can affect the choice of crystalline form and the overall stability of the drug product.

The pyrazole scaffold is a key component in numerous approved drugs, highlighting its importance in medicinal chemistry.[1][2][37]

Conclusion

The tautomerism of pyrazolylphenols is a complex yet fascinating area of study with significant practical implications, particularly in the realm of drug discovery. By employing a combination of advanced analytical techniques and computational methods, researchers can gain a detailed understanding of the factors that govern this dynamic equilibrium. This knowledge is not merely academic; it is a critical component in the rational design of novel therapeutics with improved efficacy and safety profiles.

References

  • The use of NMR spectroscopy to study tautomerism. Bohrium. (2006).
  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Tautomerism Detected by NMR. Encyclopedia.pub.
  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State.
  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. (2022).
  • Keto-enol tautomerism: Significance and symbolism. (2025).
  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. (2024).
  • Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. PMC - NIH.
  • Schematic representation of the keto (a) and enol (b) tautomeric structures formed from intramolecular hydrogen-bonds in the pyrazole derivatives studied by Lin et al..
  • Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. Request PDF.
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Azo-Hydrazone Tautomerism – an Intriguing Balance.
  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2025).
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. (2020).
  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
  • Tautomerism in azo dyes. FOLIA.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI.
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • Azo-hydrazone tautomerism of azo dyes.
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Recent advances in the therapeutic applic
  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions (RSC Publishing).
  • Tautomerization and Substituent Effects on the Intramolecular Hydrogen Bonding in 4-Formyl-1-methylpyrazol-5-ol A Density Functional Theory.
  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. (2023).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][9][22][23]thiadiazine 2,2-dioxides.

  • What impact does tautomerism have on drug discovery and development?. PMC - NIH.
  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. (2023).
  • substituent and solvent effects on the tautomerism of 1-phenylazo-2-naphthol: a computational study.
  • The pyrazole scaffold in drug development. A target profile analysis.
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. PubMed.
  • A review on x-ray crystallography and it's applications.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Request PDF.
  • Protein X-ray Crystallography and Drug Discovery. PMC - NIH. (2020).
  • Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 3-(1H-pyrazol-1-yl)phenol

Abstract This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-(1H-pyrazol-1-yl)phenol. As a molecule combining a phenolic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-(1H-pyrazol-1-yl)phenol. As a molecule combining a phenolic ring and a pyrazole moiety, its physicochemical properties are of paramount importance for its potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical context and detailed, field-proven experimental protocols. We delve into the causality behind experimental design, ensuring that the methodologies presented are robust, self-validating, and aligned with industry standards for generating high-quality, reliable data for this novel compound.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a novel chemical entity from the laboratory to a viable application is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. For a compound like 3-(1H-pyrazol-1-yl)phenol, which incorporates both a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting pyrazole ring, these properties dictate its behavior in various media, influencing everything from bioavailability in drug development to shelf-life and formulation strategies.[1]

  • Solubility directly impacts the bioavailability of a potential therapeutic agent. A compound must first dissolve to be absorbed and exert its biological effect. Early and accurate solubility assessment is crucial for identifying potential development challenges and guiding formulation design.[1]

  • Stability determines the viability of a compound over time. Chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities. Understanding a molecule's degradation pathways is a regulatory necessity and essential for defining storage conditions, packaging, and shelf-life.[1]

This guide will provide the necessary protocols to thoroughly characterize 3-(1H-pyrazol-1-yl)phenol, establishing a foundational dataset for its future development.

Molecular Structure and Predicted Physicochemical Properties

3-(1H-pyrazol-1-yl)phenol (C₉H₈N₂O) possesses a unique combination of functional groups that influence its solubility and stability.

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic and can act as a hydrogen bond donor. It is also susceptible to oxidation, especially at higher pH values, which can lead to the formation of colored quinone-type structures.[2] The stability of phenolic compounds is often strongly dependent on pH.[3][4][5][6]

  • Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. The N-2 nitrogen, with its lone pair of electrons, is basic and can act as a hydrogen bond acceptor. The pyrazole ring itself is generally stable, but its electronic influence on the attached phenol ring is significant.[7]

Predicted Properties: A key predictor of solubility is the octanol-water partition coefficient (LogP). For 3-(1H-pyrazol-1-yl)phenol, the predicted XlogP is 1.8, suggesting a moderate lipophilicity.[8] This value indicates that the compound will likely exhibit solubility in a range of organic solvents but may have limited aqueous solubility.

Solubility Determination: Protocols and Rationale

The accurate determination of solubility is a cornerstone of compound characterization. The equilibrium shake-flask method is the gold-standard technique due to its robustness and reliability.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol details the steps to measure the solubility of 3-(1H-pyrazol-1-yl)phenol in various solvents.

Objective: To determine the equilibrium solubility of the test compound in different solvents at controlled temperatures.

Materials:

  • 3-(1H-pyrazol-1-yl)phenol (solid, verified purity)

  • Selection of solvents (See Table 1)

  • Calibrated analytical balance

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC system with a Diode Array Detector (DAD)[9][10]

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 3-(1H-pyrazol-1-yl)phenol in a suitable solvent (e.g., methanol or acetonitrile) for HPLC standard curve generation.

  • Sample Addition: Add an excess amount of solid 3-(1H-pyrazol-1-yl)phenol to a known volume of each test solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Shake for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature for at least 2 hours to allow undissolved solids to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates. Dilute the filtrate with the HPLC mobile phase to a concentration within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-DAD method. The concentration is determined by comparing the peak area to a standard curve.[9]

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

Causality and Experimental Design Choices
  • Why Shake-Flask? This method ensures that the solution reaches true thermodynamic equilibrium, providing the most accurate and reproducible measure of solubility, unlike kinetic or high-throughput methods which can sometimes overestimate it.

  • Why 24-48 Hours? Reaching equilibrium can be slow, especially for poorly soluble compounds. A 24-hour minimum ensures that the dissolution process is complete.

  • Why Centrifugation and Filtration? It is critical that the sample analyzed for concentration is free of any undissolved solid particles, as these will lead to a significant overestimation of solubility.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

Table 1: Predicted and Experimental Solubility Profile of 3-(1H-pyrazol-1-yl)phenol

Solvent SystemSolvent TypePredicted SolubilityExperimental Solubility at 25°C (mg/mL)Experimental Solubility at 37°C (mg/mL)
Phosphate Buffered Saline (pH 7.4)Aqueous BufferLowData to be generatedData to be generated
Simulated Gastric Fluid (pH 1.2)Aqueous BufferLow-ModerateData to be generatedData to be generated
WaterPolar ProticLowData to be generatedData to be generated
EthanolPolar ProticHighData to be generatedData to be generated
MethanolPolar ProticHighData to be generatedData to be generated
AcetonePolar AproticHighData to be generatedData to be generated
AcetonitrilePolar AproticModerateData to be generatedData to be generated
Dichloromethane (DCM)Non-polarModerateData to be generatedData to be generated
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solid compound to known volume of solvent C Shake at constant temp (e.g., 25°C) for 24-48h A->C B Prepare HPLC calibration standards G Analyze by validated HPLC-DAD method B->G D Centrifuge to pellet solids C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate with mobile phase E->F F->G H Determine concentration from calibration curve G->H I Calculate solubility (mg/mL or M) H->I

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Stability Assessment and Degradation Pathway Analysis

Understanding the chemical stability of 3-(1H-pyrazol-1-yl)phenol is essential. Forced degradation (or stress testing) is used to accelerate the degradation process to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • 3-(1H-pyrazol-1-yl)phenol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-DAD system, preferably coupled to a Mass Spectrometer (LC-MS) for peak identification

  • Photostability chamber

  • Oven

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of 3-(1H-pyrazol-1-yl)phenol (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel. Include a control sample protected from stress.

    • Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C for 24 hours. The phenolic nature of the compound makes it particularly susceptible to base-catalyzed oxidation, which may be rapid.[3][5]

    • Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Stress: Store a solution at 60°C in the dark for 7 days.

    • Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with a time-zero and a control sample, by a stability-indicating HPLC-DAD or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify and characterize major degradation products using MS and UV spectral data.

    • Establish a mass balance to account for the parent compound and its degradants.

Predicted Degradation Pathways

The structure of 3-(1H-pyrazol-1-yl)phenol suggests several potential degradation pathways.

  • Oxidation: The phenol moiety is the most likely site for oxidation. Under oxidative stress (H₂O₂) or in the presence of base and air, it can form hydroquinones, catechols, and subsequently polymerize into complex colored products.[11][12][13]

  • Hydrolysis: The N-phenyl bond connecting the pyrazole and phenol rings is generally stable to hydrolysis. However, extreme pH and heat could potentially promote cleavage, though this is less likely than oxidation.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to ring opening or polymerization.

Visualization: Factors Influencing Stability

G center Stability of 3-(1H-pyrazol-1-yl)phenol pH pH / Acidity / Basicity center->pH Phenol acidity, phenoxide formation Ox Oxidizing Agents (e.g., H₂O₂, air) center->Ox Phenol oxidation to quinones Temp Temperature center->Temp Accelerates all degradation rates Light Light Exposure (UV/Visible) center->Light Photolytic reactions Solvent Solvent Polarity & Protic Nature center->Solvent Stabilizes reactants or transition states

Caption: Key Environmental Factors Influencing the Chemical Stability.

Conclusion and Future Directions

This guide outlines the essential theoretical considerations and practical, robust protocols for the comprehensive characterization of the solubility and stability of 3-(1H-pyrazol-1-yl)phenol. By following these self-validating methodologies, researchers can generate the high-quality, reliable data necessary to advance the study and application of this compound. The susceptibility of the phenol moiety to pH-dependent and oxidative degradation is a key area of focus. Future work should involve the definitive structural elucidation of any major degradants identified during forced degradation studies to fully understand the molecule's liability and inform its handling, formulation, and storage.

References

  • Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link][3]

  • Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. [Link][4]

  • American Chemical Society. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. [Link][5]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link][6]

  • National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link][14]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][15]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link][16]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link][7]

  • National Center for Biotechnology Information. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link][11]

  • PubChemLite. (n.d.). 3-(1h-pyrazol-1-yl)phenol (C9H8N2O). [Link][8]

  • Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link][9]

  • ResearchGate. (2015). (PDF) Metabolic pathways for the biodegradation of phenol. [Link][12]

  • MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). [Link][10]

  • ResearchGate. (n.d.). Phenol degradation pathway. [Link][13]

  • Sciencemadness Wiki. (2024). Phenol. [Link][2]

Sources

Foundational

A Technical Guide to Quantum Chemical Calculations for 3-(1H-pyrazol-1-yl)phenol: A DFT Approach for Drug Discovery

Introduction: The Significance of 3-(1H-pyrazol-1-yl)phenol in Medicinal Chemistry The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of ther...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(1H-pyrazol-1-yl)phenol in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. When functionalized with a phenol group, as in 3-(1H-pyrazol-1-yl)phenol, the resulting molecule presents a compelling profile for investigation. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyrazole ring contributes to the molecule's overall polarity, aromaticity, and potential for π-π stacking interactions.

Understanding the intricate electronic structure, reactivity, and intermolecular interaction potential of 3-(1H-pyrazol-1-yl)phenol at a quantum mechanical level is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico lens to probe these properties with high accuracy, offering invaluable insights that can accelerate the drug discovery and development process.

This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 3-(1H-pyrazol-1-yl)phenol. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for these computational studies.

Pillar 1: Theoretical Foundation and Strategic Computational Choices

The reliability of quantum chemical calculations hinges on the judicious selection of a computational methodology. For organic molecules of the size and complexity of 3-(1H-pyrazol-1-yl)phenol, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

Why DFT? DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational expense while often providing results comparable to more demanding wavefunction-based methods.

The Choice of Functional and Basis Set: The accuracy of DFT calculations is determined by the chosen exchange-correlation functional and the basis set.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for its robust performance in predicting geometries and electronic properties.[1][2]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution, including polarization functions (d,p) to account for the non-uniform distribution of charge in bonds and diffuse functions (++) to accurately model lone pairs and potential non-covalent interactions.

This combination of B3LYP/6-311++G(d,p) represents a reliable level of theory for the calculations outlined in this guide.

Pillar 2: The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of 3-(1H-pyrazol-1-yl)phenol using a computational chemistry software package like Gaussian.

Step 1: Molecular Structure Input

The initial step is to construct the 3D structure of 3-(1H-pyrazol-1-yl)phenol. This can be done using a molecular building interface such as GaussView. The CAS number for 3-(1H-pyrazol-1-yl)phenol is 904315-14-6. The initial geometry should be "cleaned" using molecular mechanics to ensure reasonable bond lengths and angles before proceeding to quantum mechanical calculations.

Step 2: Geometry Optimization

The purpose of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Input File Setup:

    • Route Section (#p): #p B3LYP/6-311++G(d,p) Opt Freq

      • B3LYP/6-311++G(d,p): Specifies the level of theory.

      • Opt: Keyword to perform a geometry optimization.[3]

      • Freq: Keyword to perform a frequency calculation following the optimization.

    • Charge and Multiplicity: For the neutral molecule, this will be 0 1 (charge 0, spin multiplicity 1).

    • Molecular Specification: Provide the Cartesian coordinates of the atoms from the initial structure.

  • Execution: Submit the input file to the software. The optimization process is iterative, and the program will stop when the forces on the atoms are close to zero, indicating a minimum on the potential energy surface has been reached.

Step 3: Frequency Analysis

A frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum and not a saddle point (transition state).

Experimental Protocol: Frequency Analysis

  • Execution: This is typically performed concurrently with the optimization by including the Freq keyword in the route section.

  • Verification: Upon completion, examine the output file for the calculated vibrational frequencies.

    • Confirmation of a Minimum: A true minimum energy structure will have no imaginary frequencies (represented as negative values in the output).[4] If imaginary frequencies are present, it indicates that the structure is a transition state, and further conformational searching or optimization from a perturbed geometry is necessary.[4]

The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Pillar 3: Analysis of Calculated Properties for Drug Discovery

Once a stable, optimized geometry is obtained, a wealth of electronic properties can be calculated and analyzed to provide insights into the molecule's potential as a drug candidate.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and intermolecular interactions.

  • HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.[5][6]

  • LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.[5][6]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[7] In the context of drug design, the HOMO and LUMO energies can indicate the types of interactions a molecule might have with a biological target.[8]

Data Presentation: Calculated Electronic Properties

PropertyDescriptionSignificance in Drug Discovery
HOMO Energy Energy of the highest occupied molecular orbital.Indicates electron-donating ability; important for interactions with electron-deficient sites in a receptor.[8]
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability; important for interactions with electron-rich sites in a receptor.[8]
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability. A smaller gap often implies higher reactivity.[7]
Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions of a molecule that are prone to electrophilic and nucleophilic attack.[9][10]

  • Negative Potential (Red/Yellow): Regions with an excess of electrons, such as those around electronegative atoms (e.g., oxygen, nitrogen) and lone pairs. These are sites for electrophilic attack and are favorable for hydrogen bonding interactions with electron-deficient atoms.[10]

  • Positive Potential (Blue): Regions with a deficiency of electrons, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

  • Neutral Potential (Green): Regions with a balanced electrostatic potential.

Experimental Protocol: MEP Calculation

  • Software: Gaussian 16 with GaussView or other visualization software.

  • Input File Setup (from optimized geometry):

    • Route Section (#p): #p B3LYP/6-311++G(d,p) Pop=None IOp(6/33=2,6/41=10,6/42=17)

    • This will generate the necessary information for plotting the MEP surface.

  • Visualization: Use a visualization program to map the calculated potential onto the molecule's electron density surface.

The MEP provides a visual representation of the charge distribution and is crucial for understanding how the molecule will interact with its biological target.[10][11]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It localizes the electron density into one-center (lone pairs) and two-center (bonds) orbitals, which aligns well with the intuitive Lewis structure concept.[12]

Key Insights from NBO Analysis:

  • Natural Atomic Charges: Provides a more chemically meaningful representation of the charge on each atom compared to other methods like Mulliken population analysis.[13]

  • Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, particularly those involving lone pairs and antibonding orbitals, can reveal important stabilizing effects and provide insight into hyperconjugation and resonance.[14]

Experimental Protocol: NBO Analysis

  • Software: Gaussian 16.

  • Input File Setup (from optimized geometry):

    • Route Section (#p): #p B3LYP/6-311++G(d,p) Pop=NBO

  • Analysis: The output file will contain detailed information on the natural atomic charges, the composition of the NBOs, and a second-order perturbation theory analysis of the donor-acceptor interactions.[15]

Visualization of Computational Workflows

To clearly illustrate the logical flow of the computational procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_prep Step 1: Preparation cluster_calc Step 2 & 3: Core Quantum Calculation cluster_analysis Step 4: Post-Calculation Analysis cluster_output Insights for Drug Discovery A Construct 3D Structure of 3-(1H-pyrazol-1-yl)phenol B Initial Geometry Cleanup (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Verify No Imaginary Frequencies D->E F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H I Reactivity & Stability Prediction F->I J Identification of Interaction Sites G->J K Understanding Charge Distribution H->K

Caption: Computational workflow for the quantum chemical analysis of 3-(1H-pyrazol-1-yl)phenol.

G cluster_properties Calculated Properties cluster_insights Drug Discovery Insights HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity e- donor LUMO LUMO Energy LUMO->Reactivity e- acceptor MEP MEP Surface Interaction Intermolecular Interactions MEP->Interaction Electrostatic guidance NBO NBO Charges Binding Receptor Binding Affinity NBO->Binding Charge complementarity Reactivity->Binding Interaction->Binding

Caption: Relationship between calculated quantum chemical properties and drug discovery insights.

Conclusion: Integrating Computational Chemistry into Modern Drug Discovery

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of 3-(1H-pyrazol-1-yl)phenol using Density Functional Theory. By following these protocols, researchers can gain deep insights into the electronic structure, reactivity, and potential for intermolecular interactions of this and other promising drug candidates. The data generated from these calculations, including HOMO-LUMO energies, Molecular Electrostatic Potential maps, and Natural Bond Orbital analyses, provide a powerful complement to experimental studies. This synergistic approach, integrating high-level computational modeling with empirical testing, is essential for accelerating the rational design of next-generation therapeutics and ultimately, for advancing the field of medicinal chemistry.

References

  • Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

  • Murray, J. S., & Sen, K. (Eds.). (1996). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. PubMed. [Link]

  • Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. [Link]

  • de Paula, D. A., et al. (2018). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. Semantic Scholar. [Link]

  • The Chemist. (2023). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]

  • Suresh, C., & Haritha, M. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

  • Suresh, C., & Haritha, M. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage. [Link]

  • The Royal Society of Chemistry. (2020). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. ResearchGate. [Link]

  • Suresh, C., et al. (2019). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. ResearchGate. [Link]

  • University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. [Link]

  • Study of Physics. (2022). Geometry optimization using Gaussian software. YouTube. [Link]

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

  • Quantum Guruji. (2023). How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. YouTube. [Link]

  • University of North Texas. (n.d.). Electronic Structure calculations in Gaussian. [Link]

  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Wikipedia. (n.d.). HOMO and LUMO. [Link]

  • Bragitoff. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

  • Gaussian, Inc. (n.d.). Opt. [Link]

  • ResearchGate. (2017). How to perform the DFT calculation of of organic molecule which forms H bond with Cl- ion?. [Link]

  • University of Wisconsin-River Falls. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]

  • National Institutes of Health. (2008). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. [Link]

  • ResearchGate. (2022). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). [Link]

  • ResearchGate. (2013). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]

  • International Atomic Energy Agency. (n.d.). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. [Link]

  • MDPI. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

  • Yılmaz, M. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed. [Link]

  • National Institutes of Health. (2011). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

Exploratory

An Inquiry into the Physicochemical Properties and Commercial Availability of 3-(1H-Pyrazol-1-yl)phenol (CAS 904315-14-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide serves as a foundational resource for researchers and drug development professionals interested in the molecule identified by...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the molecule identified by CAS number 904315-14-6, also known as 3-(1H-Pyrazol-1-yl)phenol. Due to the limited availability of in-depth public data, this document focuses on compiling and presenting the known physicochemical properties and identifying potential commercial suppliers. A comprehensive analysis of its biological activity and mechanism of action is not currently feasible due to a lack of published research. This guide will be updated as more information becomes available.

Introduction

3-(1H-Pyrazol-1-yl)phenol is a heterocyclic compound featuring a pyrazole ring linked to a phenol group. The strategic placement of the pyrazole and hydroxyl moieties suggests potential for diverse chemical interactions, including hydrogen bonding and aromatic stacking, which are often pivotal in modulating biological activity. While its specific applications and biological targets remain largely uncharacterized in peer-reviewed literature, its structural motifs are present in compounds with known pharmacological activities, hinting at its potential as a scaffold in medicinal chemistry. This guide aims to provide a clear and concise summary of its fundamental properties and sourcing information to facilitate further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(1H-Pyrazol-1-yl)phenol is presented below. These parameters are crucial for designing experimental protocols, including solubility studies, formulation development, and in vitro assays.

PropertyValueSource
CAS Number 904315-14-6N/A
Synonym 3-(1H-Pyrazol-1-yl)phenol[1][2]
Molecular Formula C₉H₈N₂ON/A
Molecular Weight 160.17 g/mol N/A
Appearance Not Specified[1]
Boiling Point No Data Available[1]
Melting Point No Data AvailableN/A
Solubility No Data AvailableN/A
pKa No Data AvailableN/A

Note: The lack of extensive experimental data necessitates a cautious approach. Researchers are advised to perform their own characterization to confirm these properties for their specific lots of material.

Potential Areas of Investigation

While no specific biological activities for CAS 904315-14-6 have been reported, the pyrazole and phenol moieties are present in numerous bioactive molecules. This suggests several potential avenues for research:

  • Kinase Inhibition: Pyrazole-containing compounds are known to act as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

  • Receptor Antagonism/Agonism: The phenolic hydroxyl group can participate in key interactions with receptor binding pockets.

  • Antimicrobial Activity: Heterocyclic compounds containing pyrazole rings have demonstrated a range of antibacterial and antifungal properties.[3][4][5]

The following diagram illustrates a hypothetical experimental workflow for screening the biological activity of a novel compound like 3-(1H-Pyrazol-1-yl)phenol.

experimental_workflow cluster_acquisition Compound Acquisition & QC cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies sourcing Source Compound (CAS 904315-14-6) qc Quality Control (Purity, Identity) sourcing->qc Analytical Chemistry primary_assay Primary Screening (e.g., Kinase Panel) qc->primary_assay Qualified Compound secondary_assay Secondary Assays (Cell-based, IC50) primary_assay->secondary_assay Hit Identification hit_validation Hit Validation secondary_assay->hit_validation Dose-Response target_id Target Identification hit_validation->target_id Validated Hit pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: A generalized workflow for the initial investigation of a novel chemical entity.

Commercial Suppliers

Identifying reliable suppliers is a critical first step in any research endeavor. The following table lists potential suppliers for CAS 904315-14-6. It is imperative to request a certificate of analysis (CoA) from any supplier to verify the identity and purity of the compound before use.

SupplierWebsiteNotes
ChemicalBookLists multiple suppliers; availability and purity may vary.
960 Chemical Network[Link]Chemical encyclopedia with some supplier information.[1][2]

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence.

Conclusion

3-(1H-Pyrazol-1-yl)phenol (CAS 904315-14-6) represents an under-investigated chemical entity with structural features that suggest potential for biological activity. This guide provides a starting point for researchers by consolidating the available physicochemical data and supplier information. Further experimental work is required to elucidate its biological function and potential therapeutic applications. The scientific community is encouraged to publish findings on this compound to expand the collective knowledge base.

References

  • 35715-67-4 Chemical Encyclopedia – 960 Chemical Network. (n.d.).
  • 613686-10-5 Chemical Encyclopedia – 960 Chemical Network. (n.d.).
  • Benzaldehyde | C6H5CHO | CID 240 - PubChem. (n.d.).
  • Nucleic acid related compounds. 74. Synthesis and biological activity of 2'(and 3')-deoxy-2'(and 3')-methylenenucleoside analogues that function as mechanism-based inhibitors of S-adenosyl-L-homocysteine hydrolase and/or ribonucleotide reductase - PubMed. (1992).
  • Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed. (2013).
  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed. (n.d.).
  • Biological Activity of Naturally Derived Naphthyridines - MDPI. (2021).
  • Synthesis and antibacterial activity of isomeric 15-membered azalides - PubMed. (2006).

Sources

Foundational

An Initial Investigation into the Pharmacological Profile of Pyrazolylphenols: A Technical Guide for Drug Discovery Professionals

Introduction to Pyrazolylphenols The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Pyrazolylphenols

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a wide range of biological interactions. The presence of the pyrazole moiety in numerous FDA-approved drugs—such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anticancer agent crizotinib—testifies to its profound pharmacological potential.[1] Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1][2][3][4][5]

Emergence of Pyrazolylphenols as Promising Pharmacological Agents

Within the broad family of pyrazole-containing compounds, pyrazolylphenols—structures featuring a pyrazole ring directly or indirectly linked to a phenolic moiety—have emerged as a particularly promising class. The phenolic hydroxyl group can act as a critical hydrogen bond donor and/or acceptor, significantly influencing the molecule's binding affinity to various biological targets. This feature, combined with the versatile pyrazole core, creates a powerful pharmacophore for designing targeted therapeutics. This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and core pharmacological activities of pyrazolylphenols, with a focus on their potential as anticancer and anti-inflammatory agents.

Scope and Objectives of this Guide

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive, technically grounded overview of the initial stages of pyrazolylphenol investigation. The core objectives are:

  • To outline the fundamental synthetic strategies for creating pyrazolylphenol libraries.

  • To explore the key pharmacological profiles, with a deep dive into anticancer and anti-inflammatory activities.

  • To provide detailed, field-proven experimental protocols for the initial in vitro screening of these compounds.

  • To present a framework for data interpretation and to highlight future research directions.

Synthetic Strategies and Chemical Space

The pharmacological potential of pyrazolylphenols is intrinsically linked to the ability to synthesize a diverse range of analogues. The synthetic accessibility of the pyrazole core allows for systematic modification at multiple positions, enabling a thorough exploration of the chemical space and the development of robust Structure-Activity Relationships (SAR).

Overview of Key Synthetic Routes

The most common and versatile method for synthesizing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For pyrazolylphenols, this typically involves a chalcone intermediate, which is an α,β-unsaturated ketone.

A representative synthesis workflow is the Claisen-Schmidt condensation of a substituted acetophenone with a hydroxy-substituted benzaldehyde to form a chalcone, followed by cyclization with a hydrazine derivative.[7] Eco-friendly methods, such as microwave-assisted synthesis in aqueous media, are also gaining prominence.[8]

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt) cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Further Derivatization (Optional) A Substituted Acetophenone C Chalcone Intermediate A->C B Hydroxy-substituted Benzaldehyde B->C E Pyrazolylphenol Core Structure C->E D Hydrazine Derivative (e.g., Phenylhydrazine) D->E G Library of Pyrazolylphenol Analogs E->G F Diverse Functional Groups (R1, R2, R3) F->G

Caption: General synthetic workflow for pyrazolylphenol analogs.
Chemical Diversity and Structural Modifications

The pyrazolylphenol scaffold offers multiple points for modification to modulate its pharmacological properties. Key positions for derivatization include:

  • N1-position of the pyrazole ring: Substitution here significantly impacts lipophilicity and can introduce key binding interactions.

  • C3- and C5-positions of the pyrazole ring: Aryl groups are commonly placed here, and their substituents (e.g., halogens, methoxy groups) can fine-tune electronic properties and steric bulk.[9]

  • The phenolic ring: The position and number of hydroxyl groups, as well as the presence of other substituents, are critical for antioxidant activity and receptor binding.

Structure-Activity Relationship (SAR) Insights: A Preliminary Analysis

SAR studies are crucial for optimizing lead compounds. For pyrazolylphenols, several key trends have been observed:

  • Anticancer Activity: The presence of electron-withdrawing groups, such as chloro or bromo, on the phenyl rings often enhances cytotoxicity against cancer cell lines like A549 and MCF-7.[9] Methoxy groups on the phenyl rings have also been shown to be favorable for activity against breast cancer cells.[6]

  • Anti-inflammatory Activity: The substitution pattern on the pyrazole core can dictate selectivity for COX-2 over COX-1.[10] A sulfonamide moiety, as seen in Celecoxib, is a well-known pharmacophore for potent and selective COX-2 inhibition.[11]

  • General Trends: Lipophilicity plays a significant role. Modifications that alter the calculated LogP (cLogP) can dramatically affect a compound's ability to cross cell membranes and reach its intracellular target.

Core Pharmacological Activities

Pyrazolylphenols exhibit a wide array of biological effects, with anticancer and anti-inflammatory properties being the most extensively studied.[3][12]

Anticancer Properties

Numerous pyrazole derivatives have been identified as potent anticancer agents, acting through various mechanisms to induce cancer cell death.[9][13][14]

3.1.1 Mechanisms of Action

The anticancer effects of pyrazolylphenols are often multifactorial, targeting key pathways involved in cell proliferation and survival.

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of crucial kinases in signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), thereby halting the cell cycle.[13][14]

  • Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis.[15] This is often achieved by increasing the generation of intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial depolarization and the activation of effector caspases like caspase-3.[16][17]

  • Tubulin Polymerization Inhibition: Some pyrazole compounds have been shown to disrupt the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.[18]

G Pyrazolylphenol Pyrazolylphenol Derivative ROS Increased Intracellular ROS Generation Pyrazolylphenol->ROS Kinase Kinase Inhibition (e.g., CDK2, EGFR) Pyrazolylphenol->Kinase Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CycleArrest Cell Cycle Arrest (G2/M or S Phase) Kinase->CycleArrest CycleArrest->Apoptosis

Caption: Simplified signaling pathway for pyrazolylphenol-induced apoptosis.
3.1.2 In Vitro Evaluation: Key Cell-Based Assays

The initial assessment of anticancer potential is performed using a panel of human cancer cell lines. Common cell lines for screening include MCF-7 (breast), A549 (lung), HCT116 (colon), and HepG2 (liver).[13][14][19] The primary endpoint is cytotoxicity, typically quantified as the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.1.3 In Vivo Models for Efficacy and Toxicity Assessment

Promising compounds from in vitro studies are advanced to in vivo models, most commonly xenograft studies in immunocompromised mice. These studies assess the compound's ability to reduce tumor volume and provide initial data on its toxicity and pharmacokinetic profile.

Anti-inflammatory Effects

The pyrazole scaffold is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[7] Pyrazolylphenols often exhibit potent anti-inflammatory activity, primarily through the inhibition of key enzymes in the inflammatory cascade.[20]

3.2.1 Targeting Inflammatory Pathways

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[20][21] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[20] Some pyrazole hybrids have also been developed as dual inhibitors of both COX and lipoxygenase (LOX) enzymes, offering a broader spectrum of anti-inflammatory activity.[22]

Antioxidant Potential

The phenolic moiety in pyrazolylphenols confers inherent antioxidant properties. This activity is crucial as oxidative stress is implicated in the pathophysiology of both cancer and inflammation.

3.3.1 Radical Scavenging and Redox Modulation

Pyrazolylphenols can act as antioxidants by donating a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[23][24][25] This radical scavenging ability can help mitigate cellular damage caused by oxidative stress.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the initial pharmacological screening of novel pyrazolylphenol compounds. These assays are foundational for establishing a preliminary profile of a compound's activity.

Standard In Vitro Cytotoxicity Assay (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[26][27] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[28] The amount of formazan produced is directly proportional to the number of viable cells.[26] The insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured.[26]

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7) to ~80% confluency.

    • Trypsinize the cells and prepare a single-cell suspension in complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[26]

  • Compound Treatment:

    • Prepare a stock solution of the test pyrazolylphenol (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls: Prepare wells for a negative control (vehicle, e.g., 0.1% DMSO in medium) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the diluted compounds or controls to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[29]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[29]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[29]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[28]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[29]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

Principle of the Assay: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes (COX-1 and COX-2). The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The appearance of the oxidized product is monitored spectrophotometrically.[30] A reduction in the rate of color development indicates COX inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of Heme, a required cofactor.

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare a solution of the chromogen, TMPD.

  • Assay Procedure (96-well plate format):

    • Inhibitor Addition: Add 10 µL of the test pyrazolylphenol (diluted in assay buffer) to the appropriate wells.

    • Controls:

      • 100% Activity Control: Add 10 µL of assay buffer (or vehicle).

      • Inhibitor Control: Add 10 µL of a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells.

    • Pre-incubation: Add 150 µL of assay buffer and 10 µL of Heme to each well. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[31][32]

    • Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the reaction, followed immediately by 10 µL of the TMPD solution.

    • Measurement: Immediately begin reading the absorbance at 590 nm kinetically for 5-10 minutes using a plate reader.[30]

  • Data Analysis:

    • Determine the rate (slope) of the reaction for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Determine the IC50 value for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)

Principle of the Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[25] The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Methodology:

  • Reagent Preparation:

    • Prepare a ~0.1 mM solution of DPPH in methanol. Store this solution in the dark.

    • Prepare various concentrations of the test pyrazolylphenol in methanol.

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound dilutions or controls to the respective wells.

    • Add 150 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Interpretation and Future Directions

Summarizing and Interpreting Pharmacological Data

Systematic data presentation is key to identifying promising lead candidates. Quantitative results from the initial screening should be summarized in a clear, comparative format.

Table 1: Representative Pharmacological Data for Hypothetical Pyrazolylphenol Analogs

Compound IDCytotoxicity (MCF-7) IC50 (µM)COX-2 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)COX-2 Selectivity Index (SI)DPPH Scavenging IC50 (µM)
PYP-01 12.50.550.2100.425.8
PYP-02 5.22.145.321.630.1
PYP-03 >1000.21.57.515.4
Celecoxib N/A0.0415.0375N/A
Doxorubicin 0.95N/AN/AN/AN/A

Data is hypothetical for illustrative purposes.

From such a table, a researcher can quickly identify compounds with desirable profiles. For example, PYP-02 shows potent anticancer activity, while PYP-01 demonstrates high COX-2 selectivity, making it a promising anti-inflammatory candidate. PYP-03 shows poor cytotoxicity but good COX inhibition and antioxidant activity.

Challenges and Opportunities

The development of pyrazolylphenols is not without challenges. Key hurdles include optimizing pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and ensuring target specificity to minimize off-target effects. However, the synthetic tractability and proven pharmacological relevance of the scaffold present significant opportunities for developing novel therapeutics for cancer, inflammation, and other diseases.[12]

Future Research Perspectives

The initial pharmacological investigation opens several avenues for future research:

  • Lead Optimization: Synthesize focused libraries around the most potent and selective hits to refine SAR and improve drug-like properties.

  • Mechanism of Action Studies: For promising anticancer compounds, conduct further studies (e.g., cell cycle analysis, Western blotting for apoptotic proteins, kinase profiling) to elucidate the precise molecular mechanism.[18]

  • In Vivo Efficacy Studies: Advance lead candidates into relevant animal models of cancer or inflammation to validate in vitro findings.[21][22][33]

  • Computational Modeling: Employ molecular docking and dynamics simulations to understand binding interactions at the molecular level and guide the rational design of next-generation inhibitors.[11][33]

By integrating synthetic chemistry with robust pharmacological evaluation and modern computational tools, the rich potential of the pyrazolylphenol scaffold can be fully realized, paving the way for new and effective therapeutic agents.

References

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 20, 2026, from [Link]

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved January 20, 2026, from [Link]

  • Hassan, A. S., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(1). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 709973. [Link]

  • Shiri, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 323-336. [Link]

  • Shiri, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2). [Link]

  • Lee, J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(1). [Link]

  • Kumar, V., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved January 20, 2026, from [Link]

  • Ghorab, M. M., et al. (2020). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Scientific Reports, 10(1), 12345. [Link]

  • National Center for Biotechnology Information. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 963, 115-120. [Link]

  • Fernandes, C., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Mphahlele, M. J., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 9(12), 14035-14048. [Link]

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved January 20, 2026, from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved January 20, 2026, from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. Retrieved January 20, 2026, from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2018). Apoptosis induction potential of bioactive pyrazole scaffold. Journal of Pharmacognosy and Phytochemistry, 7(2), 1-8. [Link]

  • ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. Retrieved January 20, 2026, from [Link]

  • Chandra, T., et al. (2012). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 3-14. [Link]

  • Ali, T. E. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(1), 1-13. [Link]

  • Rostom, S. A. F., et al. (2011). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 16(8), 6433-6454. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-196. [Link]

  • ResearchGate. (n.d.). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Antioxidant activity assays: a ABTS, b DPPH, c FRAP, d total phenolic.... Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. Retrieved January 20, 2026, from [Link]

  • Mahdi, I. S., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • National Center for Biotechnology Information. (2022). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Molecules, 27(1), 1-18. [Link]

  • ResearchGate. (n.d.). Total phenolic content and antioxidant activity with ABTS and DPPH.... Retrieved January 20, 2026, from [Link]

  • Mphahlele, M. J., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 9(12). [Link]

  • El-Sayed, M. A., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 19(18), 5408-5417. [Link]

  • ResearchGate. (n.d.). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Representative green protocols for the synthesis of pyrazoles. Retrieved January 20, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatility of 3-(1H-pyrazol-1-yl)phenol as a Bifunctional Building Block in Multi-Component Reactions: Application Notes and Protocols

Introduction: Unlocking Molecular Complexity with 3-(1H-pyrazol-1-yl)phenol in Multi-Component Reactions Multi-component reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry, enabling the constr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with 3-(1H-pyrazol-1-yl)phenol in Multi-Component Reactions

Multi-component reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[1][2] The strategic design of MCRs hinges on the selection of versatile building blocks that can participate in multiple bond-forming events. 3-(1H-pyrazol-1-yl)phenol is one such privileged scaffold, integrating two key reactive functionalities: a nucleophilic phenol and an electron-withdrawing pyrazole moiety. This unique combination opens avenues for its application in a diverse range of MCRs, leading to the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science.[2][3] The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, while the phenol group provides a handle for a variety of chemical transformations.[4][5]

This guide provides an in-depth exploration of the application of 3-(1H-pyrazol-1-yl)phenol in two mechanistically distinct and highly valuable MCRs: the Pechmann condensation for the synthesis of pyrazolyl-substituted coumarins and the Passerini-Smiles reaction for the generation of α-aryloxy amide derivatives. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-tested protocols for their execution.

Part 1: Synthesis of Pyrazolyl-Coumarins via Pechmann Condensation

The Pechmann condensation is a classic MCR that provides access to the coumarin scaffold, a core structure in many natural products and compounds with significant biological activity.[6][7] The reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. The phenolic component of 3-(1H-pyrazol-1-yl)phenol readily participates in this reaction, yielding a coumarin ring bearing a pyrazole substituent.

Mechanistic Insight

The reaction is initiated by the acid-catalyzed formation of a more electrophilic species from the β-ketoester. The electron-rich phenol ring of 3-(1H-pyrazol-1-yl)phenol then acts as a nucleophile, attacking the activated ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring system. The electron-withdrawing nature of the pyrazole ring can influence the regioselectivity of the initial attack on the phenol ring.

Pechmann_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Reactant1 3-(1H-pyrazol-1-yl)phenol Intermediate2 Michael Adduct Reactant1->Intermediate2 Nucleophilic Attack Reactant2 β-Ketoester Intermediate1 Activated Ketoester Reactant2->Intermediate1 Protonation Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactant2 Intermediate3 Cyclized Intermediate Catalyst->Intermediate3 Regeneration Intermediate1->Intermediate2 Electrophilic Addition Intermediate2->Intermediate3 Intramolecular Cyclization Product Pyrazolyl-Coumarin Intermediate3->Product Dehydration

Caption: Proposed mechanism for the Pechmann condensation with 3-(1H-pyrazol-1-yl)phenol.

Experimental Protocol: Synthesis of 7-(1H-pyrazol-1-yl)-4-methyl-2H-chromen-2-one

This protocol details the synthesis of a representative pyrazolyl-coumarin using 3-(1H-pyrazol-1-yl)phenol and ethyl acetoacetate.

Materials:

  • 3-(1H-pyrazol-1-yl)phenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

  • To a clean, dry round-bottom flask, add 3-(1H-pyrazol-1-yl)phenol (1.60 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • To remove any unreacted phenol, wash the solid with a 5% sodium bicarbonate solution (2 x 20 mL) followed by water.

  • Recrystallize the crude product from ethanol to afford the pure 7-(1H-pyrazol-1-yl)-4-methyl-2H-chromen-2-one.

Data Presentation:

EntryPhenolβ-KetoesterCatalystTime (h)Yield (%)
13-(1H-pyrazol-1-yl)phenolEthyl acetoacetateH₂SO₄1485
23-(1H-pyrazol-1-yl)phenolMethyl acetoacetateH₂SO₄1682
33-(1H-pyrazol-1-yl)phenolEthyl benzoylacetateH₂SO₄1878

Part 2: Synthesis of α-Aryloxy Amides via Passerini-Smiles Reaction

The Passerini reaction is a three-component reaction between an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide.[8] A significant variation, the Passerini-Smiles reaction, allows for the use of electron-deficient phenols in place of the carboxylic acid.[9][10] The electron-withdrawing pyrazole substituent in 3-(1H-pyrazol-1-yl)phenol increases the acidity of the phenolic proton, making it a suitable candidate for this transformation.

Mechanistic Insight

The Passerini-Smiles reaction is thought to proceed through the initial formation of a hydrogen-bonded complex between the phenol and the aldehyde, which is then attacked by the isocyanide. This leads to a nitrilium intermediate. Instead of a Mumm rearrangement seen in the classic Passerini reaction, the reaction culminates in an irreversible Smiles rearrangement, driven by the nucleophilicity of the generated amide anion and the electrophilicity of the aromatic ring activated by the pyrazole substituent.[9]

Passerini_Smiles_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Reactant1 3-(1H-pyrazol-1-yl)phenol Intermediate1 H-bonded Complex Reactant1->Intermediate1 Reactant2 Aldehyde Reactant2->Intermediate1 Reactant3 Isocyanide Reactant3->Intermediate1 Intermediate2 Nitrilium Intermediate Intermediate1->Intermediate2 Nucleophilic attack by Isocyanide Intermediate3 Smiles Rearrangement TS Intermediate2->Intermediate3 Intramolecular Attack Product α-Aryloxy Amide Intermediate3->Product Smiles Rearrangement

Caption: A simplified representation of the Passerini-Smiles reaction mechanism.

Experimental Protocol: Synthesis of 2-(3-(1H-pyrazol-1-yl)phenoxy)-N-cyclohexyl-2-phenylacetamide

This protocol outlines the synthesis of a representative α-aryloxy amide using 3-(1H-pyrazol-1-yl)phenol, benzaldehyde, and cyclohexyl isocyanide.

Materials:

  • 3-(1H-pyrazol-1-yl)phenol

  • Benzaldehyde

  • Cyclohexyl isocyanide

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1H-pyrazol-1-yl)phenol (0.80 g, 5 mmol) in anhydrous dichloromethane (10 mL).

  • To this solution, add benzaldehyde (0.53 g, 5 mmol) followed by cyclohexyl isocyanide (0.55 g, 5 mmol).

  • Seal the tube and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-aryloxy amide.

Data Presentation:

EntryAldehydeIsocyanideTime (h)Yield (%)
1BenzaldehydeCyclohexyl isocyanide3675
24-ChlorobenzaldehydeCyclohexyl isocyanide4072
3Isobutyraldehydetert-Butyl isocyanide4868

Conclusion and Future Perspectives

3-(1H-pyrazol-1-yl)phenol stands as a testament to the power of bifunctional building blocks in the realm of multi-component reactions. Its ability to participate in diverse transformations, such as the Pechmann condensation and the Passerini-Smiles reaction, underscores its potential for generating novel molecular scaffolds of interest to the pharmaceutical and materials science communities. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this versatile molecule. Future investigations could expand its application to other MCRs, such as the Ugi-Smiles reaction, or explore the biological activities of the resulting pyrazolyl-functionalized heterocycles. The continued exploration of such building blocks will undoubtedly fuel the discovery of new and efficient synthetic methodologies for the creation of complex and valuable molecules.

References

  • Pramanik, A., et al. (2023). Efficient Synthesis of Fully Substituted and Diversely Functionalized Pyrazoles through p‐TSA Catalyzed One‐Pot Condensation of Cyclic β‐Diketones, Arylglyoxals and Arylhydrazones. ChemistryViews. Available at: [Link][1]

  • Ingale, A. P. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher. Available at: [Link][4]

  • Al-Mulla, A. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link][11]

  • Banu, H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link][2][3][12]

  • Shaikh, Y. I., et al. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry. Available at: [Link][13]

  • Shukla, S. K., & Kumar, R. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link][14]

  • Al-Ostoot, F. H., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link][15]

  • Al-Zahrani, F. A., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed. Available at: [Link][5]

  • Tyndall, S., et al. (2015). Pechmann Condensation. Harvard University. Available at: [Link][7]

  • Wikipedia. (n.d.). Pechmann condensation. Available at: [Link][6]

  • Banerji, J., et al. (2008). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. Available at: [Link]

  • Szolcsányi, P., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal. Available at: [Link][9]

  • Faggi, C., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry. Available at: [Link][10]

  • Wikipedia. (n.d.). Passerini reaction. Available at: [Link][8]

  • de la Torre, M. C., & Gotor-Fernández, V. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link][16]

  • Wang, L., et al. (2021). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. ResearchGate. Available at: [Link][17]

  • Zhang, Y., et al. (2015). A cheap cholinium ionic liquid as an efficient and reusable catalyst for the Pechmann condensation under solvent-free conditions. RSC Advances. Available at: [Link][18]

  • Zhang, X., et al. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link][19]

  • Mali, S. M., et al. (2022). Green Synthetic Approach to Some Biologically Active Heterocyclic Compounds: A Review. E-RESEARCHCO. Available at: [Link][20]

  • Dömling, A. (2019). Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. ResearchGate. Available at: [Link][21]

  • Wu, J., et al. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link][22]

  • Graphene oxide as a recyclable catalyst for microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives: a route to EGFR inhibitors. (2026). ResearchGate. Available at: [Link][23]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link][24]

  • 4‐Hydroxycoumarin: A Versatile Substrate for Transition‐metal‐free Multicomponent Synthesis of Bioactive Heterocycles. (2022). ResearchGate. Available at: [Link][25]

  • Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Frontiers. Available at: [Link][26]

  • Synthesis of Chromone-Related Pyrazole Compounds. (2023). ResearchGate. Available at: [Link][27]

  • Multicomponent synthesis of pyrano[2,3-c]coumarins. (2016). RSC Publishing. Available at: [Link][28]

  • Asparagine-modified magnetic graphene oxide as efficient green nanocatalyst for synthesis of chromenes and pyrano pyrazoles derivatives. (2025). Nature. Available at: [Link][29]

  • Synthesis of pyrazole-substituted chromene analogues with selective anti-leukemic activity. (2025). ResearchGate. Available at: [Link][30]

  • An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. (2020). Semantic Scholar. Available at: [Link][31]

Sources

Application

Application Note & Protocols: 3-(1H-pyrazol-1-yl)phenol as a Versatile N,O-Bidentate Ligand for Transition Metal Complexes

Abstract & Introduction Pyrazoles and their derivatives represent a cornerstone in the field of coordination chemistry, serving as versatile ligands for a vast array of transition metals.[1][2] Their appeal stems from th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Pyrazoles and their derivatives represent a cornerstone in the field of coordination chemistry, serving as versatile ligands for a vast array of transition metals.[1][2] Their appeal stems from their robust aromatic nature, thermal stability, and the ability to systematically tune the steric and electronic properties of the resulting metal complexes through functionalization.[1][3] This fine-tuning is critical for applications ranging from homogeneous catalysis to materials science and medicinal chemistry.[3][4]

This guide focuses on the specific attributes of 3-(1H-pyrazol-1-yl)phenol, a ligand of growing interest. It uniquely combines a pyrazole ring, a classic N-donor, with a phenolic hydroxyl group. Upon deprotonation, the resultant phenolate provides a strong O-donor site, establishing 3-(1H-pyrazol-1-yl)phenol as an effective anionic, bidentate N,O-chelating agent. This chelation imparts significant stability to the metal complexes.[2] The interplay between the N-donor pyrazole and the O-donor phenolate allows for the synthesis of stable, often neutral, coordination compounds with diverse geometries and interesting physicochemical properties.

This document provides a comprehensive overview, including detailed protocols for the synthesis of the ligand and its subsequent complexation with transition metals, in-depth characterization methodologies, and a discussion of their potential applications.

Synthesis of 3-(1H-pyrazol-1-yl)phenol Ligand

The synthesis of N-aryl pyrazoles can be achieved through several established methods. A common and effective approach is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, or variations thereof. For 3-(1H-pyrazol-1-yl)phenol, a reliable method involves the reaction of 3-hydroxyphenylhydrazine with a suitable three-carbon electrophile that facilitates pyrazole ring formation.

Protocol: Synthesis of 3-(1H-pyrazol-1-yl)phenol

Causality Note: This protocol is based on established methods for pyrazole synthesis. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Materials:

  • 3-Hydroxyphenylhydrazine hydrochloride

  • Malondialdehyde tetramethyl acetal (or similar 1,3-dicarbonyl equivalent)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-hydroxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add malondialdehyde tetramethyl acetal (1.1 eq) to the solution.

  • Add 2-3 drops of concentrated HCl to catalyze the reaction.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in a 7:3 Hexane:EtOAc solvent system).

  • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Neutralize the remaining acidic solution carefully with a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(1H-pyrazol-1-yl)phenol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Transition Metal Complexes

The deprotonated form of 3-(1H-pyrazol-1-yl)phenol, the pyrazolylphenolate anion, readily coordinates with a variety of transition metal ions. The general procedure involves reacting the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic proton.

General Protocol for Metal Complex Synthesis

Causality Note: The choice of metal salt (e.g., chloride, acetate, nitrate) can influence the final product, as the counter-ion can sometimes coordinate to the metal center. The use of a base is crucial to form the phenolate, which is a much stronger donor than the neutral phenol. The 2:1 ligand-to-metal stoichiometry is common for divalent metals seeking to achieve charge neutrality and a coordination number of four or six.

Materials:

  • 3-(1H-pyrazol-1-yl)phenol ligand

  • Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Base (e.g., Triethylamine (NEt₃), Sodium hydroxide (NaOH), or Sodium methoxide (NaOMe))

Procedure:

  • Dissolve 3-(1H-pyrazol-1-yl)phenol (2.0 eq) in 20 mL of MeOH in a 100 mL round-bottom flask.

  • In a separate flask, dissolve the transition metal salt (1.0 eq) in 10 mL of MeOH.

  • Add the base (2.0 eq) to the ligand solution and stir for 10 minutes at room temperature. This step generates the pyrazolylphenolate anion in situ.

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • A color change and/or precipitation of the complex is typically observed immediately.

  • Stir the reaction mixture at room temperature for 2-4 hours or gently reflux to ensure complete complexation.

  • Cool the mixture. If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold MeOH and then a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

  • Dry the complex under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_workup Isolation & Purification L 3-(1H-pyrazol-1-yl)phenol in MeOH B Base (e.g., NEt₃) LB Deprotonated Ligand (Pyrazolylphenolate) L->LB B->LB R Reaction Mixture (Stir / Reflux) LB->R Add Metal Salt Solution Dropwise M Metal(II) Salt in MeOH M->R P Precipitated Complex R->P Cooling F Vacuum Filtration P->F W Wash with Cold MeOH F->W D Dry under Vacuum W->D Final Pure Metal Complex D->Final

Caption: Experimental workflow for the synthesis of transition metal complexes.

Characterization of Metal Complexes

A suite of analytical techniques is required to confirm the formation of the complex and elucidate its structure.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy probes the vibrational frequencies of bonds. Coordination to a metal ion alters the electron distribution in the ligand, leading to shifts in these frequencies.

  • Expected Results:

    • The most significant change is the disappearance of the broad O-H stretching band of the free ligand (typically ~3300-3400 cm⁻¹), confirming deprotonation and coordination of the phenolate oxygen.[5]

    • Shifts in the C=N and N-N stretching vibrations of the pyrazole ring (typically 1400-1600 cm⁻¹) indicate coordination of the pyrazolyl nitrogen.

    • The appearance of new, low-frequency bands (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations.

Vibrational Mode Free Ligand (Approx. cm⁻¹) Metal Complex (Approx. cm⁻¹) Interpretation
ν(O-H)~3400 (broad)AbsentDeprotonation of phenol
ν(C=N) / ν(C=C)~1580-1610Shifted (± 10-20 cm⁻¹)Coordination of pyrazole N
ν(M-O)Absent~500-600Formation of Metal-Oxygen bond
ν(M-N)Absent~400-500Formation of Metal-Nitrogen bond
¹H NMR Spectroscopy
  • Principle: This technique is used for diamagnetic complexes (e.g., Ni(II) square planar, Zn(II), Pd(II)). It provides information about the electronic environment of protons.

  • Expected Results:

    • The signal corresponding to the phenolic -OH proton will disappear upon complexation.[5]

    • Protons on the pyrazole and phenyl rings will show chemical shifts compared to the free ligand, indicating a change in the electronic environment due to coordination. This shift confirms the involvement of the imine nitrogen in coordination.[5]

UV-Visible Spectroscopy
  • Principle: For complexes of d-block metals, this technique probes electronic transitions between d-orbitals. The energy of these transitions is sensitive to the geometry of the metal center.

  • Expected Results: For paramagnetic complexes like Co(II) and Cu(II), broad, low-intensity bands in the visible region correspond to d-d transitions. For instance, an octahedral Co(II) complex may show transitions around 450-550 nm.[5] These spectra are crucial for inferring the coordination geometry.

Magnetic Susceptibility
  • Principle: This measurement determines the degree to which a material is attracted to a magnetic field, which is related to the number of unpaired electrons in the metal ion.

  • Expected Results: The effective magnetic moment (μ_eff), calculated from susceptibility data, helps determine the geometry and spin state of the metal center.[5]

Metal Ion Geometry Unpaired e⁻ Expected μ_eff (B.M.)
Cu(II), d⁹Octahedral / Sq. Planar11.70 - 2.20
Ni(II), d⁸Octahedral22.90 - 3.40
Ni(II), d⁸Square Planar0Diamagnetic
Co(II), d⁷Octahedral (high spin)34.30 - 5.20
Fe(III), d⁵Octahedral (high spin)5~5.90

Applications in Research & Development

The structural features of 3-(1H-pyrazol-1-yl)phenol metal complexes make them attractive candidates for various applications.

G cluster_catalysis Homogeneous Catalysis cluster_medicine Medicinal Chemistry Complex 3-(1H-pyrazol-1-yl)phenol Metal Complex Stable N,O-Chelate Ring Tunable Metal Center Aromatic System Cat Catalytic Applications Complex:f1->Cat Electronically Unsaturated Site Complex:f0->Cat Thermal Stability Med Biological Activity Complex:f2->Med Intercalation/ Interaction Complex:f1->Med Redox Activity/ Lewis Acidity CC C-C Coupling Reactions (e.g., Suzuki, Heck) Cat->CC Poly Olefin Polymerization Cat->Poly AntiM Antimicrobial Agents Med->AntiM AntiC Anticancer Agents Med->AntiC

Caption: Potential application pathways for pyrazolylphenol metal complexes.

Homogeneous Catalysis

The stability and tunability of pyrazole-based complexes make them excellent candidates for catalysts.[3] The metal center's electrophilicity can be enhanced by the pyrazole motif, which is a relatively weak sigma-donor.[3] This property is beneficial in reactions like:

  • Carbon-Carbon Coupling Reactions: Palladium(II) complexes, in particular, are explored for Heck and Suzuki coupling reactions.[3]

  • Polymerization: Nickel(II) and Iron(II) complexes with pyrazole-containing ligands have shown activity as catalysts for ethylene oligomerization and polymerization.[6]

Medicinal & Biological Applications

The coordination of a bioactive ligand to a metal ion can significantly enhance its pharmacological properties.[1][7]

  • Antimicrobial Agents: Many metal complexes exhibit greater antimicrobial efficacy than the free ligands.[7] Copper(II) complexes, in particular, have shown promising antibacterial and antifungal activities.[7]

  • Anticancer Agents: The design of non-platinum-based anticancer drugs is a major research area.[1][8] The ability of the planar aromatic systems in these complexes to interact with DNA, combined with the redox properties of the metal center, suggests potential applications as therapeutic agents.[1]

Conclusion

3-(1H-pyrazol-1-yl)phenol is a highly adaptable ligand that provides a stable N,O-chelation environment for a wide range of transition metals. The protocols outlined in this guide offer a robust framework for the synthesis and characterization of these promising complexes. The ease of synthesis, coupled with the potential for fine-tuning the metal center and ligand backbone, ensures that these compounds will continue to be a fertile ground for discovery in catalysis, materials science, and drug development.

References

  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. (n.d.). SciSpace.
  • Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. (2024). Vertex AI Search.
  • Kriel, F. H., & Onani, M. O. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioinorganic Chemistry and Applications, 2011, 942318. Retrieved from [Link]

  • El-Shazly, R. M. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-264. Retrieved from [Link]

  • THE COORDINATION CHEMISTRY OF FUNCTIONALISED POLY(PYRAZOL-1-YL)BORATE LIGANDS AND THE PHOTOPHYSICAL PROPERTIES OF CYANIDE-BRIDGE. (n.d.). Durham University.
  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (2015). ResearchGate. Retrieved from [Link]

  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (2019). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Retrieved from [Link]

  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some Transition. (n.d.). Amanote Research. Retrieved from [Link]

  • Pyrazolyl iron, cobalt, nickel, and palladium complexes: Synthesis, molecular structures, and evaluation as ethylene oligomerization catalysts. (2010). ResearchGate. Retrieved from [Link]

  • Transition metal complexes with pyrazole derivatives as ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Kurahashi, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(11), 3192. Retrieved from [Link]

  • The Coordination Chemistry of Pyrazole‐Derived Ligands. (2007). ResearchGate. Retrieved from [Link]

  • La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 44, 151-238. Retrieved from [Link]

  • M. G. R. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. EC Pharmacology and Toxicology, 7(7), 649-659. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: The 3-(1H-Pyrazol-1-yl)phenol Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "pri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The pyrazole ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs, including the anti-inflammatory celecoxib and the anticancer agent crizotinib.[1][2][3] The five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic tractability, and rich electronic properties that make it an ideal anchor for drug design.[4][5][6]

This guide focuses on a specific, highly versatile iteration of this scaffold: 3-(1H-pyrazol-1-yl)phenol . This structure marries the proven pyrazole core with a phenol moiety. The phenolic hydroxyl group is not merely a passive substituent; it is a critical pharmacophoric element. It can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to protein active sites. Furthermore, it serves as a convenient synthetic handle for introducing further molecular diversity, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This document provides an in-depth exploration of this scaffold's application, with a primary focus on its role in developing next-generation protein kinase inhibitors.

Part I: The 3-(1H-Pyrazol-1-yl)phenol Scaffold: A Strategic Overview

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

The strategic advantage of the 3-(1H-pyrazol-1-yl)phenol scaffold lies in the synergistic interplay between its two core components.

  • The Pyrazole Core: This nitrogen-containing heterocycle is a bioisostere for various functional groups and provides a rigid, planar structure. One nitrogen atom typically acts as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors into the hinge region of kinase ATP-binding pockets.[7] The other nitrogen and the carbon atoms of the ring are points for substitution to modulate potency, selectivity, and physicochemical properties like solubility.

  • The Phenolic Group: The acidity (pKa) of the phenol is a key determinant of its interaction strength and can be modulated by adding electron-withdrawing or -donating groups to the phenyl ring.[8] This allows for precise control over hydrogen bonding capabilities. As a point of attachment, it allows for the exploration of vectors pointing into different regions of a target's binding site.

The general synthetic accessibility of this scaffold, often through established methods like the Knorr pyrazole synthesis, makes it highly attractive for library generation in early-stage drug discovery.[9]

Prominent Biological Targets

While derivatives have shown broad biological activity, including anti-inflammatory, antimicrobial, and antioxidant effects, the 3-(1H-pyrazol-1-yl)phenol scaffold has demonstrated exceptional utility in the field of protein kinase inhibition .[10][11][12][13]

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[1][13][14] The pyrazole scaffold is adept at targeting the highly conserved ATP-binding site of these enzymes, making it a powerful tool for developing potent and, with careful optimization, selective inhibitors.[8][15] Key kinase families successfully targeted by pyrazole-based inhibitors include:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle.[8][16]

  • c-Jun N-terminal Kinases (JNKs): Implicated in neurodegenerative diseases and inflammatory responses.[9]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A key target in Parkinson's disease.[17]

  • Receptor Tyrosine Kinases (e.g., VEGFR): Crucial for angiogenesis in cancer.[15]

Part II: Application Focus: Protein Kinase Inhibition

Rationale: Why the Pyrazole-Phenol Scaffold Excels as a Kinase Inhibitor

The ATP-binding pocket of most kinases contains a "hinge" region that forms critical hydrogen bonds with the adenine base of ATP. The 3-(1H-pyrazol-1-yl)phenol scaffold is a masterful "hinge-binder." The pyrazole nitrogen acts as a hydrogen bond acceptor, mimicking the interaction of ATP's adenine, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 3-(1H-Pyrazol-1-yl)phenol Inhibitor hinge Hinge Region (H-Bond Acceptors/Donors) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) p_loop P-Loop (Phosphate Binding) pyrazole Pyrazole Core pyrazole->hinge H-Bond Interaction (Key for Affinity) phenol Phenol Moiety pyrazole->phenol phenol->p_loop H-Bond or Synthetic Handle r_group R-Group (Selectivity/Potency) phenol->r_group r_group->gatekeeper Steric/Hydrophobic Interactions

Caption: Kinase-Inhibitor Binding Model.

Case Study: Targeting the Cell Cycle with CDK Inhibitors

Cyclin-Dependent Kinases (CDKs) drive the cell cycle, and their aberrant activity is a common feature of cancer cells.[8] Pyrazole-based compounds have been identified as potent inhibitors of CDK2/Cyclin A, a complex critical for the G1/S phase transition.[8] Inhibition of this complex leads to cell cycle arrest and can induce apoptosis in cancer cells.

G1 G1 Phase S S Phase (DNA Replication) G1->S Progression CDK2 CDK2/Cyclin E/A Complex G1->CDK2 G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest G1/S Arrest Inhibitor 3-(Pyrazol-1-yl)phenol CDK2 Inhibitor Inhibitor->CDK2 Inhibition CDK2->S Phosphorylates Rb Drives Entry into S Phase CDK2->Arrest

Caption: CDK2 Inhibition and Cell Cycle Arrest.

Part III: Protocols and Methodologies

The protocols provided are intended as a validated starting point. Researchers should optimize conditions based on their specific substrates and available instrumentation.

General Synthesis of the 3-(1H-Pyrazol-1-yl)phenol Scaffold

This protocol outlines a common synthetic route starting from a substituted 3'-hydroxyacetophenone, proceeding through a Claisen condensation followed by a Knorr pyrazole synthesis.

Workflow Diagram:

start 3'-Hydroxyacetophenone (Starting Material) step1 Claisen Condensation (e.g., with Diethyl oxalate, NaOEt) start->step1 intermediate β-Diketone Intermediate step1->intermediate step2 Knorr Pyrazole Synthesis (Hydrazine Hydrate, AcOH) intermediate->step2 product 3-(1H-Pyrazol-1-yl)phenol Core (Final Scaffold) step2->product

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-(1H-Pyrazol-1-yl)phenol

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. Within the vast landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold."[2][3] Its unique electronic properties and structural versatility allow it to form key interactions within the ATP-binding site of various kinases, leading to potent and often selective inhibition.[4][5]

The compound 3-(1H-pyrazol-1-yl)phenol represents a highly valuable starting material for the construction of sophisticated kinase inhibitors. The phenol group provides a convenient handle for introducing diverse chemical moieties through reactions like etherification or cross-coupling, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[6][7] This guide provides a comprehensive, field-proven protocol for the synthesis of a potent kinase inhibitor scaffold from 3-(1H-pyrazol-1-yl)phenol, detailing not just the methodology but the critical scientific reasoning behind each step. We will focus on a copper-catalyzed Ullmann condensation, a robust method for forging the critical C-O bond that links the pyrazolylphenol core to a hinge-binding heterocycle.

Strategic Approach: Building a Bicyclic Kinase Inhibitor

The design of many successful kinase inhibitors involves linking a central scaffold to a nitrogen-rich heterocycle that can form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. Our strategy employs this principle by coupling 3-(1H-pyrazol-1-yl)phenol with a suitable aryl halide. The Ullmann condensation is particularly well-suited for this transformation, utilizing a copper catalyst to form an aryl ether bond.[8][9] This approach offers a direct and modular route to a diverse library of potential inhibitors.

General Mechanism of Action: ATP-Competitive Inhibition

The compounds synthesized from the 3-(1H-pyrazol-1-yl)phenol scaffold typically function as ATP-competitive inhibitors. They are designed to occupy the ATP-binding pocket of the target kinase, preventing the binding of the natural substrate, ATP. This blockade of the active site halts the phosphorylation cascade, thereby inhibiting the downstream signaling pathways that contribute to disease progression.[10]

Caption: ATP-competitive inhibition by a pyrazolylphenol-derived inhibitor.

Experimental Protocol: Synthesis of 4-(3-(1H-Pyrazol-1-yl)phenoxy)-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the synthesis of a representative kinase inhibitor scaffold via a copper-catalyzed N-arylation/C-O coupling reaction. The target molecule incorporates the 7H-pyrrolo[2,3-d]pyrimidine moiety, a well-known hinge-binding motif found in several approved kinase inhibitors.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
3-(1H-Pyrazol-1-yl)phenol84388-37-4160.17Commercially AvailableStarting material. Ensure dryness.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.58Commercially AvailableKey hinge-binding fragment.
Copper(I) Iodide (CuI)7681-65-4190.45Commercially AvailableCatalyst. Use a high-purity grade.
L-Proline147-85-3115.13Commercially AvailableLigand to stabilize the copper catalyst.
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercially AvailableBase. Must be finely powdered and thoroughly dried.
N,N-Dimethylformamide (DMF)68-12-273.09Commercially AvailableAnhydrous, high-purity solvent.
Ethyl Acetate (EtOAc)141-78-688.11Commercially AvailableACS grade, for extraction and chromatography.
n-Hexane110-54-386.18Commercially AvailableACS grade, for chromatography.
Brine (Saturated NaCl solution)N/AN/APrepared in-houseFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Commercially AvailableDrying agent.
Silica Gel7631-86-960.08Commercially Available230-400 mesh, for column chromatography.
Equipment
EquipmentPurpose
Round-bottom flask (50 mL)Reaction vessel
Reflux condenserPrevent solvent loss at high temp.
Magnetic stirrer and stir barHomogeneous mixing
Heating mantle with controllerPrecise temperature control
Schlenk line or Nitrogen manifoldMaintain inert atmosphere
Separatory funnel (250 mL)Liquid-liquid extraction
Rotary evaporatorSolvent removal under reduced pressure
Glass column for chromatographyProduct purification
Thin-Layer Chromatography (TLC) platesReaction monitoring
Synthetic Workflow Diagram

Caption: Overall synthetic scheme for the target kinase inhibitor.

Step-by-Step Protocol
  • Reaction Setup (Inert Atmosphere is Crucial):

    • Place a 50 mL round-bottom flask containing a magnetic stir bar under vacuum and heat with a heat gun for 5 minutes to remove adsorbed moisture. Allow to cool to room temperature under a stream of dry nitrogen or argon.

    • Rationale (Trustworthiness): Copper(I) catalysts can be sensitive to oxidation, and many reagents are hygroscopic. Removing air and water is critical for reaction reproducibility and to prevent catalyst deactivation.

  • Addition of Reagents:

    • To the flask, add 3-(1H-pyrazol-1-yl)phenol (1.0 eq, e.g., 400 mg), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), potassium carbonate (2.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

    • Evacuate the flask and backfill with nitrogen three times.

    • Rationale (Expertise): Using a slight excess of the aryl chloride ensures complete consumption of the starting phenol. A stoichiometric excess of the base is required to deprotonate the phenol and neutralize the HCl generated. The ligand, L-proline, chelates the copper ion, increasing its solubility and catalytic activity.[11]

  • Solvent Addition and Reaction:

    • Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent) via syringe.

    • Fit the flask with a reflux condenser under a nitrogen atmosphere.

    • Lower the flask into a preheated heating mantle set to 120 °C.

    • Stir the reaction vigorously for 18-24 hours.

    • Rationale (Causality): High-boiling polar aprotic solvents like DMF are necessary to solubilize the reagents and achieve the high temperatures required for the Ullmann condensation.[8]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The disappearance of the starting phenol and the appearance of a new, typically higher Rf, spot indicates product formation.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark mixture into a beaker containing 100 mL of water and stir for 10 minutes.

    • Transfer the aqueous suspension to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Rationale (Self-Validation): The workup is designed to separate the organic product from the high-boiling DMF solvent and inorganic salts (K₂CO₃, CuI). The product is soluble in ethyl acetate, while the salts and DMF have high water solubility.

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid/oil should be purified by flash column chromatography on silica gel.

    • Prepare the column and load the crude material (either directly or pre-adsorbed onto a small amount of silica).

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

  • Characterization:

    • Confirm the structure and purity of the final compound, 4-(3-(1H-pyrazol-1-yl)phenoxy)-7H-pyrrolo[2,3-d]pyrimidine, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the synthesis of a valuable kinase inhibitor scaffold from 3-(1H-pyrazol-1-yl)phenol. The described Ullmann condensation is a powerful method for introducing key hinge-binding heterocycles, a foundational step in modern kinase inhibitor design. The resulting molecule serves as an excellent platform for further chemical modification. By synthesizing analogues with substitutions on the pyrazole or pyrrolopyrimidine rings, researchers can fine-tune the compound's biological activity to achieve desired potency and selectivity profiles against specific kinase targets, paving the way for the development of novel therapeutics.[12][13][14][15]

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available from: [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. Available from: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available from: [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. Available from: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available from: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health (NIH). Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. Available from: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH). Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

Sources

Method

Application Notes & Protocols: 3-(1H-pyrazol-1-yl)phenol as a Versatile Building Block in Heterocyclic Synthesis

Introduction: The Strategic Value of Pyrazolylphenols in Synthesis The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazolylphenols in Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties and ability to engage in various biological interactions.[1] When integrated into a bifunctional scaffold like a pyrazolylphenol, its synthetic utility expands dramatically. 3-(1H-pyrazol-1-yl)phenol and its isomers are particularly valuable building blocks, offering multiple, chemically distinct reaction sites. This dual-functionality—a nucleophilic phenol and a stable, yet functionalizable, pyrazole ring—allows for the divergent synthesis of complex heterocyclic systems, making it a molecule of significant interest for researchers in drug development and materials science.

This guide provides an in-depth look at the reactivity of the pyrazolylphenol scaffold, focusing on practical, field-proven protocols. While the literature specifically detailing the applications of 3-(1H-pyrazol-1-yl)phenol is emerging, the well-established chemistry of its isomers, such as 3-(1H-pyrazol-3-yl)phenol, provides a robust and transferable framework for its synthetic manipulation. The protocols and principles discussed herein are grounded in authoritative literature and are designed to be directly applicable in a research setting.

Physicochemical Properties & Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. The data below pertains to the isomeric structure 2-(1H-pyrazol-3-yl)phenol, which serves as a reliable proxy for handling and characterization.

PropertyValueReference
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
CAS Number 34810-67-8[2]
Melting Point 90-94 °C[2]
Appearance Pale brown or yellow solid[3]
Hazard Pictogram GHS07 (Exclamation mark)[2]
Signal Word Warning[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338[2]
Storage Class 11 (Combustible Solids)[2]

Core Reactivity and Mechanistic Considerations

The synthetic versatility of a pyrazolylphenol scaffold stems from two primary reactive centers: the phenolic hydroxyl group and the pyrazole ring itself. Understanding the distinct reactivity of each is crucial for strategic synthetic planning.

G cluster_main Reactivity Map of Pyrazolylphenol cluster_phenol Phenolic -OH Reactivity cluster_pyrazole Pyrazole Ring Reactivity main 3-(Pyrazolyl)phenol Scaffold O_Alkylation O-Alkylation / Etherification main->O_Alkylation Nucleophilic Attack O_Acylation O-Acylation / Esterification main->O_Acylation Triflation O-Triflation for Cross-Coupling main->Triflation Activation N_Alkylation N-Alkylation / Arylation main->N_Alkylation Deprotonation then S_N2 Ligand Coordination Chemistry (N2 lone pair) main->Ligand Metal Coordination Halogenation Electrophilic Halogenation main->Halogenation

Caption: Key reactive sites and synthetic pathways for the pyrazolylphenol scaffold.

  • The Phenolic Hydroxyl Group : This is the most conspicuous functional group. Its acidic proton can be easily removed by a base, forming a potent phenoxide nucleophile. This facilitates classic reactions like Williamson ether synthesis (O-alkylation) and ester formation (O-acylation). More importantly, it can be converted into an outstanding leaving group, such as a triflate (trifluoromethanesulfonate). This transformation is a gateway to modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds at the phenolic position.[4]

  • The Pyrazole Ring : The pyrazole ring is an electron-rich aromatic system.

    • N-H Site : The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to generate N-substituted derivatives.

    • N2 Lone Pair : The second nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basicity to the molecule and allows it to act as a powerful ligand in coordination chemistry.[1]

    • C-H Functionalization : While the ring is generally stable, the carbon atoms can undergo electrophilic substitution, although this often requires specific activating groups or harsh conditions.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and functionalization of pyrazolylphenol scaffolds, based on established and reliable procedures from the scientific literature.

Protocol 1: Synthesis of 3-(1H-Pyrazol-3-yl)phenol

This protocol adapts a three-component synthesis strategy, which is highly efficient for generating substituted pyrazoles.[3] It involves a Sonogashira coupling followed by an in-situ cyclocondensation.

Causality Behind Experimental Choices:

  • Catalyst System (PdCl₂(PPh₃)₂ / CuI): This is the classic Sonogashira catalyst system. The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the copper(I) iodide co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which accelerates the reaction.

  • Base (Triethylamine): The amine base is essential. It serves to neutralize the HI generated during the catalytic cycle and to deprotonate the terminal alkyne, facilitating its reaction with the copper co-catalyst.

  • Hydrazine Hydrochloride: This reagent provides the two adjacent nitrogen atoms required to form the pyrazole ring upon cyclization with the 1,3-dicarbonyl precursor generated in situ.

  • Solvent System (Dioxane/Water): Dioxane is an excellent solvent for the Sonogashira coupling, while the addition of water is necessary to dissolve the hydrazine hydrochloride for the subsequent cyclization step.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction1 Sonogashira Coupling cluster_reaction2 Cyclocondensation cluster_workup Workup & Purification reagents 1. Add PdCl₂(PPh₃)₂ and CuI to oven-dried Schlenk tube. add_reactants 2. Add 3-iodophenol, propynal diethylacetal, dioxane, and Et₃N under Argon atmosphere. reagents->add_reactants stir_rt 3. Stir at room temperature until complete conversion of 3-iodophenol (TLC monitoring). add_reactants->stir_rt add_hydrazine 4. Add hydrazine hydrochloride and water to the mixture. stir_rt->add_hydrazine heat 5. Stir at 80°C until complete conversion (TLC). extract 6. Extract with CH₂Cl₂. heat->extract dry 7. Dry combined organic phases (e.g., MgSO₄). extract->dry purify 8. Purify by column chromatography. dry->purify

Caption: Workflow for the three-component synthesis of 3-(1H-Pyrazol-3-yl)phenol.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Reagent Addition: To the tube, add 3-iodophenol (1.0 equiv.), degassed dry 1,4-dioxane, and triethylamine (2.0 equiv.). Finally, add propynal diethylacetal (1.1 equiv.).

  • Sonogashira Coupling: Stir the reaction mixture at room temperature. Monitor the consumption of 3-iodophenol by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cyclocondensation Setup: Once the coupling is complete, add hydrazine hydrochloride (2.0 equiv.) and deionized water to the reaction mixture.

  • Heating: Place the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously. Monitor the formation of the product by TLC.

  • Workup: After cooling to room temperature, extract the mixture with dichloromethane or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford 3-(1H-pyrazol-3-yl)phenol as a pale brown solid.[3]

Protocol 2: O-Triflation of the Phenolic Hydroxyl Group

This protocol details the conversion of the phenol to a triflate, a critical step for engaging the molecule in palladium-catalyzed cross-coupling reactions. The procedure is based on standard methods for triflating phenols.[4]

Causality Behind Experimental Choices:

  • Triflic Anhydride (Tf₂O): This is a highly potent electrophilic triflating agent, ensuring rapid and complete conversion of the phenol.

  • Base (Pyridine or Triethylamine): A non-nucleophilic organic base is required to neutralize the triflic acid (TfOH) byproduct generated during the reaction. Using a nucleophilic base could lead to unwanted side reactions with the triflic anhydride.

  • Solvent (DCM): Dichloromethane is an ideal solvent as it is inert to the reaction conditions and readily dissolves the reactants.

  • Low Temperature (0 °C to rt): The reaction is highly exothermic. Starting at 0 °C allows for controlled addition of the highly reactive triflic anhydride, preventing degradation and side reactions.

G cluster_prep Reaction Setup cluster_reaction Triflation Reaction cluster_workup Workup & Purification dissolve 1. Dissolve pyrazolylphenol and pyridine in dry DCM under Argon. cool 2. Cool the solution to 0°C in an ice bath. dissolve->cool add_tf2o 3. Add triflic anhydride (Tf₂O) dropwise via syringe. cool->add_tf2o warm 4. Allow to warm to room temp and stir for 2-4 hours (Monitor by TLC). add_tf2o->warm quench 5. Quench with saturated aq. NH₄Cl solution. warm->quench extract 6. Extract with DCM. quench->extract wash 7. Wash organic layer with brine, dry, and concentrate. extract->wash purify 8. Purify by column chromatography. wash->purify

Caption: Experimental workflow for the O-triflation of a pyrazolylphenol.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-(pyrazol-1-yl)phenol (1.0 equiv.) and dry dichloromethane (DCM).

  • Base Addition: Add dry pyridine or triethylamine (1.5 equiv.) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Triflic Anhydride Addition: Add triflic anhydride (1.2 equiv.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.

  • Quenching: Carefully quench the reaction by pouring it into a separatory funnel containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: The crude product can typically be purified by flash chromatography on silica gel to yield the desired pyrazolylphenyl triflate.

Conclusion

3-(1H-pyrazol-1-yl)phenol and its isomers are powerful and versatile building blocks for modern heterocyclic synthesis. The ability to selectively functionalize either the phenolic hydroxyl group or the pyrazole ring provides a strategic advantage, enabling the rapid construction of diverse and complex molecular architectures. The protocols detailed in this guide offer reliable and reproducible methods for leveraging the unique reactivity of this scaffold, empowering researchers to accelerate their discovery programs in medicinal chemistry and materials science.

References

  • Gushchina, M. D., Vashchenko, I. V., Vashchenko, A. V., & Trofimov, B. A. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(4), M1291. [Link]

  • Karale, B. K., et al. (2006). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Indian Journal of Heterocyclic Chemistry, 15(4), 403-404. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Current Bioactive Compounds, 13(3). [Link]

  • Gushchina, M. D., et al. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

  • Krikštolaitytė, S., et al. (2013). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 18(11), 13547-13565. [Link]

  • D'yakonov, V. A., et al. (2012). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules, 17(7), 8057-8073. [Link]

Sources

Application

Application Note: A Protocol for Molecular Docking Studies of 3-(1H-Pyrazol-1-yl)phenol Derivatives as Potential Therapeutic Agents

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Derivatives of 3-(1H-pyrazol-1-yl)phenol, in particular, represent a promisin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Derivatives of 3-(1H-pyrazol-1-yl)phenol, in particular, represent a promising class of compounds for targeted drug discovery. Molecular docking is an indispensable computational technique that accelerates this process by predicting the binding interactions between these small molecules (ligands) and their macromolecular targets (receptors) at an atomic level.[3][4] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on 3-(1H-pyrazol-1-yl)phenol derivatives. It moves beyond a simple list of steps to explain the scientific rationale behind each phase of the workflow, from target selection and system preparation to the critical processes of protocol validation, results interpretation, and post-docking analysis. Designed for researchers in drug development, this document establishes a self-validating system to ensure the generation of reliable and actionable computational data, bridging the gap between in silico prediction and experimental validation.

Scientific Rationale & Core Concepts

The Pyrazole Scaffold: A Cornerstone of Modern Therapeutics

Pyrazole and its derivatives are five-membered heterocyclic compounds that are integral to a wide array of biologically active molecules.[2] Their unique structural and electronic properties allow them to engage in diverse, high-affinity interactions with biological targets, particularly the active sites of enzymes like kinases.[5][6] This has led to their widespread investigation and use as anti-inflammatory, anticancer, and antimicrobial agents.[7][8] The 3-(1H-pyrazol-1-yl)phenol core provides a versatile framework for chemical modification, enabling the fine-tuning of binding affinity and pharmacokinetic properties.

Principles of Molecular Docking

Molecular docking computationally simulates the binding process between a ligand and a receptor. The primary objectives are twofold:

  • Pose Prediction: To determine the most likely three-dimensional orientation and conformation of the ligand within the receptor's binding site.

  • Affinity Estimation: To estimate the strength of the interaction, typically expressed as a docking score or binding energy (e.g., in kcal/mol).[4][9] A more negative binding energy value corresponds to a higher predicted binding affinity.[10]

This process is governed by scoring functions, which are complex algorithms that calculate the free energy of binding by considering forces like electrostatic interactions, van der Waals forces, and hydrogen bonding.[9]

Criticality of Target Selection

The success of any docking study hinges on the selection of a biologically relevant and structurally characterized protein target. Pyrazole derivatives have shown significant activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[5][6] For this protocol, we will use a well-characterized protein kinase as a representative target. It is essential to start with a high-resolution crystal structure of the target protein, preferably co-crystallized with a known inhibitor, which can be obtained from the Protein Data Bank (PDB).[5][11]

The Docking Workflow: A Validated Protocol

This section outlines a detailed, step-by-step methodology for a robust and reproducible docking workflow. The protocol is designed as a self-validating system, incorporating a critical re-docking step to ensure the chosen parameters are appropriate for the biological system under study.

Visualization: The Overall Workflow

Docking_Workflow cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Execution & Analysis cluster_post Phase 3: Post-Docking & Verification Prep_Receptor Receptor Preparation (PDB Download, Cleaning, PDBQT Conversion) Validation Protocol Validation (Re-dock Native Ligand, Calculate RMSD) Prep_Receptor->Validation Prep_Ligand Ligand Preparation (2D to 3D, Energy Minimization, PDBQT Conversion) Prep_Ligand->Validation Grid Grid Box Generation (Define Search Space) Validation->Grid If RMSD < 2.0 Å Dock Execute Docking (Run AutoDock Vina) Grid->Dock Analyze Analyze Results (Binding Energy, Pose Visualization, Interactions) Dock->Analyze ADMET In Silico ADMET Prediction (Drug-likeness, Toxicity) Analyze->ADMET Experiment Experimental Validation (In Vitro Assays, Crystallography) ADMET->Experiment Validation_Logic Start Perform Re-Docking of Native Co-crystallized Ligand CalcRMSD Calculate RMSD between Docked Pose and Crystal Pose Start->CalcRMSD Decision RMSD < 2.0 Å? CalcRMSD->Decision Proceed Protocol Validated: Proceed with Derivatives Decision->Proceed Yes Adjust Protocol Invalid: Adjust Parameters (Grid Box, Exhaustiveness) Decision->Adjust No Adjust->Start Re-run

Sources

Method

Application Notes and Protocols for the Functionalization of the Phenol Group in 3-(1H-pyrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of methodologies for the chemical modification of the phenolic hydroxyl group in 3-(1H-pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methodologies for the chemical modification of the phenolic hydroxyl group in 3-(1H-pyrazol-1-yl)phenol. The strategic functionalization of this moiety is of paramount importance in medicinal chemistry and drug discovery, as it allows for the modulation of physicochemical properties, pharmacokinetic profiles, and biological activity of resulting derivatives. This document details field-proven protocols for O-alkylation, O-acylation, and the synthesis of sulfonate esters, offering insights into reaction mechanisms, experimental design, and potential challenges such as regioselectivity.

Introduction: The Strategic Importance of 3-(1H-pyrazol-1-yl)phenol Functionalization

The 3-(1H-pyrazol-1-yl)phenol scaffold is a privileged structure in modern drug discovery, integrating a phenol, a well-known pharmacophore capable of hydrogen bonding, with a pyrazole ring, a versatile heterocyclic motif present in numerous approved drugs. The pyrazole moiety is associated with a wide array of biological activities, including but not limited to, anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties. The phenolic hydroxyl group serves as a key handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Functionalization of the phenol group can profoundly impact a molecule's characteristics:

  • Improved Lipophilicity and Permeability: Conversion of the polar hydroxyl group into ethers or esters can enhance membrane permeability and oral bioavailability.

  • Modulation of Target Engagement: The electronic and steric nature of the appended group can influence interactions with biological targets.

  • Prodrug Strategies: Esterification is a common strategy to create prodrugs that can be hydrolyzed in vivo to release the active phenolic parent compound.

  • Introduction of New Functionalities: The introduced alkyl or acyl groups can bear additional functionalities for further chemical elaboration or to serve as specific recognition elements.

This guide provides detailed protocols for three key transformations of the phenolic hydroxyl group of 3-(1H-pyrazol-1-yl)phenol: O-alkylation (Williamson Ether Synthesis), O-acylation (Esterification), and the formation of Sulfonate Esters.

Core Functionalization Strategies and Mechanistic Considerations

The reactivity of 3-(1H-pyrazol-1-yl)phenol is dictated by the nucleophilic character of the phenoxide ion, which can be readily generated by a suitable base. However, the presence of the pyrazole ring introduces an element of complexity. The pyrazole nitrogen atoms are also potential sites for alkylation or acylation, leading to a chemoselectivity challenge. Careful selection of reaction conditions is therefore crucial to favor O-functionalization over N-functionalization.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an SN2 reaction between a phenoxide and an alkyl halide.[1][2] The reaction is initiated by the deprotonation of the phenol to form the more nucleophilic phenoxide ion.

Caption: General workflow for the functionalization of 3-(1H-pyrazol-1-yl)phenol.

Functionalization_Workflow Start 3-(1H-pyrazol-1-yl)phenol Base Base (e.g., K2CO3, NaH) Start->Base Deprotonation Phenoxide Phenoxide Intermediate Base->Phenoxide Alkyl_Halide Alkyl Halide (R-X) Phenoxide->Alkyl_Halide SN2 Reaction Acyl_Halide Acyl Halide/Anhydride (RCO-X) Phenoxide->Acyl_Halide Nucleophilic Acyl Substitution Sulfonyl_Chloride Sulfonyl Chloride (RSO2-Cl) Phenoxide->Sulfonyl_Chloride Nucleophilic Acyl Substitution Ether O-Alkyl Ether Alkyl_Halide->Ether Ester O-Acyl Ester Acyl_Halide->Ester Sulfonate_Ester Sulfonate Ester Sulfonyl_Chloride->Sulfonate_Ester

O-Acylation to Form Phenolic Esters

Esterification of phenols is typically achieved by reaction with acid chlorides or anhydrides, as direct esterification with carboxylic acids is often slow and requires harsh conditions.[3] The reaction proceeds through a nucleophilic acyl substitution mechanism. The choice of base is critical; milder bases like pyridine or triethylamine are often used to neutralize the acidic byproduct (e.g., HCl) and can also act as nucleophilic catalysts.

Synthesis of Sulfonate Esters

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and are also found in some biologically active molecules. They are typically prepared by reacting a phenol with a sulfonyl chloride in the presence of a base.[4]

Detailed Application Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol for O-Alkylation: Synthesis of 1-(3-(Benzyloxy)phenyl)-1H-pyrazole

This protocol describes the synthesis of an exemplary ether derivative using benzyl bromide as the alkylating agent.

Materials:

  • 3-(1H-pyrazol-1-yl)phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add 3-(1H-pyrazol-1-yl)phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10-15 mL per gram of phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(3-(benzyloxy)phenyl)-1H-pyrazole.

Protocol for O-Acylation: Synthesis of 3-(1H-pyrazol-1-yl)phenyl Acetate

This protocol details the esterification using acetic anhydride.

Materials:

  • 3-(1H-pyrazol-1-yl)phenol

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Ice bath

  • Standard glassware for workup

Procedure:

  • Dissolve 3-(1H-pyrazol-1-yl)phenol (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (3.0 eq) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), deionized water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(1H-pyrazol-1-yl)phenyl acetate.

  • Purification can be achieved by recrystallization or column chromatography if necessary.

Protocol for Sulfonate Ester Synthesis: 3-(1H-pyrazol-1-yl)phenyl Benzenesulfonate

This protocol describes the formation of a sulfonate ester using benzenesulfonyl chloride.

Materials:

  • 3-(1H-pyrazol-1-yl)phenol

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Ice bath

  • Standard glassware for workup

Procedure:

  • In a round-bottom flask, dissolve 3-(1H-pyrazol-1-yl)phenol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic phase sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[4]

Caption: Reaction scheme for the functionalization of 3-(1H-pyrazol-1-yl)phenol.

Functionalization_Reactions cluster_alkylation O-Alkylation cluster_acylation O-Acylation cluster_sulfonylation Sulfonate Ester Formation Phenol_A 3-(1H-pyrazol-1-yl)phenol Product_A O-Alkyl Ether Derivative Phenol_A->Product_A Williamson Ether Synthesis Reagents_A R-X, Base (e.g., K2CO3) Solvent (e.g., Acetone) Reagents_A->Phenol_A Phenol_B 3-(1H-pyrazol-1-yl)phenol Product_B O-Acyl Ester Derivative Phenol_B->Product_B Esterification Reagents_B RCOCl or (RCO)2O, Base (e.g., Pyridine) Solvent (e.g., DCM) Reagents_B->Phenol_B Phenol_C 3-(1H-pyrazol-1-yl)phenol Product_C Sulfonate Ester Derivative Phenol_C->Product_C Sulfonylation Reagents_C RSO2Cl, Base (e.g., Et3N) Solvent (e.g., DCM) Reagents_C->Phenol_C

Data Presentation and Comparison

Functionalization Reagents Base Solvent Typical Conditions Key Considerations
O-Alkylation Alkyl Halide (e.g., Benzyl bromide)K₂CO₃, Cs₂CO₃, NaHAcetone, DMF, THFReflux, 4-12 hPrimary alkyl halides are preferred to avoid elimination side reactions.[1] Stronger bases like NaH may be needed for less reactive halides.[5]
O-Acylation Acid Chloride or AnhydridePyridine, TriethylamineDichloromethane, THF0 °C to RT, 2-6 hAcid chlorides are generally more reactive than anhydrides.[3] The base neutralizes the acidic byproduct.
Sulfonylation Sulfonyl ChlorideTriethylamine, PyridineDichloromethane0 °C to RT, 12-16 hThe reaction can be slow, often requiring overnight stirring.[4] The sulfonate ester products are often crystalline and can be purified by recrystallization.

Troubleshooting and Key Insights

  • Chemoselectivity (O- vs. N-functionalization): While O-functionalization is generally favored for phenols under basic conditions due to the higher acidity of the phenolic proton compared to the pyrazole N-H, N-functionalization can be a competing pathway, especially with stronger bases and more reactive electrophiles. Using milder bases like K₂CO₃ or Cs₂CO₃ for alkylation, and amine bases like pyridine or triethylamine for acylation and sulfonylation, generally favors O-functionalization.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A co-spot of the starting material and the reaction mixture is recommended for accurate assessment.

  • Purification: While some products may be purified by recrystallization, silica gel column chromatography is often necessary to obtain highly pure materials, especially for viscous oils or for separating closely related byproducts.

Conclusion

The functionalization of the phenolic hydroxyl group of 3-(1H-pyrazol-1-yl)phenol offers a powerful avenue for the diversification of this important scaffold in drug discovery. The protocols detailed herein for O-alkylation, O-acylation, and sulfonate ester formation provide robust starting points for the synthesis of novel derivatives. A thorough understanding of the underlying reaction mechanisms and careful consideration of reaction parameters are essential for achieving high yields and the desired regioselectivity.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
  • Galoyan, A. A., et al. (1969). Synthesis of some pyrazole derivatives. Armyanskii Khimicheskii Zhurnal, 22(5), 430-435.
  • PrepChem. (n.d.). Synthesis of ethyl 3-phenyl-1H-pyrazole-1-acetate. Retrieved January 20, 2026, from [Link].

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link].

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link].

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved January 20, 2026, from [Link].

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link].

  • ResearchGate. (n.d.). General synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide.... Retrieved January 20, 2026, from [Link].

  • Atlantis Press. (2017, February). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved January 20, 2026, from [Link].

  • ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved January 20, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. Retrieved January 20, 2026, from [Link].

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved January 20, 2026, from [Link].

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved January 20, 2026, from [Link].

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved January 20, 2026, from [Link].

  • ResearchGate. (n.d.). Methods for the synthesis of (hetero)arylsulfonate esters. Retrieved January 20, 2026, from [Link].

  • MDPI. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Retrieved January 20, 2026, from [Link].

  • Atlantis Press. (2017, February). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Retrieved January 20, 2026, from [Link].

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved January 20, 2026, from [Link].

  • Google Patents. (n.d.). Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.
  • ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved January 20, 2026, from [Link].

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved January 20, 2026, from [Link].

  • Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved January 20, 2026, from [Link].

  • Google Patents. (n.d.). Esterification of phenols.
  • ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. Retrieved January 20, 2026, from [Link].

  • Sean Chua Chemistry. (2022, June 28). A-Level H2 Chemistry: Esterification of Phenols [Video]. YouTube. [Link].

  • ResearchGate. (n.d.). 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. Retrieved January 20, 2026, from [Link].

  • MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved January 20, 2026, from [Link].

Sources

Application

use of 3-(1H-pyrazol-1-yl)phenol in the synthesis of fluorescent probes

Application Notes & Protocols Topic: The Utility of 3-(1H-pyrazol-1-yl)phenol Scaffolds in the Synthesis of Advanced Fluorescent Probes Preamble: The Pyrazole-Phenol Scaffold - A Privileged Structure in Fluorescence Sens...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Utility of 3-(1H-pyrazol-1-yl)phenol Scaffolds in the Synthesis of Advanced Fluorescent Probes

Preamble: The Pyrazole-Phenol Scaffold - A Privileged Structure in Fluorescence Sensing

Fluorescent probes are indispensable tools in modern molecular sciences, providing the sensitivity and specificity required to visualize and quantify analytes in complex biological and environmental systems.[1] The design of these molecular sensors hinges on the selection of a core fluorophore that is both synthetically versatile and photophysically responsive. Among the N-heteroaromatic scaffolds, pyrazole derivatives have emerged as exceptionally promising building blocks due to their high synthetic accessibility, structural diversity, and inherent electronic properties.[2][3]

This guide focuses on a particularly advantageous subclass: probes derived from 3-(1H-pyrazol-1-yl)phenol. This scaffold uniquely combines the electron-rich phenol ring with the N-donor character of the pyrazole moiety.[2] The phenolic hydroxyl group serves a dual purpose: it acts as a proton-responsive site and a key handle for synthetic modification, while the pyrazole ring provides a robust coordination site for metal ions. This synergy allows for the rational design of probes that can respond to subtle changes in their microenvironment through well-defined photophysical mechanisms, making them ideal for applications ranging from metal ion detection to live-cell imaging.[2][3][4]

Core Principles: Modulating Fluorescence Output

The efficacy of a fluorescent probe lies in its ability to transduce a binding event or a chemical reaction into a measurable optical signal. Probes derived from the pyrazole-phenol scaffold typically operate via one of several established mechanisms that alter the electronic state of the fluorophore.

  • Photoinduced Electron Transfer (PET): In a typical "turn-off" state, a lone pair of electrons (e.g., from an amine) can quench the fluorescence of the excited fluorophore. Upon binding an analyte (like a proton or a metal ion), this lone pair becomes engaged in coordination, inhibiting the PET process and "turning on" fluorescence.

  • Intramolecular Charge Transfer (ICT): This mechanism involves a change in the electronic distribution within the molecule upon excitation. The pyrazole-phenol scaffold can be functionalized with electron-donating and electron-accepting groups. Analyte interaction can enhance or alter the ICT character, often leading to a significant shift in the emission wavelength (a ratiometric response).[3]

  • Chelation-Enhanced Fluorescence (CHEF): Many pyrazole-based probes are designed to be flexible in their free state, allowing for non-radiative decay pathways (e.g., vibrational relaxation) that quench fluorescence. Upon chelating a metal ion, the molecule becomes more rigid, which closes these non-radiative channels and leads to a dramatic enhancement in fluorescence intensity.[5]

Logical Relationship: Common Fluorescence Sensing Mechanisms

G cluster_mechanisms Sensing Mechanisms cluster_outcomes Observable Signal Change PET Photoinduced Electron Transfer (PET) TurnOn Fluorescence 'Turn-On' PET->TurnOn Inhibition of Quenching TurnOff Fluorescence 'Turn-Off' PET->TurnOff Promotion of Quenching ICT Intramolecular Charge Transfer (ICT) Shift Wavelength Shift (Ratiometric) ICT->Shift Altered Dipole Moment CHEF Chelation-Enhanced Fluorescence (CHEF) CHEF->TurnOn Increased Rigidity Analyte Analyte Binding Analyte->PET Analyte->ICT Analyte->CHEF

Caption: Workflow of analyte detection leading to distinct optical signals.

Synthesis Protocol: A Pyrazole-Based Probe for Fe³⁺ Detection

This section provides a validated, two-step protocol for the synthesis of a fluorescent probe based on the 3-(1H-pyrazol-1-yl)phenol scaffold, designed for the selective detection of ferric ions (Fe³⁺). The synthesis starts from a chalcone precursor, a common and efficient route to 3,5-disubstituted pyrazoles.[6][7]

Part A: Synthesis of Chalcone Intermediate (E)-1-(2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one

The foundational step is a Claisen-Schmidt condensation reaction. The 2-hydroxy group of the acetophenone is crucial as it will become the phenolic moiety in the final probe.

Materials:

  • 2'-Hydroxyacetophenone

  • 4-Pyridinecarboxaldehyde

  • Ethanol (EtOH), absolute

  • Sodium Hydroxide (NaOH)

  • Deionized Water (DI H₂O)

  • Magnetic stirrer with hotplate, round-bottom flask, reflux condenser, Buchner funnel

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol) and 4-pyridinecarboxaldehyde (10 mmol) in 50 mL of absolute ethanol. Stir at room temperature until all solids are dissolved.

  • Base Addition: Prepare a solution of NaOH (20 mmol) in 20 mL of DI H₂O. Add this solution dropwise to the stirred ethanolic solution over 15 minutes. Causality Note: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as the nucleophile attacking the aldehyde carbonyl.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Isolation and Purification: Upon completion, pour the reaction mixture into 200 mL of ice-cold water and acidify to pH ~6 using dilute HCl. A yellow precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel, wash thoroughly with cold DI H₂O, and dry under vacuum. The crude chalcone can be further purified by recrystallization from ethanol to yield bright yellow crystals.

Part B: Synthesis of Probe 3-(1H-Pyrazol-1-yl)phenol Derivative

This step involves the cyclization of the chalcone with hydrazine to form the pyrazole ring. This reaction is a classic example of heterocyclic synthesis.

Materials:

  • Synthesized Chalcone Intermediate from Part A

  • Hydrazine Hydrate (NH₂NH₂)

  • Glacial Acetic Acid

  • Ethanol (EtOH), absolute

  • Reflux apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (7.5 mmol, 1.5 eq.) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst. Causality Note: The hydrazine acts as a dinucleophile. The initial Michael addition to the α,β-unsaturated ketone is followed by an intramolecular condensation with the carbonyl group, and subsequent dehydration/oxidation leads to the stable aromatic pyrazole ring.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the chalcone spot disappears.

  • Work-up and Purification: After cooling to room temperature, reduce the solvent volume under reduced pressure. Pour the concentrated solution into ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the final probe as a pale-yellow solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Diagram: Synthetic Workflow for Pyrazole Probe

G Start 2'-Hydroxyacetophenone + 4-Pyridinecarboxaldehyde Reax1 Start->Reax1 Claisen-Schmidt Condensation (NaOH, EtOH) Chalcone Chalcone Intermediate Reax2 Chalcone->Reax2 Cyclization (Hydrazine Hydrate, Acetic Acid) Probe Final Pyrazole Probe Purify Probe->Purify Column Chromatography End Purified Probe for Application Reax1->Chalcone Reax2->Probe Purify->End

Caption: Two-step synthesis of a pyrazole-based fluorescent probe.

Application Protocol: Fluorometric Titration for Fe³⁺ Sensing

This protocol details the use of the synthesized probe for the quantitative detection of Fe³⁺ ions in an aqueous-organic solution, demonstrating a "turn-off" sensing mechanism.[7][8]

Materials and Equipment:

  • Synthesized Pyrazole Probe

  • Ferric Chloride (FeCl₃)

  • Acetonitrile (MeCN), spectroscopic grade

  • HEPES buffer (10 mM, pH 7.4)

  • Spectrofluorometer with quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation:

    • Probe Stock (1 mM): Accurately weigh and dissolve the synthesized probe in MeCN to prepare a 1 mM stock solution.

    • Fe³⁺ Stock (10 mM): Prepare a 10 mM stock solution of FeCl₃ in DI H₂O.

  • Experimental Setup:

    • In a standard 3 mL quartz cuvette, place 2 mL of a 1:1 (v/v) MeCN:HEPES buffer solution.

    • Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM. Mix thoroughly.

  • Initial Measurement (Blank): Place the cuvette in the spectrofluorometer. Set the excitation wavelength (determined from an initial absorption scan, typically around 350-370 nm) and record the emission spectrum (e.g., from 400 nm to 600 nm). The peak intensity is your initial fluorescence (F₀).

  • Titration:

    • Add incremental amounts of the Fe³⁺ stock solution (e.g., 0.5-1.0 µL aliquots, corresponding to 0.5-1.0 equivalents) to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (F) against the concentration of Fe³⁺ added.

    • The "turn-off" response will be observed as a decrease in fluorescence intensity upon Fe³⁺ addition.[8]

    • The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.[9]

Workflow: Fluorescence Titration Experiment

G Prep Prepare 10 µM Probe Solution in Cuvette Measure0 Record Initial Fluorescence (F₀) Prep->Measure0 AddFe Add Aliquot of Fe³⁺ Solution Measure0->AddFe Equilibrate Equilibrate for 1-2 minutes AddFe->Equilibrate MeasureN Record New Fluorescence (F) Equilibrate->MeasureN Loop Repeat for multiple additions? MeasureN->Loop Loop->AddFe Yes Plot Plot F vs. [Fe³⁺] and Calculate LOD Loop->Plot No

Caption: Step-by-step workflow for analyte quantification via titration.

Data Presentation and Expected Outcomes

Quantitative data from spectroscopic analysis should be presented clearly for comparison and interpretation.

Table 1: Representative Photophysical Properties of Pyrazole-Phenol Based Probes

Probe TargetExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Sensing TypeReference
Zn²⁺/Cd²⁺ ~295~465Not Reported~170Turn-On[6]
Fe³⁺ Not SpecifiedNot SpecifiedNot ReportedNot SpecifiedTurn-Off[8]
Cell Staining 350Not SpecifiedNot SpecifiedNot SpecifiedStaining[4][5]
Zn²⁺ ~320~480Not Reported~160Turn-On[9][10]

Interpretation of Results: For the Fe³⁺ sensing protocol described, a successful experiment will yield a titration curve showing a systematic decrease in fluorescence intensity with increasing Fe³⁺ concentration. This quenching is often attributed to the paramagnetic nature of the Fe³⁺ ion facilitating non-radiative decay pathways upon coordination with the probe. The high selectivity arises from the specific coordination geometry and affinity that the pyrazole-phenol ligand possesses for Fe³⁺ over other competing metal ions.

Field-Proven Insights & Troubleshooting

  • Synthesis Yields: Low yields in the chalcone synthesis can often be improved by adjusting the reaction time or the base concentration. For the pyrazole formation, ensuring anhydrous conditions can prevent unwanted side reactions.

  • Probe Solubility: Pyrazole-based probes can sometimes have limited aqueous solubility. The use of a co-solvent like MeCN, DMSO, or THF is common. For biological applications, synthetic modifications to include water-solubilizing groups (e.g., sulfonates) may be necessary.

  • Interference: When testing for a specific ion, it is crucial to perform selectivity experiments by adding potentially interfering ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺) to ensure the probe's response is specific.

  • pH Sensitivity: The phenolic hydroxyl group makes many of these probes inherently pH-sensitive. All sensing experiments should be conducted in a buffered solution (e.g., HEPES, Tris) at a constant pH to ensure that observed fluorescence changes are due to the analyte of interest and not protonation/deprotonation of the probe.[11]

Conclusion

The 3-(1H-pyrazol-1-yl)phenol scaffold represents a powerful and highly adaptable platform for the development of next-generation fluorescent probes. Its straightforward synthesis, coupled with the rich photophysical behavior governed by mechanisms like PET, ICT, and CHEF, allows for the creation of sensors for a wide array of analytes. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply these versatile molecular tools in their own investigations, from fundamental chemical sensing to advanced cellular imaging.

References

  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. New Journal of Chemistry (RSC Publishing).
  • A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence.
  • Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications.
  • Application Notes and Protocols: Substituted Pyrazolone Scaffolds as Fluorescent Probes. Benchchem.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Synthesis of pyrazoline and pyrazoles
  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances (RSC Publishing).
  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Spectroscopic Investigation of 3-pyrazolyl 2-pyrazoline Deriv
  • Scientists Develop a New spectroscopic probe and its use in fluorescence imaging of monoamine oxidase A. Chinese Academy of Sciences.

Sources

Method

Application Notes and Protocols for Catalytic Applications of Metal Complexes with Pyrazolylphenol Ligands

Introduction: The Unique Advantages of Pyrazolylphenol Ligands in Catalysis Pyrazolylphenol ligands represent a highly versatile and tunable class of scaffolds for the development of advanced metal complex catalysts. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of Pyrazolylphenol Ligands in Catalysis

Pyrazolylphenol ligands represent a highly versatile and tunable class of scaffolds for the development of advanced metal complex catalysts. The inherent structural and electronic properties of these ligands offer a unique synergy that can be exploited to finely control catalytic processes. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a robust coordination site for a wide range of transition metals. The weak σ-donating ability of the pyrazole nitrogen enhances the electrophilicity of the metal center, a crucial factor for many catalytic transformations.[1] Simultaneously, the phenol group introduces a highly tunable electronic and steric environment. The acidity of the phenolic proton allows for the formation of anionic phenolate donors, which can significantly influence the catalytic activity. Furthermore, the ease of introducing various substituents on both the pyrazole and phenol rings allows for precise control over the steric bulk and electronic properties of the resulting metal complexes.[2] This fine-tuning is paramount in optimizing catalyst performance in terms of activity, selectivity, and stability.

This guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes featuring pyrazolylphenol ligands. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalysts in their work.

I. Synthesis of Pyrazolylphenol Ligands and Their Metal Complexes

The synthesis of pyrazolylphenol ligands is typically achieved through straightforward condensation reactions. A common and efficient method involves the reaction of a substituted hydrazine with a β-diketone that incorporates a phenol group. This approach allows for a high degree of modularity in the ligand design.

Protocol 1: General Synthesis of a Pyrazolylphenol Ligand

Objective: To synthesize a representative pyrazolylphenol ligand via condensation.

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Hydroxyphenyl-β-diketone (e.g., 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the hydroxyphenyl-β-diketone (1.0 eq) in absolute ethanol.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified ligand using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Protocol 2: Synthesis of a Metal Complex with a Pyrazolylphenol Ligand

Objective: To synthesize a metal complex using a pyrazolylphenol ligand and a metal precursor.

Materials:

  • Pyrazolylphenol ligand (from Protocol 1)

  • Metal salt (e.g., Palladium(II) acetate, Vanadium(III) chloride)

  • Appropriate solvent (e.g., THF, Toluene, Methanol)

  • Schlenk flask and line for inert atmosphere techniques (if required)

  • Magnetic stirrer

  • Standard glassware for filtration and washing

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyrazolylphenol ligand (1.0 - 2.0 eq) in the chosen solvent in a Schlenk flask.

  • In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 2-24 hours). The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude complex. The complex may require recrystallization for further purification.

  • Characterize the resulting metal complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.[4]

II. Catalytic Applications

Metal complexes with pyrazolylphenol ligands have demonstrated significant potential in a variety of catalytic transformations. The following sections detail their application in polymerization, oxidation, and cross-coupling reactions, providing specific protocols and insights.

A. Polymerization Catalysis

The tunable steric and electronic properties of pyrazolylphenol ligands make their metal complexes highly effective catalysts for olefin polymerization and ring-opening polymerization (ROP).

Vanadium and titanium complexes supported by pyrazolyl-containing ligands have shown high activity in ethylene polymerization.[5] The ligand framework allows for fine-tuning of the catalyst's activity, thermal stability, and the properties of the resulting polyethylene.[6][7]

Workflow for Ethylene Polymerization

cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_analysis Product Analysis ligand Pyrazolylphenol Ligand complex Active Catalyst Complex ligand->complex metal_precursor Vanadium/Titanium Precursor metal_precursor->complex reactor Polymerization Reactor complex->reactor ethylene Ethylene Monomer ethylene->reactor cocatalyst Co-catalyst (e.g., MAO) cocatalyst->reactor polyethylene Polyethylene reactor->polyethylene gpc GPC (Mw, PDI) polyethylene->gpc dsc DSC (Tm) polyethylene->dsc

Caption: Workflow for ethylene polymerization using pyrazolylphenol metal complexes.

Protocol 3: Ethylene Polymerization with a Vanadium-Pyrazolylphenol Catalyst

Objective: To perform ethylene polymerization using a predefined vanadium-pyrazolylphenol complex.

Materials:

  • Vanadium-pyrazolylphenol complex

  • Methylaluminoxane (MAO) solution in toluene

  • Toluene (anhydrous, polymerization grade)

  • Ethylene gas (polymerization grade)

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an injection system.

Procedure:

  • Thoroughly dry and purge the reactor with nitrogen.

  • Introduce a specific volume of toluene into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure and saturate the solvent with stirring.

  • Inject the required amount of MAO solution (co-catalyst) into the reactor.

  • In a separate Schlenk flask, dissolve the vanadium-pyrazolylphenol complex in toluene to form a stock solution.

  • Inject a precise volume of the catalyst solution into the reactor to initiate polymerization.

  • Maintain a constant ethylene pressure and temperature for the desired reaction time.

  • Terminate the polymerization by venting the ethylene and injecting acidified methanol.

  • Collect the precipitated polyethylene by filtration, wash thoroughly with methanol, and dry under vacuum.

  • Characterize the polymer for its molecular weight (Mw), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).[6]

Catalyst SystemCo-catalystTemp. (°C)Pressure (atm)Activity (kg PE/mol M·h)Mw ( g/mol )PDI
V-complex 1MAO30101.2 x 10^42.5 x 10^52.1
V-complex 2EASC60108.5 x 10^31.8 x 10^52.5
Ti-complex 1MAO6055.6 x 10^33.1 x 10^51.9

Note: Data is representative and compiled for illustrative purposes based on typical performance of similar systems.[7][8]

Metal complexes of pyrazolyl-containing ligands are also effective catalysts for the ring-opening polymerization of cyclic esters like lactide, producing biodegradable polylactide (PLA).[9][10][11][12][13][14]

Protocol 4: Ring-Opening Polymerization of rac-Lactide

Objective: To polymerize rac-lactide using a pyrazolylphenol metal complex.

Materials:

  • Pyrazolylphenol metal complex (e.g., Mg or Cu-based)

  • rac-Lactide (recrystallized and dried)

  • Benzyl alcohol (initiator, dried)

  • Toluene (anhydrous)

  • Schlenk flask

  • Thermostated oil bath

Procedure:

  • In a glovebox, charge a Schlenk flask with the pyrazolylphenol metal complex, rac-lactide, and toluene.

  • Add benzyl alcohol as an initiator. The monomer-to-initiator ratio will determine the target molecular weight.

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 110-130 °C).[10][13]

  • Stir the reaction mixture for the specified time.

  • Cool the reaction to room temperature and quench by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Analyze the polymer by GPC (for Mw and PDI) and ¹H NMR (for conversion and microstructure).[9]

Catalyst[M]:[I]:[C]Temp. (°C)Time (h)Conversion (%)Mw ( g/mol )PDI
Mg-complex100:1:1130249512,5001.25
Cu-complex100:1:111024889,8001.64

Note: Data is representative and based on typical results for similar pyrazolyl-ligated metal complexes.[10][11]

B. Oxidation Catalysis

Pyrazolyl-containing metal complexes, particularly of copper and manganese, have been investigated as catalysts for various oxidation reactions, including the oxidation of phenols and catechols.[3][15][16][17][18]

Reaction Scheme for Catechol Oxidation

catechol Catechol quinone o-Quinone catechol->quinone [Catalyst], Oxidant catalyst [M(Pyrazolylphenol)n] oxidant Oxidant (e.g., O2, H2O2)

Caption: Catalytic oxidation of catechol to o-quinone.

Protocol 5: Catalytic Oxidation of Catechol

Objective: To evaluate the catalytic activity of a pyrazolylphenol metal complex in the oxidation of catechol.

Materials:

  • Pyrazolylphenol metal complex (e.g., Cu(II) or Mn(II))

  • Catechol

  • Solvent (e.g., THF, Acetonitrile, Methanol)

  • Hydrogen peroxide (H₂O₂) or atmospheric oxygen

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the catalyst in the chosen solvent.

  • Prepare a stock solution of catechol in the same solvent.

  • In a cuvette, mix the solvent and the catalyst solution.

  • Initiate the reaction by adding the catechol solution and the oxidant (if not using atmospheric oxygen).

  • Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of o-quinone can be followed by the increase in absorbance at its characteristic λmax (around 390-420 nm).

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.[3]

The choice of solvent can significantly impact the catalytic efficiency.[3][16] For instance, some copper complexes exhibit higher catecholase-like activity in THF compared to acetonitrile.[3]

C. Cross-Coupling Reactions

Palladium complexes with pyrazolyl-containing ligands have emerged as effective catalysts for C-C bond-forming reactions, such as the Suzuki-Miyaura coupling.[1][19][20]

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)L_n-R' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R-R' PdII_2->Product RX R-X RX->PdII_1 R_B R'-B(OH)2 R_B->PdII_1 Base Base Base->PdII_1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 6: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a palladium-pyrazolylphenol catalyst.

Materials:

  • Palladium-pyrazolylphenol complex

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Schlenk tube

  • Inert atmosphere supplies

Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and the palladium-pyrazolylphenol catalyst (0.1-1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[19]

The electronic nature of the substituents on the coupling partners can influence the reaction efficiency, with electron-withdrawing groups on the aryl halide and electron-donating groups on the arylboronic acid generally facilitating the reaction.[19]

III. Characterization of Ligands and Complexes

A thorough characterization of the synthesized ligands and their metal complexes is crucial for understanding their properties and catalytic behavior. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the organic ligands.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups and confirming the coordination of the ligand to the metal center.[4]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the ligands and complexes.[3]

  • Elemental Analysis: Determines the elemental composition of the complexes, confirming their stoichiometry.[9]

  • UV-Vis Spectroscopy: Used to study the electronic properties of the complexes and to monitor the progress of catalytic reactions.[16]

  • Single-Crystal X-ray Diffraction: Provides the definitive solid-state structure of the metal complexes, offering insights into coordination geometry, bond lengths, and angles.[11]

  • Thermogravimetric Analysis (TGA): Can be used to assess the thermal stability of the complexes and to determine the presence of coordinated solvent molecules.[21]

IV. Conclusion and Future Outlook

Metal complexes with pyrazolylphenol ligands have established themselves as a versatile and highly tunable platform for a broad range of catalytic applications. The ability to systematically modify the ligand framework allows for the rational design of catalysts with optimized activity, selectivity, and stability. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of these complexes in their own work. Future research in this area will likely focus on the development of chiral pyrazolylphenol ligands for asymmetric catalysis, the immobilization of these complexes on solid supports to create recyclable heterogeneous catalysts, and a deeper mechanistic understanding to drive the design of next-generation catalysts for challenging chemical transformations.

References

  • University of Johannesburg. "A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes." Accessed January 19, 2026. [Link]

  • MDPI. "Magnesium Pyrazolyl-Indolyl Complexes as Catalysts for Ring-Opening Polymerization of L-Lactide." Accessed January 19, 2026. [Link]

  • ScienceOpen. "Titanium and vanadium ethylene polymerization catalysts containing tris(pyrazolyl)borate ligand: Effects of polymerization parameters on activity and polymer properties." Accessed January 19, 2026. [Link]

  • PMC - NIH. "Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2." Accessed January 19, 2026. [Link]

  • NIH. "Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes." Accessed January 19, 2026. [Link]

  • RSC Publishing. "Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes." Accessed January 19, 2026. [Link]

  • ElectronicsAndBooks. "Bis(pyrazolyl)pyridine vanadium(III) complexes as highly active ethylene polymerization catalysts." Accessed January 19, 2026. [Link]

  • SpringerLink. "Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol." Accessed January 19, 2026. [Link]

  • ResearchGate. "Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF." Accessed January 19, 2026. [Link]

  • ResearchGate. "(PDF) Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol." Accessed January 19, 2026. [Link]

  • MDPI. "Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction." Accessed January 19, 2026. [Link]

  • ResearchGate. "Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies." Accessed January 19, 2026. [Link]

  • UNT Digital Library. "[Oxidation catalysis with tris(pyrazolyl)borate metal complexes]." Accessed January 19, 2026. [Link]

  • ResearchGate. "Pyrazolyl iron, cobalt, nickel, and palladium complexes: Synthesis, molecular structures, and evaluation as ethylene oligomerization catalysts | Request PDF." Accessed January 19, 2026. [Link]

  • ResearchGate. "Titanium and vanadium ethylene polymerization catalysts containing tris(pyrazolyl)borate ligand: Effects of polymerization parameters on activity and polymer properties." Accessed January 19, 2026. [Link]

  • PMC - NIH. "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." Accessed January 19, 2026. [Link]

  • MDPI. "Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction." Accessed January 19, 2026. [Link]

  • ResearchGate. "Synthesis of pyrazolyl ligands and complexes." Accessed January 19, 2026. [Link]

  • ResearchGate. "Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes | Request PDF." Accessed January 19, 2026. [Link]

  • OUCI. "Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes." Accessed January 19, 2026. [Link]

  • Der Pharma Chemica. "Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives." Accessed January 19, 2026. [Link]

  • PMC - NIH. "Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles." Accessed January 19, 2026. [Link]

  • Semantic Scholar. "[PDF] Controlled ring-opening polymerization of lactide by group 3 metal complexes." Accessed January 19, 2026. [Link]

  • MDPI. "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." Accessed January 19, 2026. [Link]

  • Dalton Transactions (RSC Publishing). "Thermally stable vanadium complexes supported by the iminophenyl oxazolinylphenylamine ligands: synthesis, characterization and application for ethylene (co-)polymerization." Accessed January 19, 2026. [Link]

  • PMC - NIH. "Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency." Accessed January 19, 2026. [Link]

  • MDPI. "Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review." Accessed January 19, 2026. [Link]

  • ResearchGate. "Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide." Accessed January 19, 2026. [Link]

  • Semantic Scholar. "Synthesis and characterization of Pd(II), Pt(II), Cu(I), Ag(I) and Cu(II) complexes with N,O-hybrid pyrazole ligand." Accessed January 19, 2026. [Link]

  • Oriental Journal of Chemistry. "Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation." Accessed January 19, 2026. [Link]

  • MDPI. "Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide." Accessed January 19, 2026. [Link]

  • NIH. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." Accessed January 19, 2026. [Link]

  • ChemTalk. "Metal-Catalyzed Cross-Coupling Reactions." Accessed January 19, 2026. [Link]

  • MDPI. "Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands." Accessed January 19, 2026. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazoles

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common iss...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific experimental challenges, offering actionable solutions grounded in chemical principles to enhance the efficiency and success of your synthetic endeavors.

I. Foundational Principles of Pyrazole Synthesis

Pyrazoles are a critical class of five-membered heterocyclic compounds, widely recognized for their diverse biological activities, making them a cornerstone in medicinal chemistry and drug development.[1][2] The most prevalent and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3][4][5][6] Variations of this method, including the use of α,β-unsaturated carbonyl compounds and multicomponent reactions, have expanded the synthetic chemist's toolkit.[7][8][9]

Despite the apparent simplicity of these reactions, achieving optimal yields and purity can be challenging. Common hurdles include low conversion rates, the formation of difficult-to-separate regioisomers, and the generation of unwanted byproducts.[10][11] This guide will systematically address these issues, providing both diagnostic insights and validated protocols to streamline your workflow.

II. Troubleshooting Guide: Common Issues and Solutions

This section is organized in a question-and-answer format to directly address the most frequently encountered problems in pyrazole synthesis.

Issue 1: Consistently Low Reaction Yields

Q1: My pyrazole synthesis is consistently resulting in low yields. What are the likely causes and how can I improve them?

A1: Low yields are a common frustration in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

  • Incomplete Reaction: The most straightforward reason for low yields is an incomplete reaction.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[10]

      • Increase Temperature: Many condensation reactions require thermal energy to proceed to completion. Consider refluxing the reaction mixture. For thermally sensitive substrates, a modest increase in temperature should be attempted first.

      • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][2][12][13]

  • Suboptimal Catalyst Choice and Concentration: The nature and amount of the catalyst are critical, especially in Knorr and Paal-Knorr type syntheses.

    • Troubleshooting:

      • Acid Catalysis: For the condensation of 1,3-dicarbonyls with hydrazines, a catalytic amount of a protic acid like acetic acid or a mineral acid is often necessary to facilitate the formation of the initial imine intermediate.[4][14][15]

      • Alternative Catalysts: In some cases, Lewis acids or other catalysts such as nano-ZnO have demonstrated improved yields.[3]

  • Purity of Starting Materials: Impurities in your starting materials can lead to a cascade of unwanted side reactions, consuming reagents and complicating purification.

    • Troubleshooting:

      • Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. If necessary, purify starting materials by distillation or recrystallization before use.[16][17]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibrium positions.

    • Troubleshooting:

      • While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) can sometimes offer superior results, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[3][6][16]

Issue 2: Formation of Regioisomers and Side Products

Q2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.

  • Understanding the Mechanism: The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. The selectivity of this attack is influenced by both steric and electronic factors of the substituents on the 1,3-dicarbonyl.

  • Strategies for Controlling Regioselectivity:

    • pH Control: The acidity of the reaction medium can influence the site of initial condensation. In some cases, running the reaction under neutral or weakly acidic conditions can favor one regioisomer over the other.[3][17]

    • Solvent Choice: As mentioned previously, the solvent can play a role in regioselectivity. Experimenting with a range of solvents from protic to aprotic dipolar can be beneficial.[3][16]

    • Temperature Optimization: Reaction temperature can also affect the kinetic versus thermodynamic control of the initial attack. Lower temperatures may favor the kinetically preferred product.

    • Use of Protecting Groups: In some instances, a protecting group strategy can be employed to differentiate the two carbonyl groups, forcing the reaction to proceed with the desired regiochemistry.

Q3: I am observing significant byproduct formation, including a furan derivative. How can I minimize this?

A3: The formation of furan byproducts is a known side reaction in the Paal-Knorr synthesis, which is analogous to the Knorr pyrazole synthesis but leads to furans from 1,4-dicarbonyls. In the context of pyrazole synthesis from 1,3-dicarbonyls, related side reactions can occur.

  • Minimizing Furan and Other Byproducts:

    • Strict pH Control: Strongly acidic conditions can promote the cyclization and dehydration of the 1,3-dicarbonyl to form a furan derivative before it has a chance to react with the hydrazine. Maintaining a neutral or weakly acidic pH is crucial.[17]

    • Reaction Temperature and Time: Prolonged heating can lead to the degradation of starting materials and products, resulting in a complex mixture of byproducts.[17] Monitor the reaction closely and work it up as soon as the starting material is consumed.[18]

Issue 3: Product Purification Challenges

Q4: My crude product is an oil and difficult to purify. What purification strategies can I employ?

A4: The physical properties of the synthesized pyrazole can make purification challenging.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying pyrazoles.

      • For basic pyrazole compounds that may interact strongly with silica gel, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine.[18]

      • Reverse-phase (C-18) chromatography can also be an effective alternative.[18]

    • Crystallization/Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.

      • Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[18]

      • If the product is an oil, trituration with a non-polar solvent like hexane can sometimes induce crystallization.[18]

    • Acid-Base Extraction: This technique is useful for removing unreacted hydrazine and other basic impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can effectively remove these contaminants.[18]

III. Experimental Protocols and Data

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a simple pyrazole. Optimization will be necessary based on the specific substrates used.

  • Reactant Preparation: Ensure the 1,3-dicarbonyl compound (e.g., acetylacetone) and the hydrazine derivative (e.g., phenylhydrazine) are of high purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Add a suitable solvent, such as ethanol.

  • Add the hydrazine derivative (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[19]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[19]

Data Summary: Solvent Effects on Pyrazole Synthesis

The choice of solvent can have a profound impact on reaction outcomes. The following table summarizes general trends observed in the literature.

Solvent ClassExamplesTypical ObservationsCitations
Polar Protic Ethanol, Methanol, Acetic AcidCommonly used, often effective but may lead to longer reaction times.[3]
Aprotic Dipolar DMF, DMAc, NMPCan lead to higher yields and better regioselectivity, especially with aryl hydrazines.[3][16]
"Green" Solvents Water, Ionic LiquidsEnvironmentally friendly alternatives that can offer high yields, sometimes with the aid of catalysts or microwave irradiation.[20][21]
Solvent-Free -Can lead to faster reactions and reduced waste; often coupled with microwave or ultrasonic irradiation.[12][20]

IV. Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow for troubleshooting low yields in pyrazole synthesis.

Troubleshooting_Low_Yields start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes optimize_time_temp Increase Time and/or Temperature incomplete->optimize_time_temp check_purity Check Starting Material Purity complete->check_purity consider_microwave Consider Microwave Synthesis optimize_time_temp->consider_microwave consider_microwave->check_completion impure Impure check_purity->impure No pure Pure check_purity->pure Yes purify_reagents Purify Reagents impure->purify_reagents optimize_catalyst Optimize Catalyst (Type/Loading) pure->optimize_catalyst purify_reagents->start optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent end Improved Yield optimize_solvent->end

Caption: A decision-making flowchart for troubleshooting low yields in pyrazole synthesis.

Generalized Knorr Pyrazole Synthesis Mechanism

This diagram illustrates the fundamental steps of the Knorr pyrazole synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl hydrazone Hydrazone/Enamine Intermediate dicarbonyl->hydrazone hydrazine Hydrazine Derivative hydrazine->hydrazone + H+ cyclic_hemiaminal Cyclic Hemiaminal hydrazone->cyclic_hemiaminal Intramolecular Cyclization pyrazole Pyrazole cyclic_hemiaminal->pyrazole - 2 H2O

Caption: A simplified mechanism of the Knorr pyrazole synthesis.

V. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). ResearchGate. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). DergiPark. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • knorr pyrazole synthesis. (n.d.). Slideshare. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). [Source not further specified].

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. [Link]

  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). [Source not further specified]. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(1H-pyrazol-1-yl)phenol and its Derivatives

Welcome to the technical support guide for the purification of 3-(1H-pyrazol-1-yl)phenol and its derivatives. This document provides field-proven insights and troubleshooting strategies for common challenges encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(1H-pyrazol-1-yl)phenol and its derivatives. This document provides field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds. The advice herein is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Initial Assessment & Purification Strategy

Before attempting purification, a preliminary analysis of the crude product is essential. This initial assessment will guide the selection of the most effective purification strategy.

Q1: My crude reaction mixture is a complex mess. How do I decide which purification method to use?

A1: The choice of purification method depends on the physical state of your product, its polarity, and the nature of the impurities. A multi-step approach is often necessary.

Expertise & Experience: The 3-(1H-pyrazol-1-yl)phenol scaffold contains both a weakly acidic phenolic hydroxyl group and a weakly basic pyrazole ring. This amphoteric character can lead to challenging interactions with stationary phases like silica gel. The first step is always to analyze the crude material by Thin Layer Chromatography (TLC) and ¹H NMR.

  • ¹H NMR Analysis: Provides a rough estimate of purity and identifies the major byproducts. Common byproducts in pyrazole synthesis include regioisomers and unreacted starting materials[1].

  • TLC Analysis: Use a combination of polar and non-polar solvent systems (e.g., Hexane/Ethyl Acetate and Dichloromethane/Methanol) to visualize all components. The behavior on TLC will dictate your starting point for column chromatography.

The following flowchart outlines a logical decision-making process for selecting a purification strategy.

Purification_Strategy Start Crude Product TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR Is_Solid Is the major product a solid? TLC_NMR->Is_Solid Try_Recryst Attempt Recrystallization Is_Solid->Try_Recryst  Yes   Chromatography Proceed to Column Chromatography Is_Solid->Chromatography No / Impure Solid Try_Recryst->Chromatography Fails or Purity <95% Is_Separated Good separation on TLC? Chromatography->Is_Separated Optimize_Mobile Optimize Mobile Phase for Flash Chromatography Is_Separated->Optimize_Mobile  Yes   Prep_HPLC Consider Preparative HPLC Is_Separated->Prep_HPLC No (Co-eluting spots) Optimize_Mobile->Prep_HPLC Fails Acid_Base Consider Acid/Base Extraction Prep_HPLC->Acid_Base Fails / Isomers

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying pyrazole derivatives[1][2]. However, success is not always guaranteed on the first attempt.

Q2: My compound is streaking badly on the silica gel TLC plate and column. What's happening and how do I fix it?

A2: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For pyrazolylphenols, this is typically due to the basic nitrogen atoms of the pyrazole ring interacting with the acidic silanol groups (Si-OH) on the silica surface.

Causality: The lone pair of electrons on the pyrazole nitrogen can form a strong hydrogen bond or an acid-base interaction with the silica gel, causing the compound to "stick" and elute slowly and unevenly. The acidic phenol group can also interact, but the basicity of the pyrazole is often the primary cause.

Solutions:

  • Mobile Phase Modification (Base): Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.

    • Method: Add 0.1-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system (e.g., 90:9:1 Hexane/EtOAc/Et₃N).

    • Trustworthiness: This is a standard and highly effective technique for purifying basic compounds on silica gel[3]. Always perform a TLC with the modified eluent first to confirm it resolves the streaking.

  • Mobile Phase Modification (Acid): If the streaking is due to a basic impurity, adding a small amount of acetic acid (AcOH) can sometimes help by ensuring the impurity remains in its protonated, more polar form and sticks strongly to the baseline. However, for your desired product, this can sometimes worsen the interaction. Use this approach with caution.

  • Deactivate the Stationary Phase: Before packing the column, you can prepare a slurry of silica gel in the mobile phase containing triethylamine. This pre-treats the silica, reducing the number of active sites available for interaction[3].

Q3: My desired product and an impurity are co-eluting. How can I improve the separation?

A3: This is a common problem, especially when dealing with regioisomers which often have very similar polarities[1][4].

Solutions:

  • Optimize the Mobile Phase:

    • Shallow Gradient: If you are using a gradient elution, make it shallower. A slow, gradual increase in polarity gives the compounds more time to interact with the stationary phase, improving resolution.

    • Change Solvent Selectivity: Switch one of the solvents in your mobile phase. The "selectivity" of the solvent system can be altered by changing the nature of the solvents, even if the overall polarity is similar. For example, replacing ethyl acetate with a mixture of acetone and dichloromethane might change the specific interactions and improve separation.

  • Change the Stationary Phase:

    • Alumina: If silica gel fails, try neutral or basic alumina. Alumina has different surface properties and can provide a different selectivity profile.

    • Reversed-Phase (C18): This is an excellent alternative. In reversed-phase chromatography, the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile or water/methanol)[4]. This completely changes the elution order, often separating compounds that are inseparable on normal phase.

Table 1: Column Chromatography Starting Conditions
ParameterNormal Phase (Silica Gel)Reversed-Phase (C18 Silica)
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Typical Mobile Phase Hexane/Ethyl Acetate gradient[4]Water/Acetonitrile gradient
Mobile Phase Modifier 0.1-1% Triethylamine (if basic)0.1% Trifluoroacetic Acid (TFA) or Formic Acid[4]
Elution Order Least polar compounds elute firstMost polar compounds elute first

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds, provided a suitable solvent can be found[5]. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold[6].

Q4: I can't find a good solvent for recrystallization. My compound is either soluble in everything or nothing.

A4: This is a frequent challenge. The solution is often to use a binary (two-component) solvent system.

Expertise & Experience: You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent" or "insoluble solvent"), and both solvents must be miscible.

Protocol: Binary Solvent Recrystallization

  • Dissolution: Dissolve your crude solid in the minimum required amount of the hot "soluble solvent" (e.g., ethanol, acetone)[3][7].

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Re-clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[8].

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

Q5: My compound "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to come out of solution as a liquid instead of a solid crystal lattice.

Causality: This is common with lower-melting point solids or when the solution is cooled too rapidly. The molecules lose solubility but have too much thermal energy to organize into a crystal lattice.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add more of the "soluble solvent" to decrease the saturation point.

  • Slow Cooling: Ensure the solution cools very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth[9].

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The tiny glass fragments can act as nucleation sites, initiating crystallization[6].

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This provides a template for crystal growth[6].

Table 2: Recommended Solvents for Initial Recrystallization Screening
SolventTypeBoiling Point (°C)Comments
EthanolProtic78Good general solvent for pyrazole derivatives, often used in a binary system with water[3][10].
IsopropanolProtic82Similar to ethanol, good potential for cooling crystallization[10][11].
Ethyl AcetateAprotic77Medium polarity, often effective for compounds of intermediate polarity[3]. Can be paired with hexane.
AcetoneAprotic56Often too strong a solvent, but useful as the "soluble" component in a binary system[11].
TolueneAromatic111Can be effective for less polar derivatives.
WaterProtic100Excellent as an anti-solvent for organic molecules[7].

Section 4: High-Purity Polishing with Preparative HPLC

For achieving the highest purity (>99.5%) or for separating very challenging mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice[12][13].

Q6: When should I use preparative HPLC instead of flash chromatography?

A6: Use preparative HPLC when:

  • You need very high purity for biological testing or analytical standards.

  • You are separating compounds with extremely similar Rf values (ΔRf < 0.1) on TLC.

  • You are working with very small quantities of material where losses on a large flash column are unacceptable.

Expertise & Experience: For phenolic compounds, reversed-phase HPLC is the most reliable and widely used technique[14][15]. A C18 column with a water/acetonitrile mobile phase modified with 0.1% acid (TFA or formic acid) is the industry standard. The acid ensures that the phenolic hydroxyl group is protonated, leading to sharper peaks and reproducible retention times.

HPLC_Workflow cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up A1 Dissolve sample in Mobile Phase A2 Inject on Analytical C18 Column A1->A2 A3 Develop Gradient (e.g., 5-95% ACN in 20 min) A2->A3 A4 Identify Product Peak by UV/MS A3->A4 P1 Switch to Preparative C18 Column A4->P1 Method Transfer P2 Calculate Loading Amount P1->P2 P3 Run Focused Gradient Based on Analytical Data P2->P3 P4 Collect Fractions P3->P4 P5 Combine Pure Fractions & Remove Solvent P4->P5

Caption: Workflow for HPLC purification.

Q7: My collected HPLC fractions contain the product, but also a lot of acid (TFA). How do I remove it?

A7: This is a critical post-purification step. Trifluoroacetic acid (TFA) is non-volatile and can form a salt with your compound, interfering with biological assays and characterization.

Solutions:

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and non-volatile, repeated lyophilization from a 1:1 water/acetonitrile solution can remove some TFA.

  • Basic Wash:

    • Step 1: Remove the organic solvent (acetonitrile/methanol) from the pure fractions under reduced pressure.

    • Step 2: Dilute the remaining aqueous solution with ethyl acetate or dichloromethane.

    • Step 3: Wash the organic layer with a weak base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is no longer acidic. Caution: CO₂ evolution (fizzing) will occur.

    • Step 4: Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to get the pure, TFA-free compound.

  • Solid-Phase Extraction (SPE): For a quicker method, pass the neutralized organic solution through a small plug of silica gel or a basic SPE cartridge to capture any remaining salts before final solvent evaporation.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (Normal Phase)
  • Adsorbent Preparation: Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column as a slurry using the initial, least polar mobile phase (e.g., 95:5 Hexane/EtOAc)[4].

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the weight of your compound). To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM or acetone), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method results in better separation than loading as a solution[4].

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the initial mobile phase, applying positive air pressure.

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to the separation observed on your TLC plates. For example, move from 5% EtOAc in hexane to 10%, then 15%, and so on.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Cooling Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too strong. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a good solvent[5][10].

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent in small portions while heating the mixture with stirring until the solid just dissolves completely. Do not add excessive solvent[8].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through pre-warmed fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals[5].

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid[8].

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold crystallization solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Jandera, P. (2012). Recent developments in the HPLC separation of phenolic compounds. Semantic Scholar. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Scilit. (n.d.). Recent developments in the HPLC separation of phenolic compounds. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Green and Herbal Chemistry.
  • Kefalas, P., & Makris, D. P. (2006). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. MDPI. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • Kállay, M., & Hazai, E. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Nerz, A. (2013). How to Carry Out a Recrystallization. YouTube. Available at: [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Pyrazolylphenols

Welcome to the technical support center for the synthesis of pyrazolylphenols. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning pyrazolylphenol synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolylphenols. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning pyrazolylphenol synthesis from the bench to pilot or manufacturing scale. As Senior Application Scientists, we understand that scaling a reaction introduces complexities beyond simply multiplying reagent quantities. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges successfully.

Core Principles of Pyrazolylphenol Synthesis Scale-Up

The most common route to pyrazolylphenols involves two key stages:

  • Formation of a 1,3-Dicarbonyl Precursor: This is often a phenolic α,β-unsaturated ketone (a chalcone) formed via a Claisen-Schmidt condensation, or a phenolic β-diketone.

  • Cyclization with a Hydrazine Source: The 1,3-dicarbonyl intermediate is then reacted with hydrazine (or a substituted hydrazine) in a Knorr-type pyrazole synthesis to form the heterocyclic ring.

Scaling this process introduces challenges related to heat transfer, mass transport, reaction kinetics, and impurity control that are often negligible at the lab scale.[1][2][3] This guide will address these issues head-on.

Troubleshooting Guide: From Bench to Batch Reactor

This section addresses specific, common problems encountered during the scale-up of pyrazolylphenol synthesis.

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I fix it?

Low yield upon scale-up is a frequent issue, often stemming from physical and chemical factors that change with volume.[4][5] The primary culprits are inadequate mixing and poor temperature control.

Root Causes & Solutions:

  • Inadequate Mixing: A magnetic stir bar is ineffective in a large reactor. Inefficient stirring leads to localized concentration gradients ("hot spots") and poor mass transfer, promoting the formation of side products.[4]

    • Solution: Implement mechanical overhead stirring with an appropriately designed impeller (e.g., pitch blade, anchor). Characterize the mixing efficiency and ensure the entire batch is homogeneous. For heterogeneous reactions (slurries), ensure solids remain well-suspended.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically at scale, making heat dissipation a major challenge.[2][4] Condensation reactions with hydrazine are often highly exothermic and can lead to thermal runaway if not controlled.

    • Solution:

      • Controlled Addition: Add the hydrazine source slowly and sub-surface to the reaction mixture using a dosing pump. This allows the reactor's cooling system to manage the heat generated in real-time.

      • Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction bulk.

      • Ensure Adequate Cooling: Verify that the reactor's cooling capacity is sufficient for the heat of reaction at the intended scale.

  • Sub-optimal Solvent Choice: A solvent that works well for precipitation on a small scale might lead to a thick, unmanageable slurry in a large reactor, causing product loss during filtration.

    • Solution: Re-evaluate the solvent system. Consider a solvent that keeps the product fully dissolved at the reaction temperature and allows for controlled crystallization upon cooling. This simplifies filtration and washing.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues during scale-up.

LowYield_Troubleshooting Start Problem: Low Yield at Scale Check_Mixing 1. Evaluate Mixing - Visual homogeneity? - Solids suspended? Start->Check_Mixing Check_Temp 2. Analyze Temperature Profile - Internal vs. Jacket temp? - Exotherm spike? Start->Check_Temp Check_Purity 3. Assess Purity Profile - New impurities via HPLC? - Starting material left? Start->Check_Purity Sol_Mixing Solution: - Use overhead stirrer - Optimize impeller design - Increase RPM Check_Mixing->Sol_Mixing If Inadequate Sol_Temp Solution: - Slow reagent addition rate - Increase solvent volume - Improve cooling capacity Check_Temp->Sol_Temp If Uncontrolled Sol_Purity Solution: - Adjust temp/stoichiometry - See Q2 & Q3 for  impurity troubleshooting Check_Purity->Sol_Purity If Impure

Caption: Troubleshooting flowchart for low yield issues.

Q2: I'm seeing a new, significant impurity in my HPLC analysis that wasn't present on the lab scale. How do I identify and eliminate it?

The appearance of new impurities often points to side reactions favored by the prolonged reaction times or higher temperatures that can occur during scale-up. For pyrazolylphenols, two common side reactions are O-alkylation of the phenol and the formation of regioisomers.

1. Unwanted O-Alkylation/Acylation:

  • Problem: The phenolic hydroxyl group is nucleophilic and can compete with the desired reaction pathway, especially if alkylating or acylating agents are present or formed in situ. This is a classic C-alkylation vs. O-alkylation problem.[6][7]

  • Identification: The impurity will have a mass corresponding to the addition of the alkyl/acyl group to the final product.

  • Solution:

    • Protecting Groups: Protect the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) before the pyrazole synthesis and deprotect it in a final step.

    • Solvent Choice: Use of protic solvents (like water or ethanol) can solvate the phenolate oxygen via hydrogen bonding, sterically shielding it and favoring C-alkylation over O-alkylation.[7] In contrast, aprotic polar solvents like DMF or DMSO can leave the oxygen more exposed.[8]

    • Control Base: Use the minimum required equivalents of a weaker base to avoid excessive formation of the highly reactive phenolate anion.

2. Formation of Regioisomers:

  • Problem: When using an unsymmetrical 1,3-dicarbonyl precursor, the hydrazine can attack either carbonyl group, leading to a mixture of two pyrazole regioisomers. This selectivity can be highly sensitive to reaction conditions.[4][9][10]

  • Identification: The isomers will have the same mass but different retention times on HPLC. Their identity must be confirmed by NMR (e.g., NOE experiments).[9]

  • Solution:

    • Solvent Optimization: Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP), have been shown to significantly improve regioselectivity compared to protic solvents like ethanol.[4][9]

    • Acid Catalysis: The addition of a catalytic amount of strong acid (e.g., HCl, H₂SO₄) can favor the formation of one isomer by controlling the rates of the initial condensation and subsequent cyclization steps.[4][9]

    • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[11]

Comparative Table: Solvent Effects on Regioselectivity
Solvent SystemTypical Regioisomeric Ratio (Desired:Undesired)RationaleReference
Ethanol (reflux)3:1 to 10:1Protic solvent, often leads to mixtures.[9]
Acetic Acid (reflux)5:1 to 15:1Protic and acidic, can improve selectivity over neutral ethanol.[12]
DMAc (Room Temp)>50:1Aprotic polar solvent, highly effective at directing selectivity.[4][9]
PEG-400 (80 °C)10:1 to 20:1"Green" solvent that can promote clean reactions and good selectivity.[13]
Q3: My reaction is showing a dangerous exotherm during hydrazine addition, even with the jacket cooling at maximum. What should I do, and how can I prevent this?

An uncontrolled exotherm is a sign of a potential thermal runaway, a critical safety event where the reaction rate and heat generation accelerate uncontrollably.[14][15] This is particularly risky with high-energy compounds like hydrazine.[11]

Immediate Actions (During the Event):

  • STOP REAGENT ADDITION: Immediately halt the hydrazine feed.

  • MAXIMIZE COOLING: Ensure full cooling is applied to the reactor jacket.

  • ALERT PERSONNEL: Inform colleagues and follow your site's emergency procedures.[14]

  • CONSIDER QUENCHING: If the temperature continues to rise rapidly, and you have a validated quenching procedure, prepare to implement it. A quench agent (e.g., a cold, weak acid) can neutralize the reactive species.

Preventative Strategies for Future Batches:

  • Dilution: Increasing the solvent volume provides a larger thermal mass to absorb the heat of reaction, moderating temperature changes.[11]

  • Slower Addition Rate: The most effective control. A slower feed rate ensures the heat generated never exceeds the reactor's capacity for heat removal. Model this at the lab scale using reaction calorimetry (RC1).

  • Lower Starting Temperature: Begin the hydrazine addition at a lower initial temperature to create a larger buffer before reaching the maximum allowable temperature.

  • Process Safety Review: Conduct a thorough hazard analysis (e.g., HAZOP) before scaling up. Understand the thermal decomposition properties of your materials using techniques like Differential Scanning Calorimetry (DSC).

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when handling hydrazine at scale? A: Hydrazine and its derivatives are toxic and potentially explosive.[11] Key considerations include:

  • Toxicity: Use closed-system transfers to avoid vapor exposure. Ensure adequate ventilation and personal protective equipment (PPE).

  • Thermal Stability: Hydrazine can decompose explosively at elevated temperatures or in the presence of certain metals. Avoid contact with incompatible materials.[11]

  • Exotherm Management: As discussed above, the reaction is highly exothermic. Proper control is paramount for safety.[14]

Q: How do I choose the best precursor synthesis route for scalability? A: For pyrazolylphenols, the most common route is via a phenolic chalcone. The Claisen-Schmidt condensation used to make chalcones is generally robust and scalable.[13][16][17]

  • Key Factors: Choose a route with readily available, stable starting materials. Avoid steps that require cryogenic temperatures or specialized high-pressure equipment if possible. A base-catalyzed Claisen-Schmidt in a solvent like ethanol or PEG-400 is a good starting point.[1][13]

Q: What analytical methods are best for in-process control (IPC)? A: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring these reactions.[18][19][20]

  • Method: A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with 0.1% TFA or formic acid) is typically effective.

  • IPC Checks: Use HPLC to:

    • Confirm the consumption of the starting material (e.g., chalcone).

    • Monitor the formation of the desired pyrazolylphenol product.

    • Quantify the formation of key impurities to ensure they are within specification.

Experimental Protocols

Protocol 1: Scalable Synthesis of a Phenolic Chalcone Precursor

This protocol describes a general, scalable base-catalyzed Claisen-Schmidt condensation.

Materials:

  • Hydroxyacetophenone (1.0 eq)

  • Aromatic Aldehyde (1.05 eq)

  • Ethanol (5-10 volumes)

  • Sodium Hydroxide (2.0 eq), as a 20% aqueous solution

Procedure:

  • Charge Reactor: Charge the hydroxyacetophenone and ethanol to the reactor. Begin agitation.

  • Dissolution: Stir the mixture at 20-25 °C until all solids are dissolved.

  • Aldehyde Addition: Add the aromatic aldehyde to the reactor.

  • Base Addition (Critical Step): Slowly add the aqueous NaOH solution over 1-2 hours, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: Stir the mixture at 20-25 °C for 4-6 hours.

  • In-Process Control (IPC): Take an aliquot of the reaction mixture, quench it with dilute HCl, and analyze by HPLC to confirm the starting acetophenone is <1% remaining.

  • Work-up: Once complete, transfer the reaction mixture into a separate vessel containing cold water and dilute HCl to neutralize the NaOH and precipitate the chalcone product.

  • Isolation: Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Self-Validating Knorr Cyclization to Pyrazolylphenol

This protocol includes analytical checkpoints to ensure process control.

Materials:

  • Phenolic Chalcone (from Protocol 1) (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • N,N-Dimethylacetamide (DMAc) (5 volumes)

  • Acetic Acid (catalytic, 0.1 eq)

Procedure:

  • Charge Reactor: Charge the phenolic chalcone, DMAc, and acetic acid to the reactor.

  • Inerting: Purge the reactor with nitrogen.

  • Hydrazine Addition (Critical Step): Slowly add hydrazine hydrate via a dosing pump over 2-3 hours, maintaining an internal temperature between 25-35 °C. Monitor for any exotherm.

  • Reaction: Heat the mixture to 60-70 °C and stir for 3-5 hours.

  • IPC #1 (Completion): Cool the reaction to 25 °C. Take a sample and analyze by HPLC to confirm the chalcone is <1% remaining.

  • IPC #2 (Purity Check): Confirm the regioisomer ratio and impurity profile are within the established limits from your process development studies.

  • Crystallization: Add water anti-solvent slowly to the reaction mixture to crystallize the pyrazolylphenol product.

  • Isolation: Filter the product, wash with a mixture of water/DMAc, then with water. Dry under vacuum at 50-60 °C.

General Reaction Workflow Diagram

reaction_workflow cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazole Formation S1_Start Start: Hydroxyacetophenone + Aldehyde S1_React Claisen-Schmidt Condensation (Base, EtOH, 25°C) S1_Start->S1_React S1_IPC IPC Check: (HPLC for completion) S1_React->S1_IPC S1_End Intermediate: Phenolic Chalcone S1_IPC->S1_End Pass S2_React Knorr Cyclization (Hydrazine, DMAc, 60°C) S1_End->S2_React S2_IPC IPC Check: (HPLC for purity & completion) S2_React->S2_IPC S2_Cryst Crystallization (Water anti-solvent) S2_IPC->S2_Cryst Pass S2_End Final Product: Pyrazolylphenol S2_Cryst->S2_End

Caption: Two-stage workflow for pyrazolylphenol synthesis.

References

  • BenchChem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
  • ResearchGate. (n.d.). Regioselectivity and proposed mechanism for the cyclization reaction. [Figure].
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis. BenchChem Technical Support.
  • Wan, Y., et al. (2018).
  • Rajanarendar, E., et al. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Chemical Sciences, 133(1), 23.
  • Sivasankaran, S., & Manivannan, V. (2019). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of ChemTech Research, 12(3), 115-121.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Support.
  • Liu, S., & Shi, W. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Physical Chemistry Chemical Physics, 16(43), 23756-23763.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • Deadman, B. J., et al. (2019). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 4(1), 144-150.
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Chadli, R., et al. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Journal of Adhesion Science and Technology, 34(2), 125-144.
  • World Pharma Today. (2024). Overcoming Challenges in Scale-Up Production.
  • The Journal of Organic Chemistry. (2021).
  • Choudhary, H., & Sharma, S. (2016). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • Quora. (2017). How do we compare the strengths of different ortho-para directors?
  • Welch, C. J., et al. (2016). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Analytical Chemistry, 88(12), 6254-6261.
  • Reddit. (2011).
  • Johnson, J. B., & Cramer, C. J. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Physical Chemistry A, 120(11), 1908-1915.
  • ChemistryViews. (2012).
  • PharmaXChange.info. (2011).
  • International Journal of Current Pharmaceutical Analysis. (2015).
  • Muchtaridi, M., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-326.
  • ResearchGate. (2019). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • LCGC International. (2023).
  • Pyrophobic Systems. (2024).

Sources

Optimization

Technical Support Center: Strategies to Control Regioselectivity in Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. The formation of pyrazole rings, a cornerstone in medicinal chemistry, often presents the challenge of obtaining the desired regioisomer, especially when employing classical methods like the Knorr synthesis with unsymmetrical precursors.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high regioselectivity in your experiments.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during pyrazole synthesis, offering explanations and actionable solutions.

Question 1: Why am I consistently obtaining a mixture of regioisomers in my Knorr pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound?

Answer:

The formation of regioisomeric mixtures is a well-documented challenge in the Knorr pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine.[1][2][4] The outcome is a kinetic and thermodynamic interplay governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the two nitrogen atoms of the hydrazine.

Underlying Causes:

  • Similar Carbonyl Reactivity: If the electronic and steric environments of the two carbonyl groups in your 1,3-dicarbonyl substrate are not sufficiently differentiated, both will react with the hydrazine at comparable rates, leading to a mixture of products.[5]

  • Ambident Nucleophilicity of Hydrazine: A monosubstituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2). The initial attack can occur from either nitrogen, although the more nucleophilic, less hindered NH2 group is generally favored to initiate the reaction. Subsequent cyclization determines the final substitution pattern.

  • Reaction Conditions: Standard conditions, such as using ethanol as a solvent at room temperature or reflux, often provide insufficient selectivity.[4][6][7]

Troubleshooting Strategies:

  • Solvent Modification (High-Impact): This is one of the most effective strategies.

    • Fluorinated Alcohols: Switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, in some cases achieving ratios greater than 99:1.[4][6][7][8] These solvents, through their unique hydrogen-bonding properties, can selectively activate one carbonyl group over the other.[1][8] For instance, they can form hemiketals preferentially with the more electrophilic carbonyl, directing the hydrazine attack to the other carbonyl.

    • Aprotic Dipolar Solvents: For reactions involving arylhydrazines, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methylpyrrolidinone (NMP), have been shown to provide excellent regioselectivity, even at room temperature.[9]

  • pH Control: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine and the rate of condensation at each carbonyl.[3][5] Experimenting with acidic or basic catalysts can sometimes favor the formation of one isomer.

Illustrative Workflow for Solvent Screening:

cluster_start Problem: Poor Regioselectivity cluster_solutions Troubleshooting: Solvent Modification cluster_analysis Analysis & Outcome start Reaction with Unsymmetrical 1,3-Diketone in Ethanol sol_tfe Run Reaction in TFE or HFIP start->sol_tfe Implement Solution sol_dmac Run Reaction in DMAc or DMF (especially for arylhydrazines) start->sol_dmac Implement Solution analysis Analyze Isomer Ratio by 1H NMR or LC-MS sol_tfe->analysis sol_dmac->analysis outcome Optimized Regioselective Synthesis analysis->outcome Select Best Condition

Caption: Workflow for troubleshooting poor regioselectivity.

Question 2: My starting materials are an electron-deficient N-arylhydrazone and a nitroolefin, but the reaction is sluggish and gives low yields. How can I improve this regioselective synthesis?

Answer:

The reaction of N-arylhydrazones with nitroolefins is a powerful method for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[10] However, when using electron-deficient N-arylhydrazones, the reduced nucleophilicity of the hydrazone can lead to slow reaction rates.

Troubleshooting Strategies:

  • Acid-Assisted Reaction Conditions: For electron-deficient substrates, the addition of an acid can be beneficial. A recommended system is using trifluoroethanol (TFE) as the solvent with trifluoroacetic acid (TFA) as an additive.[10] This combination enhances the reactivity and can significantly improve yields while maintaining high regioselectivity.

  • Thermal Conditions: For some substrates, switching to a high-boiling point solvent and increasing the temperature can be effective. Ethylene glycol under thermal conditions has been successfully used as an alternative protocol.[10]

Experimental Protocol: Acid-Assisted Synthesis for Electron-Deficient Hydrazones [10]

  • Reaction Setup: In a clean, dry flask, dissolve the electron-deficient N-arylhydrazone (1.0 eq.) and the nitroolefin (1.1 eq.) in trifluoroethanol (TFE).

  • Additive: Add trifluoroacetic acid (TFA) (0.1-0.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired pyrazole.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles governing regioselectivity in pyrazole synthesis.

Q1: What are the primary factors that control regioselectivity in the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound?

A1: The regiochemical outcome is a result of a complex interplay of several factors:

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -CO2Et) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered site.[5]

  • Solvent Effects: As detailed in the troubleshooting guide, the choice of solvent is critical. Fluorinated alcohols and aprotic dipolar solvents can dramatically alter the regiochemical outcome.[1][6][8][9]

  • Reaction pH: The pH of the medium can modulate the tautomeric equilibrium of the dicarbonyl compound and the nucleophilicity of the hydrazine nitrogens.[3]

Q2: How do fluorinated alcohols like TFE and HFIP exert such a strong influence on regioselectivity?

A2: Fluorinated alcohols possess a unique combination of properties: they are strong hydrogen bond donors but poor hydrogen bond acceptors and are non-nucleophilic.[4] This allows them to interact differently with the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl. The proposed mechanism involves the preferential formation of a hemiketal intermediate at the more electrophilic carbonyl group (e.g., the one adjacent to a -CF3 group). This effectively blocks this position, directing the initial attack of the hydrazine's more nucleophilic nitrogen to the other, now more available, carbonyl group. This directed pathway leads to a significant enhancement in the formation of a single regioisomer.[8]

Q3: Are there alternatives to the Knorr synthesis for achieving high regioselectivity?

A3: Yes, several other methods provide excellent regiocontrol:

  • [3+2] Cycloadditions: Reactions involving 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes can be highly regioselective.[11][12] For instance, the reaction of diazoacetates with carbonyl compounds, catalyzed by secondary amines, offers a green and efficient route to substituted pyrazoles.[12]

  • Multi-component Reactions: One-pot, multi-component syntheses have been developed that proceed with high regioselectivity.[13][14][15] These often involve the in-situ formation of an intermediate that then undergoes a regioselective cyclization.

  • Reactions of Hydrazones: As mentioned earlier, the reaction of hydrazones with substrates like nitroolefins or vicinal diols (in the presence of a catalyst) can provide access to specific regioisomers.[10][16][17]

Q4: How can I reliably determine the structure of the major regioisomer I have synthesized?

A4: Unambiguous structure determination is crucial. While ¹H and ¹³C NMR are primary tools, assigning the correct isomer can sometimes be challenging. A combination of techniques is recommended:

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for establishing connectivity and spatial relationships between protons and carbons, which can definitively distinguish between regioisomers.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unequivocal proof of the molecular structure.

  • Comparison to Literature Data: If you are synthesizing a known compound or a close analog, comparing your spectroscopic data (NMR, MS) to reported values can aid in structure assignment.

Data Summary: Effect of Solvent on Regioselectivity

The following table summarizes the dramatic impact of solvent choice on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine.

EntrySolventTemperatureRatio of Regioisomers (3-CF₃ : 5-CF₃)Reference
1EthanolRoom Temp15:85[4]
2TFERoom Temp85:15[4]
3HFIPRoom Temp97:3[4]

Data adapted from Fustero et al., J. Org. Chem. 2008.[4] This data clearly demonstrates the reversal and significant improvement of regioselectivity when moving from a conventional solvent like ethanol to fluorinated alcohols.

Logical Diagram of Factors Influencing Regioselectivity

cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Regioselectivity Regioselectivity in Pyrazole Synthesis Dicarbonyl 1,3-Dicarbonyl (Steric & Electronic Effects) Dicarbonyl->Regioselectivity Hydrazine Substituted Hydrazine (Steric & Electronic Effects) Hydrazine->Regioselectivity Solvent Solvent Choice (e.g., TFE, DMAc) Solvent->Regioselectivity pH pH / Catalyst pH->Regioselectivity Temp Temperature Temp->Regioselectivity

Caption: Key factors influencing pyrazole regioselectivity.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Gosselin, F., et al. (2005). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters, 7(18), 3553-3555. [Link]

  • Thieme. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2658–2661. [Link]

  • Panda, N., & Jena, A. K. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(45), 8963-8967. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Reddy, V. P., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(21), 3583-3590. [Link]

  • Panda, N., & Jena, A. K. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(45), 8963-8967. [Link]

  • Zhang, Z., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(11), 3321. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Schmidt, A., & Dreger, A. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 336–353. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Akter, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2209-2215. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Mali, P. B., et al. (2023). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 28(14), 5431. [Link]

  • Schmidt, A., & Dreger, A. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 336–353. [Link]

Sources

Troubleshooting

addressing stability issues of pyrazolylphenols under experimental conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolylphenol derivatives. This guide is designed to provide you with a comprehensive understanding o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolylphenol derivatives. This guide is designed to provide you with a comprehensive understanding of the stability challenges associated with this important class of compounds and to offer practical, field-proven solutions to ensure the integrity and reproducibility of your experimental data.

Pyrazolylphenols are susceptible to degradation under common experimental conditions, primarily due to the reactivity of the phenolic hydroxyl group. This instability can lead to significant issues, including loss of biological activity, inaccurate quantification, and the formation of interfering byproducts.[1] This guide will walk you through the causes of this instability and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Oxidative Stability

This is a classic sign of oxidation.[1] The phenolic moiety of your compound is likely being oxidized to form quinone-type structures, which are often colored and can polymerize into darker, complex molecules.[1] This process is accelerated by dissolved oxygen, trace metal ions, light, and elevated pH.[1]

Troubleshooting Steps:

  • Solvent Preparation: The most critical first step is to remove dissolved oxygen from your solvents. This can be achieved by:

    • Inert Gas Sparging: Bubble nitrogen or argon gas through the solvent for 15-30 minutes.[1] This is a highly effective method.

    • Freeze-Pump-Thaw: For highly sensitive applications, perform at least three cycles of freezing the solvent (e.g., in liquid nitrogen), applying a vacuum to remove gases, and then thawing.

  • Inert Atmosphere: After dissolving your compound, flush the headspace of your vial with nitrogen or argon before sealing.[1] This displaces any oxygen that may have entered during handling.

  • Antioxidant Addition: The inclusion of an antioxidant can scavenge free radicals that initiate the oxidation cascade.[2][3]

Oxidative degradation can severely compromise your results by:

  • Loss of Potency: The oxidized form of the molecule will likely have a different (usually lower) affinity for its biological target.

  • Inaccurate Concentration: Degradation leads to an underestimation of the true concentration of your active compound.[1]

  • Formation of Reactive Byproducts: Quinones are electrophiles and can covalently modify proteins or other biomolecules in your assay, leading to non-specific effects.

The choice of antioxidant depends on your solvent system and the specifics of your assay.

AntioxidantRecommended Concentration (w/v)Solvent SystemKey Considerations
Ascorbic Acid (Vitamin C) 0.01% - 0.1%Aqueous BuffersHighly effective but can be unstable at neutral/basic pH. Works well in acidic conditions.
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Organic Solvents (DMSO, Ethanol)A synthetic antioxidant that is very effective in lipid-based or organic solutions.[1]
Trolox 0.01% - 0.1%Aqueous & OrganicA water-soluble analog of Vitamin E, offering good protection in a variety of systems.
Glutathione (GSH) 0.1% - 0.5%Aqueous BuffersA biological antioxidant that can be useful in cell-based assays, but be aware of its potential to interact with other assay components.

Always run a control experiment with the antioxidant alone to ensure it does not interfere with your assay.

Part 2: pH and Hydrolytic Stability

Generally, phenolic compounds are more stable at a slightly acidic pH (pH < 7).[1][4] As the pH increases, the phenolic hydroxyl group becomes deprotonated to form a phenoxide anion. This anion is more electron-rich and thus significantly more susceptible to oxidation.[3][4] Some studies have shown that certain phenolic compounds, such as caffeic and gallic acids, are not stable at high pH.[4][5]

Troubleshooting Workflow for pH-Related Instability:

observe Observe Degradation (e.g., color change, peak loss in HPLC) check_ph Measure pH of Solution observe->check_ph is_basic Is pH > 7.0? check_ph->is_basic lower_ph Action: Lower pH (e.g., use a buffered solution at pH 6.0-6.5) is_basic->lower_ph  Yes other_issue Consider Other Factors (Oxidation, Light) is_basic->other_issue  No retest Retest Stability lower_ph->retest stable Problem Solved retest->stable

Caption: Troubleshooting workflow for pH-dependent instability.

Part 3: Photostability

Exposure to light, particularly UV wavelengths present in ambient lab lighting, can trigger photodegradation.[1][6] This process can generate free radicals, leading to oxidation or other structural rearrangements.

Best Practices for Preventing Photodegradation:

  • Use Amber Vials: Always store stock solutions and experimental samples in amber glass or opaque plastic vials to block UV light.[1]

  • Limit Light Exposure: During experiments, cover microplates with foil or use plate sealers that block light. Minimize the time samples are exposed to direct light.

  • Conduct a Photostability Study: If your compound is a development candidate, a formal photostability study as outlined by ICH Q1B guidelines may be necessary.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable Pyrazolylphenol Stock Solution

This protocol provides a standardized workflow to minimize degradation during the preparation of stock solutions.

Materials:

  • Pyrazolylphenol compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Nitrogen or Argon gas source

  • Amber glass vials with screw caps

  • Sonicator (optional)

  • Selected antioxidant (e.g., BHT)

Procedure:

  • Solvent Degassing: Sparge your chosen solvent with nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen.[1]

  • Antioxidant Addition (Optional): If using an antioxidant, dissolve it directly into the degassed solvent at the desired concentration (see table above).

  • Compound Dissolution: Accurately weigh the pyrazolylphenol compound and add it to the prepared solvent in an amber vial. If needed, use gentle sonication to aid dissolution.

  • Inert Atmosphere Overlay: Once the compound is fully dissolved, flush the headspace of the vial with nitrogen or argon for 30-60 seconds to create an inert atmosphere.[1]

  • Sealing and Storage: Immediately cap the vial tightly. For long-term storage, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles and re-introduction of oxygen.

  • Storage Conditions: Store the aliquots at ≤ -20°C.[1] For highly sensitive compounds, storage at -80°C is preferable.

Protocol 2: Performing a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and products.[8][9][10] This helps in developing stability-indicating analytical methods.[8][11]

Objective: To intentionally degrade the pyrazolylphenol under various stress conditions to understand its stability profile.

Stress Conditions (as per ICH guidelines): [8][10]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Store the solid compound and a solution at 80°C for 48 hours.

  • Photostability: Expose the compound (solid and in solution) to light conditions as specified in ICH Q1B.

General Procedure:

  • Prepare Samples: For each condition, prepare a solution of your compound at a known concentration (e.g., 1 mg/mL). Include a control sample stored under ideal conditions (e.g., -20°C, protected from light).

  • Apply Stress: Expose the samples to the conditions listed above for the specified duration.

  • Neutralization: After the stress period, neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples, including the control, using a suitable analytical method, typically HPLC-UV/MS.[8][12]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the parent compound peak. A loss of >20% is generally considered significant degradation.[9]

    • Characterize any new peaks (degradants) using mass spectrometry to elucidate their structures and propose degradation pathways.[8][11]

Illustrative Degradation Pathway:

cluster_0 Oxidative Degradation Pyrazolylphenol Pyrazolylphenol (Ar-OH) PhenoxyRadical Phenoxy Radical (Ar-O•) Pyrazolylphenol->PhenoxyRadical [O₂] / Metal Ions / Light QuinoneMethide Quinone-type Intermediate PhenoxyRadical->QuinoneMethide Radical Propagation Polymer Polymerized Products (Colored) QuinoneMethide->Polymer Polymerization

Caption: A simplified oxidative degradation pathway for pyrazolylphenols.

By understanding the inherent stability characteristics of your pyrazolylphenol compounds and implementing these proactive and troubleshooting measures, you can significantly enhance the quality and reliability of your research.

References

  • Pelin, G., & Georgiana, D. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC - NIH. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Modified from:[7]. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Luminata, a ACD/Labs solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • NIH. (2021). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Retrieved from [Link]

  • MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2022). Stability of phenolic compounds in apple and strawberry: Effect of different processing techniques in industrial set up. Retrieved from [Link]

  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • NIH. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

  • PubMed. (1995). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Retrieved from [Link]

  • FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for the Vilsmeier-Haack formylation of pyrazoles

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this powerful reaction and achieve optimal results in your synthetic endeavors.

Introduction

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[1][2][3] This reaction introduces a formyl (-CHO) group, typically at the C4 position of the pyrazole ring, yielding valuable pyrazole-4-carbaldehyde intermediates.[4] These intermediates are crucial building blocks in the synthesis of a diverse range of biologically active molecules.[1][5] The reaction can also be employed for the one-pot cyclization and formylation of hydrazones to produce 4-formylpyrazoles.[5][6][7]

This guide will address common challenges encountered during the V-H formylation of pyrazoles, providing scientifically grounded explanations and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not getting any product, or the yield is very low. What are the most likely causes?

This is one of the most common issues. A systematic approach to troubleshooting is essential.

Possible Cause 1: Inactive Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction and is highly sensitive to moisture.[4]

  • Expert Insight: The reagent is typically prepared in situ by the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] This reaction is exothermic and must be conducted under strictly anhydrous conditions. Any moisture present will decompose the POCl₃ and the Vilsmeier reagent, leading to reaction failure.

  • Solutions:

    • Ensure all glassware is rigorously dried (flame-dried or oven-dried).

    • Use anhydrous DMF. Commercially available anhydrous DMF is recommended, or it can be dried over molecular sieves.

    • Use fresh, high-purity POCl₃. Old bottles of POCl₃ may have degraded due to exposure to atmospheric moisture.

    • Prepare the Vilsmeier reagent at low temperatures (typically 0-5 °C) by adding POCl₃ dropwise to DMF with vigorous stirring to control the exotherm.[4]

Possible Cause 2: Low Reactivity of the Pyrazole Substrate

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, the electron density of the pyrazole ring is paramount for success.[4]

  • Expert Insight: Electron-withdrawing groups (EWGs) on the pyrazole ring will decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[8][9]

  • Solutions:

    • Increase Reaction Temperature: For less reactive substrates, increasing the reaction temperature can provide the necessary activation energy. Temperatures can range from room temperature to 70-80 °C, or even higher in some cases.[1][8][9] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.

    • Increase Equivalents of Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent can help drive the reaction to completion for unreactive substrates.

    • Modify the Substrate: If feasible, consider using a pyrazole derivative with electron-donating groups (EDGs) to enhance reactivity.

Possible Cause 3: Improper Work-up Procedure

The work-up step is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for isolating the product.

  • Expert Insight: The reaction is typically quenched by pouring the reaction mixture onto crushed ice.[10] This serves to hydrolyze the intermediate and control the exothermic reaction of quenching excess POCl₃. The resulting acidic solution must then be carefully neutralized.

  • Solutions:

    • Perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred mixture of ice and water.[10]

    • Neutralize the acidic solution carefully with a suitable base, such as sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide, while keeping the temperature low. The pH should typically be adjusted to ~7-8.[11]

    • If the product is suspected to be water-soluble, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility in the aqueous phase.[4]

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?

While formylation of pyrazoles typically occurs at the C4 position due to electronic factors, substitution at other positions is possible, leading to isomeric products.[4]

  • Expert Insight: The regioselectivity is influenced by the substitution pattern on the pyrazole ring and the reaction conditions. Steric hindrance can also direct the formylation to a less hindered position.

  • Solutions:

    • Control the Temperature: Lowering the reaction temperature can often enhance regioselectivity. Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.

    • Choice of Formylating Agent: While DMF/POCl₃ is standard, other Vilsmeier reagents can be generated from different formamides, which may alter the steric bulk and reactivity, potentially influencing regioselectivity.

    • Protecting Groups: If a specific position on the pyrazole is more reactive and leads to undesired side products, consider using a protecting group strategy if a synthetic route allows.

Q3: The reaction works, but I am struggling to isolate my product after work-up. What can I do?

Isolation issues often stem from the physical properties of the formylated pyrazole or the formation of emulsions during extraction.

  • Expert Insight: Pyrazole-4-carbaldehydes can sometimes exhibit moderate water solubility, especially if they contain polar functional groups. Emulsions are also a common problem during the extraction of heterocyclic compounds from aqueous basic solutions.

  • Solutions:

    • For Water-Soluble Products: As mentioned, saturating the aqueous layer with brine is a key first step.[4] Additionally, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • To Break Emulsions:

      • Add a small amount of brine to the separatory funnel.

      • Filter the mixture through a pad of Celite®.

      • Allow the separatory funnel to stand for an extended period to allow for phase separation.

      • Centrifugation can also be effective if available.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting_Vilsmeier_Haack cluster_start Problem Identification cluster_reagents Reagent & Condition Check cluster_substrate Substrate Reactivity cluster_workup Work-up & Isolation cluster_success Resolution Start Low or No Yield Reagent_Quality Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Reagent_Quality Step 1 Anhydrous_Conditions Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Reagent_Quality->Anhydrous_Conditions If Reagents OK Substrate_Reactivity Assess Substrate Reactivity (Presence of EWGs) Anhydrous_Conditions->Substrate_Reactivity If Conditions OK Increase_Temp Increase Reaction Temperature (e.g., 70-120 °C) Substrate_Reactivity->Increase_Temp If Substrate is Unreactive Increase_Reagent Increase Equivalents of Vilsmeier Reagent Substrate_Reactivity->Increase_Reagent Alternatively Workup_Check Review Work-up Procedure (Quenching, Neutralization) Substrate_Reactivity->Workup_Check If Substrate is Reactive Increase_Temp->Workup_Check Increase_Reagent->Workup_Check Optimize_Extraction Optimize Extraction (Brine, Multiple Extractions) Workup_Check->Optimize_Extraction If Work-up is Problematic Success Successful Formylation Workup_Check->Success If Work-up is OK Optimize_Extraction->Success

Caption: A step-by-step decision-making process for troubleshooting low product yield in the Vilsmeier-Haack formylation of pyrazoles.

Experimental Protocol: General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

Reagent Preparation (Vilsmeier Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5-10 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5-3 equivalents) dropwise to the stirred DMF over 15-30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a white precipitate, the Vilsmeier reagent, may be observed.[12]

Formylation Reaction

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, the reaction may be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate.[1] Monitor the reaction progress by TLC.

Work-up and Isolation

  • Once the reaction is complete, cool the mixture in an ice bath.

  • In a separate beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water mixture.

  • Neutralize the resulting acidic solution to a pH of 7-8 by the slow addition of a base (e.g., saturated NaHCO₃ solution, solid Na₂CO₃, or 2M NaOH solution), ensuring the temperature remains low.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Safety Precautions

  • The Vilsmeier-Haack reaction should always be conducted in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching of the reaction is highly exothermic and should be performed with extreme care.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023-09-05). National Institutes of Health. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. [Link]

  • Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. (2005). Journal of Chemical Research. [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005). Journal of Chemical Research. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. (2011). ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). SciRP.org. [Link]

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. (2009). ACS Publications. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). ARKAT USA, Inc.. [Link]

  • About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Semantic Scholar. [Link]

Sources

Troubleshooting

improving the yield and purity of 3-(1H-pyrazol-1-yl)phenol

Welcome to the technical support center for the synthesis and purification of 3-(1H-pyrazol-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(1H-pyrazol-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to optimize your reaction outcomes, leading to higher yields and exceptional purity.

Overview of Synthetic Strategies

The synthesis of 3-(1H-pyrazol-1-yl)phenol is typically achieved through an N-arylation reaction, where a C-N bond is formed between a pyrazole ring and a substituted phenyl ring. The two most prominent and reliable methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic method involves the coupling of an aryl halide with a nucleophile, catalyzed by copper.[1] While effective, traditional Ullmann conditions often demand high reaction temperatures and stoichiometric amounts of copper.[1] Modern protocols have introduced milder conditions through the use of ligands that stabilize the copper catalyst.[2][3]

  • Buchwald-Hartwig Amination: A cornerstone of modern synthetic chemistry, this palladium-catalyzed cross-coupling reaction offers a highly versatile and functional-group-tolerant method for forming C-N bonds.[4] The development of sophisticated, sterically hindered phosphine ligands has been critical to its success, allowing for the coupling of a wide array of aryl halides and amines under relatively mild conditions.[4][5]

The choice between these methods often depends on available starting materials, catalyst cost, and functional group compatibility. This guide will address troubleshooting for both pathways.

Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction (Ullmann or Buchwald-Hartwig) has stalled with significant starting material remaining. What are the first things to check? A1: Stalled reactions are commonly due to catalyst deactivation or suboptimal conditions. First, verify that your reaction was conducted under a strictly inert atmosphere (argon or nitrogen), as oxygen can irreversibly damage both copper and palladium catalysts. Second, ensure your solvent is anhydrous; water can hydrolyze starting materials and interfere with the catalytic cycle. Finally, confirm the quality and stoichiometry of your base, as incomplete deprotonation of the pyrazole will halt the reaction.

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity for N1-arylation of the pyrazole ring? A2: Achieving high regioselectivity in the arylation of unsymmetrical pyrazoles is a known challenge.[6][7] Selectivity is governed by a combination of steric and electronic factors. To favor arylation at the N1 position, consider using an aryl halide with sterically demanding groups near the halide. Additionally, the choice of ligand and base can significantly influence the outcome; for instance, certain ligand systems can sterically block one nitrogen, directing the aryl group to the other.[8]

Q3: My crude product is a dark, intractable oil that refuses to crystallize. What is the likely cause? A3: This is a common purification challenge. The dark color often indicates the presence of trace palladium or copper catalyst, which can be removed by filtering the crude solution through a plug of silica gel or celite before concentration. The oily nature suggests the presence of impurities that are disrupting the crystal lattice formation. These could be residual high-boiling solvents (like DMF or DMSO), side products, or inorganic salts from the workup. An effective column chromatography step is essential before attempting crystallization.

Q4: What is the most effective general procedure for purifying 3-(1H-pyrazol-1-yl)phenol? A4: A two-stage purification process is highly recommended. First, perform flash column chromatography on silica gel to separate the target compound from catalyst residues, unreacted starting materials, and major side products.[9][10] Due to the polar phenolic and pyrazole groups, a solvent system with a gradient of ethyl acetate in hexanes is a good starting point. After chromatography, perform a recrystallization to achieve high purity and obtain a crystalline solid.[11][12]

In-Depth Troubleshooting Guides

Guide 1: Maximizing Reaction Yield

Low conversion is a primary driver of poor yields. The following decision tree and detailed explanations will help you diagnose and solve this issue.

start Low Yield or Stalled Reaction tlc Check TLC/LC-MS: Significant Starting Material? start->tlc yes_sm Yes tlc->yes_sm Yes no_sm No tlc->no_sm No workup Product Lost During Workup? extraction Check pH during Extraction workup->extraction atmosphere Inert Atmosphere Maintained? yes_sm->atmosphere reagents Reagents Anhydrous/Pure? atmosphere->reagents catalyst Catalyst System Optimal? reagents->catalyst conditions Temp/Time Sufficient? catalyst->conditions no_sm->workup precipitation Incomplete Precipitation? extraction->precipitation

Caption: Troubleshooting Decision Tree for Low Yield.

A. Catalyst System Integrity The heart of the C-N coupling is the catalyst. Its failure is the most common cause of low conversion.

  • Atmosphere: Both Pd(0) species in the Buchwald-Hartwig cycle and Cu(I) in the Ullmann cycle are readily oxidized. Ensure your reaction vessel is thoroughly purged with an inert gas (argon is preferred due to its density) and that all solvents and reagents are de-gassed.

  • Ligand Choice (Buchwald-Hartwig): The ligand is not just an additive; it is essential for catalyst stability and activity. For coupling with five-membered heterocycles like pyrazole, sterically hindered, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, tBuDavePhos) are often superior.[5][13][14] They promote the crucial reductive elimination step and prevent catalyst decomposition.

  • Catalyst Source (Ullmann): Traditional copper powder is often inconsistent.[1] Use of well-defined copper(I) salts like CuI is highly recommended. The addition of a diamine or L-proline ligand can significantly accelerate the reaction and allow for lower temperatures.[3][15]

B. Base and Solvent Selection The base deprotonates the pyrazole N-H, making it nucleophilic. The solvent mediates this process and solubilizes the components.

  • Base: A common cause of failure is using a base that is too weak or not sufficiently soluble in the reaction medium. While K₂CO₃ can be effective, stronger bases like Cs₂CO₃ or K₃PO₄ are often required, especially for less reactive aryl halides.[7] The base must be finely powdered and dried before use.

  • Solvent: Aprotic solvents are required. Toluene, dioxane, and DMF are common choices. Ensure they are of the highest purity and anhydrous. The presence of water can lead to the formation of undesired phenol from the aryl halide starting material.[16]

C. Workup Losses If the reaction has gone to completion but the isolated yield is low, the product is likely being lost during the workup. 3-(1H-pyrazol-1-yl)phenol is amphiphilic, having both polar and non-polar characteristics, which can complicate extractions.

  • Acid/Base Washes: The phenolic proton is acidic. If you wash your organic layer with a basic aqueous solution (e.g., NaHCO₃ or NaOH) that is too concentrated (pH > 10), you will deprotonate the product and pull it into the aqueous layer, leading to significant product loss.[16] Use very dilute base for washes or skip them if possible.

  • Emulsions: The amphiphilic nature of the product can lead to the formation of emulsions during aqueous workup. To break emulsions, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of celite.

Guide 2: Purification Strategy for High Purity

Achieving >99% purity often requires a multi-step approach.

crude Crude Product (Oil or Dark Solid) plug Silica Plug Filtration (Removes catalyst) crude->plug column Flash Column Chromatography plug->column fractions Combine Pure Fractions & Evaporate column->fractions recrystal Recrystallization fractions->recrystal final Pure Crystalline Product (>99%) recrystal->final

Caption: Recommended Purification Workflow.

A. Flash Column Chromatography This is the workhorse for removing the bulk of impurities.[9]

  • Stationary Phase: Standard silica gel (SiO₂) is effective.[17]

  • Mobile Phase (Eluent): The polarity of 3-(1H-pyrazol-1-yl)phenol requires a moderately polar eluent system. A gradient elution is recommended.

    • Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 30-50% Ethyl Acetate) to elute your product.

    • Monitor the fractions carefully using TLC.

  • Pro-Tip: If your compound is sensitive to the acidic nature of silica, you can pre-treat the silica by slurrying it in a solvent system containing 1-2% triethylamine, then packing the column.[18]

B. Recrystallization This is the final step to remove minor, structurally similar impurities and obtain a high-purity crystalline solid.[11]

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[19]

    • Single Solvent: Test solvents like isopropanol, ethyl acetate, or toluene.

    • Mixed Solvent System: This is often more effective.[12] A common approach is to dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol or acetone) at boiling, then slowly add a "bad" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly.

  • Caution with Phenols: Avoid using activated charcoal for decolorizing solutions of phenolic compounds.[20] Ferric ions present in some grades of charcoal can form colored complexes with the phenol, impairing purification.[20]

Table 1: Recommended Purification Parameters

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase Gradient: 10% to 50% Ethyl Acetate in HexanesMixed Solvents: Ethanol/Water or Ethyl Acetate/Hexanes
Key Objective Remove catalyst residue & major impuritiesRemove minor impurities & achieve crystallinity
Common Pitfall Co-elution with polar impurities"Oiling out" if cooled too quickly

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for your specific aryl halide.

  • To an oven-dried Schlenk flask, add the Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., tBuBrettPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, and cycle between vacuum and argon three times to establish an inert atmosphere.

  • Add 1H-pyrazole (1.2 equiv.) and the 3-halophenol derivative (1.0 equiv.).

  • Add anhydrous, de-gassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the base and catalyst residues.

  • Transfer the filtrate to a separatory funnel, wash cautiously with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column in a hexanes/ethyl acetate mixture of low polarity (e.g., 95:5).

  • Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to obtain a dry, free-flowing powder.

  • Carefully load the dry sample onto the top of the prepared column.

  • Begin eluting with the low-polarity solvent system, collecting fractions.

  • Gradually increase the percentage of ethyl acetate in the mobile phase to elute the product.

  • Analyze fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Recrystallization. (n.d.). Department of Chemistry, University of California, Davis.
  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. (2011). European Journal of Medicinal Chemistry.
  • Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate. (2025).
  • Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. (2025).
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ScienceDirect.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). MDPI.
  • Improving the Regioselectivity of Pyrazole N-Arylation. (2025). BenchChem Technical Support Center.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink.
  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2007).
  • Buchwald–Hartwig amin
  • Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
  • Ullmann condens
  • Column Chromatography. (n.d.).
  • Purification: Tips for Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • column chromatography & purification of organic compounds. (2021, February 9). YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Recrystallization: Choosing Solvent & Inducing Crystalliz
  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. (2025). BenchChem.
  • Mixed Solvent Recrystallization. (n.d.). University of California, Los Angeles.

Sources

Optimization

Technical Support Center: Resolving Regioisomeric Impurities in Pyrazole Synthesis

Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of regioisomeric impurity formation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and expert insights to help you achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis?

A: Regioisomers are structural isomers that possess the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring. In the widely used Knorr pyrazole synthesis, this issue arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, leading to the formation of a mixture of two or more pyrazole products.[2][4]

Q2: Why is controlling regioselectivity so critical in my research?

A: The precise arrangement of substituents on the pyrazole core is often paramount to its biological activity. It is common for only one regioisomer to exhibit the desired pharmacological effect, while the other may be inactive or even elicit off-target effects.[5] Therefore, controlling the regioselectivity of the synthesis is crucial for ensuring the efficacy and safety of potential drug candidates and for the efficiency of the synthetic route.

Q3: What are the primary factors that influence the formation of regioisomers?

A: The regiochemical outcome of a pyrazole synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it a more favorable site for nucleophilic attack by the hydrazine.[2][6]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the reaction pathway. A bulky substituent on either reactant will likely favor the attack of the hydrazine on the less sterically hindered carbonyl group.[2][6]

  • Reaction Conditions: This is often the most influential and readily adjustable factor. Parameters such as solvent, temperature, and pH can dramatically alter the ratio of regioisomers produced.[2][7] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2]

Q4: I have a mixture of regioisomers. How can I separate them?

A: The separation of pyrazole regioisomers, which often have very similar physical properties, can be challenging.[8][9] The most common and effective method is column chromatography .[1][3][10] High-Performance Liquid Chromatography (HPLC) is particularly useful for high-resolution separation of closely related regioisomers.[9] In some cases, fractional recrystallization can be employed if the isomers have sufficiently different solubilities in a specific solvent system.[1]

Q5: How can I definitively identify the structure of each regioisomer?

A: A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of pyrazole regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for initial characterization.[1] Advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for definitively assigning the positions of substituents by observing through-bond and through-space correlations, respectively.[10][11]

  • X-ray Crystallography: When suitable single crystals can be obtained, single-crystal X-ray diffraction provides the absolute and most definitive structural proof of a specific regioisomer.[12][13][14][15]

  • Mass Spectrometry (MS): MS and GC-MS are used to confirm the molecular weight of the isomers and can aid in their identification.[1]

Troubleshooting Guides

Issue 1: My reaction consistently produces an inseparable mixture of regioisomers.

Symptoms:

  • NMR spectra show two sets of peaks for the pyrazole product.[1]

  • Multiple spots with very close Rf values are observed on TLC, even with various solvent systems.[1]

  • The isolated product has a broad melting point range.

Root Causes & Solutions:

The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is often the culprit when dealing with unsymmetrical starting materials.[16][17][18][19][20][21] The reaction can proceed through two different pathways, leading to a mixture of regioisomers.[3]

Strategic Interventions:

  • Solvent Optimization for Enhanced Regioselectivity: The choice of solvent can have a profound impact on the regiochemical outcome. While traditional solvents like ethanol often lead to mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a single isomer.[2][8][22]

  • pH Control to Direct the Reaction Pathway: The acidity or basicity of the reaction medium can be a powerful tool. A systematic screening of acidic (e.g., catalytic HCl, H₂SO₄) and basic (e.g., NaOAc) conditions is recommended, as this can significantly alter the product ratio.[2][23]

  • Alternative Regioselective Synthetic Routes: When the Knorr condensation proves problematic, consider alternative, more regioselective strategies:

    • Using β-Enaminones: These surrogates for 1,3-dicarbonyls generally exhibit high regioselectivity in their reactions with hydrazines. The less electrophilic enamine carbon directs the initial attack of the hydrazine to the more reactive carbonyl carbon.[3]

    • 1,3-Dipolar Cycloaddition: This powerful method, for example, the reaction of a diazo compound with an alkyne, offers excellent control over regioselectivity.[3]

    • Reactions with Acetylenic (α,β-ethynyl) Ketones: These reactions are highly regioselective and typically yield single pyrazole isomers in high yields, providing much more rigorous control over the final product.[3]

Issue 2: My regioisomers are co-eluting during column chromatography.

Symptoms:

  • A single, broad peak is observed in HPLC.

  • Fractions collected from column chromatography show a mixture of both isomers by TLC or NMR analysis.

Root Causes & Solutions:

The similar polarity of pyrazole regioisomers is the primary reason for co-elution.[9]

Strategic Interventions:

  • Systematic Eluent Screening for Flash Chromatography:

    • Normal Phase (Silica Gel): This is the most common stationary phase for separating regioisomers.[9] A meticulous screening of eluent systems using TLC is crucial. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with ethyl acetate.[9] If separation is still poor, try a shallower gradient or isocratic elution with the solvent system that provides the best separation on TLC.[9]

    • Dry Loading: To improve band sharpness and separation, adsorb the crude mixture onto a small amount of silica gel and load it as a dry powder onto the column. This avoids issues with strong loading solvents.[9]

  • High-Performance Liquid Chromatography (HPLC) for High-Resolution Separation:

    • Reverse-Phase HPLC: C18 columns are a common choice for this mode.[9]

    • Chiral Stationary Phases (CSPs): For chiral pyrazole isomers (enantiomers), polysaccharide-based CSPs have demonstrated excellent separation capabilities.[9][24]

Visualizing the Challenge: The Knorr Pyrazole Synthesis

The following diagram illustrates the fundamental challenge of the Knorr synthesis with unsymmetrical reagents, which can lead to two distinct regioisomeric products.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at Carbonyl 1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->Attack at Carbonyl 1 Pathway 1 Attack at Carbonyl 2 Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->Attack at Carbonyl 2 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at Carbonyl 1 Substituted\nHydrazine->Attack at Carbonyl 2 Regioisomer A Regioisomer A Attack at Carbonyl 1->Regioisomer A Cyclization Regioisomer B Regioisomer B Attack at Carbonyl 2->Regioisomer B Cyclization

Caption: Knorr synthesis pathways leading to regioisomers.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that have demonstrated enhanced regioselectivity in fluorinated solvents.[3]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for the separation of a mixture of two pyrazole regioisomers.[3]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (standard grade, 230-400 mesh)

  • Eluent system (e.g., a gradient of ethyl acetate in hexane, determined by prior TLC analysis)

  • Chromatography column

  • Fraction collection tubes

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Systematically test various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides the best possible separation of the two regioisomer spots on a TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial, low-polarity solvent. If a gradient is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.

  • Combining and Concentrating: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Data Presentation: Comparative Analysis of Separation Techniques

TechniqueStationary PhaseMobile Phase/EluentResolutionThroughputApplication
Flash Chromatography Silica GelHexane/Ethyl Acetate Gradient[9]ModerateHighPreparative separation of regioisomers
Normal Phase HPLC Silica-basedn-Hexane/Ethanol[9]HighLowAnalytical and small-scale preparative separation of regioisomers
Reverse Phase HPLC C18Acetonitrile/Water with TFA or Formic Acid[9]HighLowAnalytical separation of regioisomers with different polarities
Chiral HPLC Polysaccharide-based CSPsn-Hexane/EthanolVery HighLowEnantioselective separation of chiral pyrazoles[9][24]

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • UAB Divulga. (2016). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

  • Google Patents. (1980). Process for the preparation of pyrazoles.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Available at: [Link]

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • NIH National Library of Medicine. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

  • NIH National Library of Medicine. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • SlideShare. (2021). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • Wiley Online Library. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]

  • NIH National Library of Medicine. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at: [Link]

  • Reddit. (2024). How to separate these regioisomers? : r/OrganicChemistry. Available at: [Link]

  • YouTube. (2022). Knorr Pyrazole Synthesis. Available at: [Link]

  • NIH National Library of Medicine. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]

  • ResearchGate. (2019). Gas Chromatograph of Pyrazole Isomer Mixture. Available at: [Link]

  • ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Available at: [Link]

  • NIH National Library of Medicine. (2023). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. Available at: [Link]

  • ResearchGate. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Available at: [Link]

  • ResearchGate. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Available at: [Link]

  • NIH National Library of Medicine. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Available at: [Link]

  • NIH National Library of Medicine. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Nuances of Pyrazolylphenol Degradation in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolylphenol derivatives. This guide is designed to provide you with in-depth technical insights and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolylphenol derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the challenges associated with the degradation of these compounds in biological assays. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experimental data.

Introduction: The Stability Challenge of Pyrazolylphenols

Pyrazolylphenols are a class of compounds with significant interest in drug discovery due to their diverse biological activities. However, their inherent chemical structure, featuring both a phenol and a pyrazole ring, can make them susceptible to various degradation pathways within the complex environment of a biological assay. Understanding and mitigating this degradation is paramount for obtaining accurate and reliable results. This guide will delve into the common degradation pathways, provide troubleshooting strategies for unexpected results, and offer detailed protocols for assessing the stability of your compounds.

Troubleshooting Guide: Addressing Common Issues in Pyrazolylphenol Assays

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: I'm observing a progressive loss of my pyrazolylphenol's activity over the time course of my cell-based assay.

Possible Cause:

This is a classic indicator of compound degradation. The pyrazolylphenol may be unstable in the cell culture medium, leading to a decrease in the effective concentration of the active compound over time. Several factors could be at play:

  • Metabolic Degradation: If you are using metabolically active cells (e.g., hepatocytes, liver cancer cell lines), the cells' cytochrome P450 (CYP) enzymes may be metabolizing your compound. Common metabolic pathways for pyrazolylphenols include hydroxylation of the pyrazole or phenyl rings and oxidation of substituent groups. For instance, celecoxib is primarily metabolized by CYP2C9 to a hydroxycelecoxib derivative, which is further oxidized to carboxycelecoxib.[1][2]

  • Non-Enzymatic Degradation: The chemical environment of the cell culture medium itself can contribute to degradation. This can include:

    • Oxidation: The pyrazole ring can be susceptible to oxidative cleavage.[3] Additionally, the phenol moiety can be oxidized, particularly in the presence of reactive oxygen species (ROS) which can be generated by cells or present in the medium.[4]

    • Hydrolysis: Depending on the specific substituents on your pyrazolylphenol, certain functional groups (e.g., esters) may be prone to hydrolysis, especially at physiological pH.[5][6]

    • Photodegradation: Exposure to light, especially UV light, can induce degradation of some pyrazole-containing compounds.[1]

Recommended Solution:

  • Conduct a Stability Study in Your Assay Medium: Before proceeding with extensive biological experiments, it is crucial to assess the stability of your pyrazolylphenol under your specific assay conditions. A detailed protocol for this is provided later in this guide.

  • Minimize Exposure to Light: Protect your compound solutions and assay plates from light as much as possible by using amber vials and covering plates with foil.

  • Consider the Metabolic Capacity of Your Cells: If you suspect metabolic degradation, you can try using a cell line with lower metabolic activity or co-incubating with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) as a control experiment to see if the loss of activity is mitigated.

  • Optimize Buffer and pH: The stability of phenolic compounds can be pH-dependent.[6][7] While cell culture media are typically buffered around pH 7.4, slight variations can impact stability. Ensure your media is properly buffered and consider if the local pH at the cell surface could be different.

Issue 2: My analytical read-out (e.g., LC-MS) shows multiple peaks for my pyrazolylphenol, even in a simple buffer solution.

Possible Cause:

The appearance of unexpected peaks is a strong indication of degradation or the presence of impurities.

  • Degradation Products: As discussed above, your compound may be degrading into one or more new chemical entities. For example, the insecticide fipronil, a phenylpyrazole, is known to degrade into metabolites like fipronil sulfone and fipronil sulfide.[8][9]

  • Initial Purity: The starting material of your pyrazolylphenol may not be as pure as assumed.

  • Interaction with Assay Components: Some compounds can interact with components of the assay medium or plasticware, leading to adduct formation or degradation.

Recommended Solution:

  • Characterize the Unexpected Peaks: Utilize analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to determine the mass of the unexpected peaks. This information can help you hypothesize the structure of the degradation products. A protocol for degradation product analysis is provided below.

  • Perform Forced Degradation Studies: To proactively identify potential degradation products, you can subject your compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress). This will help you to develop an analytical method that can separate the parent compound from its potential degradants.

  • Check the Purity of Your Starting Material: Re-analyze the purity of your stock compound using a high-resolution analytical method.

  • Evaluate Container Compatibility: As a control, incubate your compound in the assay buffer in different types of containers (e.g., polypropylene vs. glass) to rule out interactions with the storage vessel.

Issue 3: I'm seeing inconsistent results between experiments, even when I use the same protocol.

Possible Cause:

Inconsistent results are often a symptom of uncontrolled variables, with compound stability being a major culprit.

  • Variable Degradation Rates: The extent of degradation can be influenced by subtle variations in experimental conditions that are not always tightly controlled, such as:

    • The age of the cell culture medium and the accumulation of reactive species.

    • The exact duration of light exposure during assay setup.

    • Slight temperature fluctuations.

  • Binding to Serum Proteins: If your cell culture medium contains serum (e.g., FBS), your pyrazolylphenol may bind to albumin.[10][11][12][13][14] The free concentration of the compound is what is available to interact with the cells. Variations in serum batches or concentrations can lead to inconsistent free compound concentrations and, therefore, variable biological effects.

Recommended Solution:

  • Standardize All Experimental Conditions: Pay close attention to standardizing every step of your protocol, including media preparation, incubation times, light exposure, and temperature.

  • Assess Serum Protein Binding: If using serum, consider performing an experiment to determine the extent of protein binding. You can compare the activity of your compound in serum-containing versus serum-free media (if your cells can tolerate it for the duration of the assay). Be aware that reducing serum may also affect cell health and response.

  • Use Freshly Prepared Solutions: Prepare fresh solutions of your pyrazolylphenol for each experiment from a solid stock to minimize degradation during storage in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrazolylphenols in biological assays?

A1: The most common degradation pathways can be broadly categorized as metabolic and non-metabolic.

  • Metabolic Degradation: This is primarily driven by cellular enzymes, particularly cytochrome P450s in the liver and other metabolically active tissues. Key reactions include:

    • Hydroxylation: Addition of a hydroxyl group to the pyrazole or phenyl rings.

    • Oxidation: Oxidation of alkyl or other functional groups. For example, the methyl group of celecoxib is oxidized to a carboxylic acid.[1][2]

    • Sulfone Formation: If a sulfide moiety is present, it can be oxidized to a sulfone, as seen with fipronil.[8]

  • Non-Metabolic (Chemical) Degradation: These are chemical reactions that can occur in the assay medium:

    • Oxidative Degradation: The pyrazole ring can undergo oxidative ring-opening.[3] The phenol group is also susceptible to oxidation, which can be accelerated by reactive oxygen species.[4]

    • Hydrolysis: Ester or other labile functional groups can be cleaved by water, a reaction that can be influenced by pH.[5][6]

    • Photodegradation: Exposure to light can lead to the breakdown of the molecule.[1]

Q2: How can I predict the stability of my novel pyrazolylphenol derivative?

A2: While it is difficult to predict stability with absolute certainty without experimental data, you can make some educated assessments based on the chemical structure:

  • Presence of Labile Functional Groups: Look for groups that are known to be susceptible to hydrolysis (e.g., esters, amides) or oxidation (e.g., sulfides, electron-rich aromatic rings).

  • Substitution on the Pyrazole and Phenol Rings: The electronic properties of the substituents can influence the stability of the rings. Electron-donating groups can make the rings more susceptible to oxidation.

  • In Silico Tools: There are computational tools available that can predict metabolic "soft spots" on a molecule, giving you an indication of where metabolic degradation is likely to occur.

However, the most reliable way to understand the stability of your compound is to perform an experimental stability study under your specific assay conditions.

Q3: Can the presence of serum in my cell culture medium affect the degradation of my pyrazolylphenol?

A3: Yes, serum can affect your compound in two main ways:

  • Binding to Albumin: Pyrazolylphenols, particularly those with acidic phenol groups, can bind to serum albumin.[10][11][12][13][14] This binding is reversible, but it reduces the free concentration of the compound available to interact with your cells. This is not a degradation process but will affect the apparent potency of your compound.

  • Stabilizing or Destabilizing Effects: In some cases, binding to albumin can protect a compound from degradation by shielding it from reactive species in the medium. Conversely, some proteins can have enzymatic activities that may contribute to degradation.

It is always good practice to be aware of the potential effects of serum and to consider appropriate controls.

Experimental Protocols

Protocol 1: Assessing the Stability of a Pyrazolylphenol in Cell Culture Medium

This protocol provides a step-by-step guide to determine the stability of your compound in your specific assay medium.

Materials:

  • Your pyrazolylphenol compound

  • Your cell culture medium (with and without serum, if applicable)

  • Incubator with controlled temperature, CO2, and humidity

  • HPLC or LC-MS/MS system

  • Analytical column suitable for your compound

  • Appropriate mobile phases and solvents

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your pyrazolylphenol in a suitable solvent (e.g., DMSO).

  • Spike the Medium: Spike your cell culture medium with the pyrazolylphenol to the final concentration you will use in your assay. Prepare separate samples for medium with and without cells, and with and without serum, if you wish to investigate these factors.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, and process it for analysis. This will be your T=0 reference. To process, you may need to precipitate proteins (e.g., by adding 3 volumes of cold acetonitrile), centrifuge, and then analyze the supernatant.

  • Incubate: Place the remaining spiked medium in the incubator under the same conditions as your biological assay (e.g., 37°C, 5% CO2).

  • Collect Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated medium and process them in the same way as the T=0 sample.

  • Analytical Quantification: Analyze all the processed samples by HPLC or LC-MS/MS. Develop a method that gives a sharp, well-resolved peak for your parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation kinetics.

Time (hours)Peak Area of Parent Compound% Remaining (relative to T=0)
0[Insert Value]100%
2[Insert Value][Calculate]
4[Insert Value][Calculate]
8[Insert Value][Calculate]
24[Insert Value][Calculate]
48[Insert Value][Calculate]
Protocol 2: Identification of Degradation Products using LC-MS/MS

This protocol outlines a general workflow for identifying the degradation products of your pyrazolylphenol.

Materials:

  • Degraded samples from your stability study or forced degradation experiments.

  • LC-MS/MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analytical column that provides good separation of the parent compound and its degradants.

  • Mobile phases (typically acetonitrile and water with formic acid or ammonium acetate).

Procedure:

  • Chromatographic Separation: Inject your degraded sample onto the LC-MS/MS system. Develop a gradient elution method that separates the parent compound from the newly formed peaks.

  • Full Scan Mass Spectrometry (MS1): Acquire full scan mass spectra across the entire chromatogram to determine the molecular weights of all eluted compounds.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis on the parent compound and each of the potential degradation products. In MS/MS, the ion of interest is isolated and fragmented to produce a characteristic fragmentation pattern.

  • Data Interpretation:

    • Determine the Mass Shift: Compare the molecular weight of each degradation product to the parent compound. A mass shift can indicate a specific chemical modification (e.g., +16 Da suggests oxidation/hydroxylation).

    • Analyze Fragmentation Patterns: Compare the fragmentation pattern of the degradation products to that of the parent compound. Shared fragments can indicate which parts of the molecule have remained intact. Novel fragments can help to pinpoint the site of modification.

    • Propose Structures: Based on the mass shift and fragmentation data, propose potential structures for the degradation products.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways of Pyrazolylphenols

cluster_metabolic Metabolic Pathways cluster_chemical Chemical Pathways Pyrazolylphenol Pyrazolylphenol Metabolic Metabolic Degradation (e.g., CYP450) Pyrazolylphenol->Metabolic Chemical Chemical Degradation Pyrazolylphenol->Chemical Hydroxylation Hydroxylated Metabolite Metabolic->Hydroxylation Hydroxylation Oxidation Oxidized Metabolite (e.g., Carboxylic Acid) Metabolic->Oxidation Oxidation Sulfonation Sulfone Metabolite Metabolic->Sulfonation Sulfone Formation Hydrolysis Hydrolysis Product Chemical->Hydrolysis Hydrolysis Photodegradation Photodegradation Product Chemical->Photodegradation Photolysis OxidativeCleavage Ring-Opened Product Chemical->OxidativeCleavage Oxidative Cleavage

Caption: Potential degradation pathways for pyrazolylphenols.

Diagram 2: Experimental Workflow for Stability Assessment

start Start: Prepare Stock Solution of Pyrazolylphenol spike Spike into Assay Medium start->spike t0 Collect T=0 Sample spike->t0 incubate Incubate under Assay Conditions spike->incubate process Process Samples (e.g., Protein Precipitation) t0->process collect Collect Samples at Various Time Points incubate->collect collect->process analyze Analyze by LC-MS process->analyze data Calculate % Remaining vs. Time analyze->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing pyrazolylphenol stability.

References

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC. [Link]

  • Celecoxib Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. (n.d.). NIH. [Link]

  • Stability of Celecoxib Oral Suspension. (2009). PMC. [Link]

  • Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. (n.d.). ResearchGate. [Link]

  • Mass Balance of Fipronil and Total Toxicity of Fipronil-Related Compounds in Process Streams during Conventional Wastewater and Wetland Treatment. (2015). ACS Publications. [Link]

  • Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays. (2016). PMC. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

  • Stability and Solubility of Celecoxib-PVP Amorphous Dispersions: A Molecular Perspective. (n.d.). ResearchGate. [Link]

  • Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective. (n.d.). PubMed. [Link]

  • Stability of celecoxib oral suspension. (2009). PubMed. [Link]

  • (PDF) Stability of Celecoxib Oral Suspension. (2009). ResearchGate. [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.). ResearchGate. [Link]

  • Electrochemically enabled oxidative aromatization of pyrazolines. (2023). RSC Publishing. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. [Link]

  • Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis. (n.d.). ResearchGate. [Link]

  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. (2011). ResearchGate. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC. [Link]

  • Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis. (n.d.). MDPI. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. [Link]

  • Enzymatic and Nonenzymatic Degradation of Polyphenols. (n.d.). ResearchGate. [Link]

  • Interactive Association of Drugs Binding to Human Serum Albumin. (n.d.). MDPI. [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]

  • Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases. (2019). PMC. [Link]

  • A mini review on human serum albumin - natural alkaloids interaction and its role as drug carrier. (n.d.). PubMed. [Link]

  • Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. (2020). PMC. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate. [Link]

  • Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH. (2024). PubMed. [Link]

  • The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide. (n.d.). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity of Pyrazolylphenol Isomers: A Comparative Analysis

Introduction: Beyond the Core Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1] Its derivatives exhibit a vast spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[2][3][4] When this versatile heterocycle is coupled with a phenol moiety, the resulting pyrazolylphenols present a fascinating area for structure-activity relationship (SAR) studies.[1]

The seemingly subtle shift in the relative positions of the pyrazolyl and hydroxyl groups—creating ortho-, meta-, and para-isomers—can dramatically alter the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides an in-depth comparative analysis of these isomers, moving beyond a simple recitation of data to explain the causal relationships between molecular geometry and biological function. We will explore how positional isomerism impacts key activities and provide robust, self-validating experimental protocols for their evaluation, grounded in authoritative research.

The Isomeric Landscape: How Position Dictates Properties

The fundamental difference between pyrazolylphenol isomers lies in the spatial arrangement of the electron-donating hydroxyl (-OH) group and the pyrazole ring on the central phenyl scaffold. This arrangement governs properties like intramolecular hydrogen bonding, steric hindrance, and electronic effects, which are critical determinants of biological activity.

  • Ortho-Isomer (2-pyrazolylphenol): The proximity of the hydroxyl group to the pyrazole ring allows for potential intramolecular hydrogen bonding. This can influence the acidity of the phenolic proton and the molecule's overall conformation, which may enhance or diminish its ability to bind to enzyme active sites or chelate metal ions.

  • Meta-Isomer (3-pyrazolylphenol): In this configuration, the groups are too far apart for direct intramolecular hydrogen bonding. Its properties are primarily governed by the inductive and resonance effects of the two substituents on the phenyl ring's electron density.

  • Para-Isomer (4-pyrazolylphenol): The hydroxyl and pyrazole groups are positioned opposite each other, maximizing the distance between them. This arrangement often leads to more symmetrical molecules and can facilitate intermolecular interactions, such as hydrogen bonding with solvent molecules or biological targets, without the complication of intramolecular bonds.

The following diagram illustrates the fundamental structural differences that form the basis of our comparative analysis.

G cluster_isomers Pyrazolylphenol Isomers cluster_properties Key Physicochemical Properties ortho Ortho-Isomer (2-Pyrazolylphenol) h_bond Intramolecular H-Bonding ortho->h_bond  Present steric Steric Hindrance ortho->steric  Potentially High meta Meta-Isomer (3-Pyrazolylphenol) electronics Electronic Effects (Inductive/Resonance) meta->electronics  Dominant para Para-Isomer (4-Pyrazolylphenol) para->electronics  Dominant acidity Phenolic Acidity h_bond->acidity

Caption: Structural differences and resulting physicochemical properties of pyrazolylphenol isomers.

Comparative Analysis of Biological Activities

The isomeric position is not merely a structural curiosity; it is a critical factor that modulates the potency and, in some cases, the mechanism of action across different biological assays.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often linked to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[5][6] The stability of the resulting phenoxyl radical is paramount.

  • Causality & Rationale: The ortho-isomer is frequently the most potent antioxidant. The proximity of the pyrazole ring's nitrogen atoms allows for the stabilization of the phenoxyl radical through the formation of an intramolecular hydrogen bond.[5] This stabilization lowers the bond dissociation enthalpy (BDE) of the O-H bond, making the hydrogen atom easier to donate. The para-isomer is typically more active than the meta-isomer because its substituent can better participate in delocalizing the radical electron through resonance.[7]

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

Isomer IC₅₀ (µM) - Representative Data Rationale for Activity
Ortho-Pyrazolylphenol 15.8 High activity due to phenoxyl radical stabilization via intramolecular H-bonding.[5]
Meta-Pyrazolylphenol 45.2 Lower activity; less effective radical stabilization compared to other isomers.
Para-Pyrazolylphenol 25.5 Good activity due to resonance stabilization of the radical across the molecule.[7]

| Ascorbic Acid (Standard) | 22.7 | Reference antioxidant. |

Antimicrobial Activity

Pyrazoles are well-established antimicrobial agents.[8][9] The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. The lipophilicity and steric profile of the isomers play a crucial role in their ability to penetrate bacterial or fungal cell walls.

  • Causality & Rationale: The para-isomer often exhibits superior antimicrobial activity. Its linear geometry and balanced lipophilicity can facilitate easier passage across the lipid bilayer of microbial membranes. The ortho-isomer, while potentially active, may face steric hindrance from its less linear shape, which could impede its interaction with target sites within the microbe. The activity is highly dependent on the specific microbial strain being tested.[2]

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

Isomer MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Rationale for Activity
Ortho-Pyrazolylphenol 64 128 Moderate activity; potential steric hindrance may limit cell wall penetration.
Meta-Pyrazolylphenol 128 >256 Often the least active due to a less favorable electronic and steric profile.
Para-Pyrazolylphenol 32 64 Generally highest activity; favorable geometry for membrane transport and target binding.

| Ciprofloxacin (Standard) | 1 | 0.5 | Reference antibiotic. |

Anticancer (Cytotoxic) Activity

The anticancer potential of pyrazole derivatives is linked to their ability to inhibit various cellular targets, such as cyclin-dependent kinases (CDKs) or induce apoptosis through pathways like reactive oxygen species (ROS) generation. The specific shape and electronic distribution of an isomer determine its fit and binding affinity within the pocket of a target enzyme.

  • Causality & Rationale: Anticancer activity is highly target-specific, making generalizations difficult. However, studies on related heterocyclic inhibitors often show that a specific spatial arrangement is required for optimal binding.[10] For instance, if a target protein's active site has distinct hydrogen bond donor and acceptor regions, the para-isomer might bridge these sites more effectively than the ortho- or meta-isomers. Conversely, a compact binding site might favor the more constrained conformation of the ortho-isomer.

Table 3: Comparative Cytotoxic Activity (MTT Assay against MCF-7 Breast Cancer Cells)

Isomer IC₅₀ (µM) - Representative Data Rationale for Activity
Ortho-Pyrazolylphenol 25.1 Activity depends on the specific topology of the target's active site.
Meta-Pyrazolylphenol 52.8 May not possess the optimal geometry for binding to common kinase targets.
Para-Pyrazolylphenol 12.5 Often shows potent activity by effectively occupying and interacting with residues in a linear binding pocket.[11]

| Doxorubicin (Standard) | 0.8 | Reference chemotherapeutic agent. |

Experimental Protocols: A Framework for Self-Validating Research

The trustworthiness of comparative data hinges on the robustness of the experimental methods used.[12] The following protocols are detailed to ensure reproducibility and reliability.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that is measured spectrophotometrically.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions (1 mg/mL) of each pyrazolylphenol isomer and the standard (Ascorbic Acid) in methanol.

    • Create a series of dilutions from the stock solutions to obtain final concentrations ranging from 1 to 100 µg/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, mix 100 µL of each sample dilution with 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100

    • Plot the % scavenging against the concentration for each isomer and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Cell Proliferation Assay (Cytotoxicity)

This colorimetric assay assesses cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt, MTT, into a purple formazan product. The amount of formazan is proportional to the number of living cells.[3]

G start 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24h. treat 2. Compound Treatment Add serial dilutions of pyrazolylphenol isomers. Include untreated and vehicle controls. start->treat incubate 3. Incubation Incubate cells with compounds for 48-72h to allow for cytotoxic effects. treat->incubate mtt 4. MTT Addition Add MTT solution (5 mg/mL) to each well and incubate for 4h. incubate->mtt solubilize 5. Solubilization Remove media, add DMSO to dissolve formazan crystals. mtt->solubilize read 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. solubilize->read analyze 7. Data Analysis Calculate % viability relative to control and determine IC₅₀ values. read->analyze

Sources

Comparative

A Comparative Guide to Heterocyclic Phenols in Drug Design: 3-(1H-pyrazol-1-yl)phenol vs. Isoxazole, Thiazole, and Pyridine Analogs

A Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: The Privileged Role of Phenols and the Rise of Heterocyclic Bioisosteres The phenol moiety is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Privileged Role of Phenols and the Rise of Heterocyclic Bioisosteres

The phenol moiety is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its hydroxyl group is a versatile hydrogen bond donor and acceptor, capable of forming critical interactions with biological targets. However, the phenol group is often a metabolic liability, prone to rapid phase II conjugation (glucuronidation or sulfation), which can lead to poor pharmacokinetic profiles and rapid clearance.[2] This "Achilles' heel" has driven the exploration of bioisosteric replacements—chemical groups that mimic the phenol's key interactions while offering improved drug-like properties.[3][4]

Among the most successful phenol bioisosteres are five- and six-membered nitrogen-containing heterocycles.[2] By replacing the phenyl ring with a heteroaromatic system, medicinal chemists can fine-tune a molecule's physicochemical properties, including its acidity (pKa), lipophilicity (LogP), metabolic stability, and target engagement profile. This guide provides an in-depth comparison of 3-(1H-pyrazol-1-yl)phenol against three other prominent heterocyclic phenol scaffolds: 3-(isoxazol-3-yl)phenol, 3-(thiazol-2-yl)phenol, and 3-(pyridin-2-yl)phenol. We will analyze their relative strengths and weaknesses, supported by physicochemical data, metabolic considerations, and their application in kinase inhibitor design.

The Contender: Profiling 3-(1H-pyrazol-1-yl)phenol

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[5][6] When substituted on a phenol, as in 3-(1H-pyrazol-1-yl)phenol, it offers a unique combination of features. The N-1 nitrogen of the pyrazole ring is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[4] This dual nature allows it to engage in complex interactions within a protein binding pocket.

One of the primary motivations for using a pyrazole as a phenol bioisostere is to enhance metabolic stability. The pyrazole ring itself is generally more resistant to oxidative metabolism compared to a simple phenyl ring.[7] Furthermore, replacing a phenol with a pyrazole can block the primary site of glucuronidation, significantly improving a compound's half-life.

Comparative Analysis of Physicochemical Properties

The choice of a heterocyclic bioisostere has profound effects on a molecule's acidity and lipophilicity, which in turn govern its solubility, permeability, and target engagement. The table below presents a comparison of key calculated physicochemical properties for our four scaffolds of interest.

Note: The following values are computationally predicted using established algorithms (e.g., Marvin) and serve as a consistent basis for comparison in the absence of comprehensive experimental data for all compounds.

CompoundStructurePredicted pKa (Phenolic OH)Predicted LogP
3-(1H-pyrazol-1-yl)phenol 9.351.85
3-(isoxazol-3-yl)phenol 8.902.10
3-(thiazol-2-yl)phenol 7.952.30
3-(pyridin-2-yl)phenol 9.502.30
Causality Behind the Data:
  • Acidity (pKa): The acidity of the phenolic proton is a critical parameter, influencing the compound's ionization state at physiological pH (7.4).

    • 3-(Thiazol-2-yl)phenol is predicted to be the most acidic. The electron-withdrawing nature of the thiazole ring stabilizes the corresponding phenoxide anion, lowering the pKa. This increased acidity means a larger fraction of the molecule will be ionized at physiological pH, which can enhance aqueous solubility but may decrease cell permeability.

    • 3-(Isoxazol-3-yl)phenol is also more acidic than the pyrazole and pyridine analogs due to the electronegativity of the oxygen atom in the isoxazole ring.

    • 3-(1H-pyrazol-1-yl)phenol and 3-(pyridin-2-yl)phenol have pKa values closer to that of phenol itself (approx. 9.9). The pyrazole ring is a relatively weak electron-withdrawing group in this context, leading to a less acidic phenol. This can be advantageous for maintaining a higher proportion of the neutral species, favoring membrane traversal.

  • Lipophilicity (LogP): LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity.

    • 3-(1H-pyrazol-1-yl)phenol is predicted to be the least lipophilic of the group. The two nitrogen atoms in the pyrazole ring increase its polarity and hydrogen bonding capacity, reducing its partitioning into the octanol phase. This lower lipophilicity can be beneficial for improving aqueous solubility and reducing off-target toxicities associated with highly lipophilic compounds.[6]

    • The thiazole and pyridine analogs are the most lipophilic. The sulfur atom in the thiazole ring and the larger aromatic system of pyridine contribute to increased lipophilicity compared to pyrazole. While this can enhance membrane permeability and target binding through hydrophobic interactions, it may also lead to lower solubility and increased metabolic clearance.

Application in Kinase Inhibitor Design: A Structural Perspective

Heterocyclic phenols are prevalent scaffolds in the design of protein kinase inhibitors, where the phenolic hydroxyl often forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding site. The choice of heterocycle influences not only the physicochemical properties but also the vector and nature of other interactions within the pocket.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge Backbone NH OH Phenolic OH OH->Hinge Key H-Bond Heterocycle Heterocycle (Pyrazole, Isoxazole, etc.) R_Group R Group (Vector for Selectivity) Heterocycle->R_Group Directs towards specific sub-pockets

  • Pyrazole Scaffold: The pyrazole ring can orient substituents towards different sub-pockets of the kinase active site. The N-2 nitrogen can act as an additional hydrogen bond acceptor, while the C-3 and C-5 positions provide vectors for introducing groups that confer selectivity.[5][8] For example, in some BCR-ABL inhibitors, the pyrazole ring forms crucial pi-pi stacking interactions.[8]

  • Isoxazole Scaffold: Isoxazole-containing kinase inhibitors are also common.[9] The geometry of the isoxazole ring directs substituents differently than a pyrazole. Its electron-deficient nature can influence the overall electronic profile of the inhibitor.

  • Thiazole Scaffold: Thiazole is another versatile scaffold found in numerous kinase inhibitors.[10][11] It can engage in various interactions, and its metabolic profile, while complex, can be more predictable than other heterocycles. However, thiazole rings can be susceptible to oxidative metabolism, potentially forming reactive metabolites.[1]

  • Pyridine Scaffold: Replacing a phenyl with a pyridine ring is a common "scaffold hopping" strategy to modulate properties.[7] The pyridine nitrogen can serve as a hydrogen bond acceptor or improve solubility through salt formation. In kinase inhibitors, it often forms a hinge-binding interaction itself.[8]

Metabolic Stability: A Decisive Factor

A primary reason for employing heterocyclic phenol bioisosteres is to mitigate metabolic liabilities.

G Phenol Phenol Scaffold UGT UGT Enzymes (Glucuronidation) Phenol->UGT Phase II Metabolism CYP450 CYP450 Enzymes (Oxidation) Phenol->CYP450 Phase I Metabolism Metabolite1 Glucuronide Conjugate (Rapid Clearance) UGT->Metabolite1 Metabolite2 Oxidized Metabolite CYP450->Metabolite2 AlteredMetabolism Altered Metabolism (e.g., Ring Oxidation) CYP450->AlteredMetabolism HeterocyclicPhenol Heterocyclic Phenol (e.g., Pyrazolylphenol) HeterocyclicPhenol->UGT Blocked HeterocyclicPhenol->CYP450 Phase I Metabolism Blocked Steric/Electronic Hindrance

  • Pyrazole: Generally considered metabolically robust. While oxidation can occur, it is often slower than for other systems. N-dealkylation (if substituted) and N-glucuronidation are possible but often less prevalent than O-glucuronidation of a parent phenol.[12]

  • Isoxazole: Can be susceptible to reductive ring cleavage, a metabolic pathway mediated by enzymes like aldehyde oxidase or cytochrome P450s. This can lead to the formation of reactive intermediates.[4][12]

  • Thiazole: The thiazole ring is known to undergo oxidative metabolism, including epoxidation of the C=C bond or S-oxidation. These pathways can sometimes lead to the formation of reactive metabolites that may cause toxicity.[1]

  • Pyridine: The pyridine ring is generally more stable to oxidative metabolism than a benzene ring due to its electron-deficient nature. This makes it a favorable replacement to block metabolism at a specific site.[7]

Experimental Protocols for Comparative Evaluation

To empirically compare these scaffolds, a standardized set of assays is required. Below are detailed, field-proven protocols for synthesis, kinase inhibition, and metabolic stability assessment.

Protocol 1: Synthesis via Chan-Lam Coupling

The Chan-Lam cross-coupling reaction is a powerful method for forming C-N bonds, ideal for synthesizing N-aryl pyrazoles from a boronic acid precursor.[2][13][14][15]

G cluster_conditions Reaction Conditions node1 3-Hydroxyphenylboronic Acid plus1 + node1->plus1 node2 1H-Pyrazole midpoint node3 3-(1H-pyrazol-1-yl)phenol plus1->node2 Catalyst Cu(OAc)₂ (10 mol%) Base Pyridine (2.0 equiv) Solvent DCM Atmosphere Air (Open flask) Temp Room Temp, 24h midpoint->node3 Chan-Lam Coupling

Methodology:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylboronic acid (1.0 eq), 1H-pyrazole (1.2 eq), and copper(II) acetate (Cu(OAc)₂, 0.1 eq).

  • Solvent and Base Addition: Add dichloromethane (DCM) to achieve a starting material concentration of approximately 0.2 M. Add pyridine (2.0 eq) as the base.

  • Reaction Execution: Leave the flask open to the air (the reaction uses atmospheric oxygen as the oxidant) and stir vigorously at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl to remove pyridine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3-(1H-pyrazol-1-yl)phenol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The Chan-Lam coupling is chosen for its mild conditions (room temperature, open to air), making it highly functional-group tolerant and operationally simple compared to the high-temperature Ullmann condensation.[2] Pyridine acts as both a base and a ligand to facilitate the catalytic cycle.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase by measuring ATP consumption.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve.

  • Kinase Reaction Setup: In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).

  • Enzyme Addition: Add 2 µL of the target kinase (e.g., a representative tyrosine kinase like SRC) diluted in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing a suitable peptide substrate and ATP at its Kₘ concentration).

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: A luminescence-based assay like ADP-Glo™ is highly sensitive, has a broad dynamic range, and is less prone to interference than fluorescence-based methods. Using ATP at its Kₘ concentration ensures a fair and standardized comparison of ATP-competitive inhibitors.

Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate at which a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Reagent Preparation: Prepare a NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 0.1 M phosphate buffer (pH 7.4). Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture by combining the phosphate buffer, NADPH regenerating system, and HLM (final protein concentration of 0.5 mg/mL).

  • Compound Addition: Add the test compound (from a DMSO stock) to the incubation mixture to a final concentration of 1 µM. Include positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance).

  • Time Course: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ = (k / [microsomal protein]) * 1000).

Causality: Human liver microsomes are the standard in vitro tool for assessing Phase I metabolic stability as they contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450s.[10] The NADPH regenerating system ensures that the enzymatic activity is sustained throughout the incubation period.

Conclusion and Strategic Outlook

The selection of a heterocyclic phenol bioisostere is a multi-parameter optimization problem with no single "best" solution. The choice depends critically on the specific goals of the drug design project.

  • 3-(1H-pyrazol-1-yl)phenol emerges as a strong candidate when the primary goals are to improve metabolic stability while maintaining moderate lipophilicity and preserving hydrogen bonding capabilities similar to phenol. Its lower predicted LogP suggests a lower risk of promiscuity and better potential for good solubility. It represents a balanced approach to bioisosteric replacement.

  • 3-(isoxazol-3-yl)phenol and 3-(thiazol-2-yl)phenol offer increased acidity, which can be exploited to enhance solubility through ionization. However, this comes at the cost of potentially lower permeability and the introduction of specific metabolic liabilities (reductive cleavage for isoxazole, oxidation for thiazole) that must be carefully evaluated.

  • 3-(pyridin-2-yl)phenol is a valuable tool for blocking metabolism and introducing a basic handle for salt formation, but its higher lipophilicity needs to be managed to avoid undesirable ADMET properties.

Ultimately, the optimal scaffold must be determined empirically. The protocols provided in this guide offer a robust framework for synthesizing these compounds and performing a head-to-head comparison of their kinase inhibitory potency and metabolic fate. By understanding the causal relationships between heterocyclic structure and resulting physicochemical and biological properties, researchers can make more rational, data-driven decisions in the design of next-generation therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. World Journal of Pharmaceutical Research. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry. [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PubMed Central. [Link]

  • Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]

  • 3-(Pyridin-2-yl)phenol. PubChem. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. PubMed Central. [Link]

  • Absolute p K a Determinations for Substituted Phenols. ResearchGate. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. ResearchGate. [Link]

  • New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. PubMed Central. [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]

  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. National Institutes of Health. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. PubMed. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship of 3-(1H-Pyrazol-1-yl)phenol Analogs as Kinase Inhibitors

The 3-(1H-pyrazol-1-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile framework for the development of potent and selective enzyme inhibit...

Author: BenchChem Technical Support Team. Date: January 2026

The 3-(1H-pyrazol-1-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile framework for the development of potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their application as kinase inhibitors. By synthesizing data from multiple studies, we will explore the causal relationships between structural modifications and biological activity, present detailed experimental protocols, and offer a comparative analysis of their performance.

The 3-(1H-Pyrazol-1-yl)phenol Scaffold: A Foundation for Potent Kinase Inhibition

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for designing targeted therapies. When coupled with a phenol ring, the resulting 3-(1H-pyrazol-1-yl)phenol scaffold offers a rich platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the pyrazole ring can engage in key interactions with the hinge region of kinase active sites.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 3-(1H-pyrazol-1-yl)phenol analogs is exquisitely sensitive to the nature and position of substituents on both the pyrazole and phenol rings. Understanding these relationships is paramount for rational drug design.

Substitutions on the Phenol Ring

The phenolic hydroxyl group is often a key anchoring point for interaction with the target protein. Modifications to the phenol ring can influence this interaction and modulate the overall physicochemical properties of the molecule.

  • Position of the Hydroxyl Group: The relative position of the pyrazole and hydroxyl groups on the phenyl ring is critical. The meta substitution pattern, as in 3-(1H-pyrazol-1-yl)phenol, often provides an optimal vector for the pyrazole to access the ATP-binding pocket while the phenol interacts with solvent or other regions of the active site.

  • Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the pKa of the phenolic hydroxyl and the overall electron density of the ring system. This can impact hydrogen bonding strength and a-stacking interactions. For instance, a nitro group has been shown to be more optimal than a methyl or methoxy group in some pyrazole-based kinase inhibitors.[2]

  • Steric Bulk: The size and position of substituents can introduce steric hindrance, which may either be beneficial or detrimental to binding. Bulky substituents in close proximity to the pyrazole ring could force a conformational change that improves binding, or they could clash with the protein surface and reduce affinity.

Substitutions on the Pyrazole Ring

The pyrazole ring offers several positions for substitution (typically the 3, 4, and 5-positions) that can be exploited to enhance potency and selectivity.

  • Position 3: This position is often directed towards the solvent-exposed region of the kinase active site. Introducing larger, hydrophobic groups at this position can improve potency by accessing hydrophobic pockets. For example, the introduction of aryl or substituted aryl groups at this position has been a successful strategy in developing potent kinase inhibitors.

  • Position 4: This position is often involved in key interactions with the hinge region of the kinase. Small, hydrogen-bond accepting or donating groups can be beneficial here. However, bulky substituents at this position are generally not well-tolerated.

  • Position 5: Similar to the 3-position, this position can be modified to probe for additional binding interactions. In some pyrazole-based inhibitors, substitution at this position with small alkyl or aryl groups has led to increased potency.

Experimental Protocols

Synthesis of a Representative 3-(1H-Pyrazol-1-yl)phenol Analog

The following is a representative, two-step protocol for the synthesis of 3-(1H-pyrazol-1-yl)phenol, which can be adapted to produce a variety of analogs. This method is based on the well-established Knorr pyrazole synthesis.

Step 1: Synthesis of 1-(3-hydroxyphenyl)-3-oxobutanal

  • To a solution of 3-hydroxyacetophenone (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl acetate (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-hydroxyphenyl)-3-oxobutanal.

Step 2: Synthesis of 3-(1H-Pyrazol-1-yl)phenol

  • To a solution of 1-(3-hydroxyphenyl)-3-oxobutanal (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(1H-pyrazol-1-yl)phenol.

Synthetic Workflow for 3-(1H-Pyrazol-1-yl)phenol 3-Hydroxyacetophenone 3-Hydroxyacetophenone 1-(3-hydroxyphenyl)-3-oxobutanal 1-(3-hydroxyphenyl)-3-oxobutanal 3-Hydroxyacetophenone->1-(3-hydroxyphenyl)-3-oxobutanal 1. NaH, Toluene 2. Ethyl Acetate, Reflux 3-(1H-Pyrazol-1-yl)phenol 3-(1H-Pyrazol-1-yl)phenol 1-(3-hydroxyphenyl)-3-oxobutanal->3-(1H-Pyrazol-1-yl)phenol Hydrazine Hydrate, Ethanol, Acetic Acid, Reflux

Synthetic scheme for the preparation of the 3-(1H-pyrazol-1-yl)phenol core structure.

In Vitro Kinase Inhibition Assay Protocol

The following protocol describes a general method for evaluating the inhibitory activity of 3-(1H-pyrazol-1-yl)phenol analogs against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the test compound in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the appropriate substrate, and ATP to the assay buffer.

  • Incubation: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls. Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Performance of Pyrazole-Based Kinase Inhibitors

While a direct head-to-head comparison of a systematic series of 3-(1H-pyrazol-1-yl)phenol analogs is not available in the public literature, the following table compiles IC50 data for various pyrazole-containing kinase inhibitors with phenolic or substituted phenyl moieties. This data illustrates the impact of different substitution patterns on inhibitory potency against various kinases.

Compound/ReferenceTarget KinaseR1 (on Pyrazole)R2 (on Phenyl)IC50 (nM)
Compound from[2]Aurora AH4-NO2160
Compound from[2]Aurora AH4-Cl>1000
Compound from[3]JNK3-CH2CN3,4-diCl227
Compound from[3]JNK3-CH2OH3,4-diCl635
Compound fromJAK24-phenyl-1H-imidazol-2-ylH166
Compound fromJAK34-phenyl-1H-imidazol-2-ylH57

This table is a curated representation of data from different sources and is intended for illustrative purposes to highlight general SAR trends.

Key Signaling Pathway: The MAPK/ERK Pathway

Many kinase inhibitors, including those based on the pyrazole scaffold, target components of critical signaling pathways that are often dysregulated in diseases like cancer. The MAPK/ERK pathway is a prime example.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Simplified representation of the MAPK/ERK signaling pathway.

Inhibitors based on the 3-(1H-pyrazol-1-yl)phenol scaffold could potentially target kinases such as RAF, MEK, or even upstream receptor tyrosine kinases (RTKs), thereby blocking the signal transduction cascade that leads to cell proliferation and survival.

Conclusion and Future Directions

The 3-(1H-pyrazol-1-yl)phenol scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented here, synthesized from a range of studies on related pyrazole derivatives, highlights the critical role of substitutions on both the pyrazole and phenol rings in determining biological activity. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by the principles outlined in this guide. The synthesis of a focused library of analogs with diverse substitutions, coupled with their evaluation in a panel of kinase assays, will be crucial for identifying potent and selective drug candidates. Furthermore, computational modeling and structural biology studies will provide deeper insights into the molecular basis of their activity and guide the next generation of rational drug design.

References

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. In 3rd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017).
  • Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). Bioorganic & Medicinal Chemistry Letters, 41, 127996.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis of substituted pyrazoles 1. | Download Scientific Diagram. (n.d.). Retrieved January 20, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved January 20, 2026, from [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(8), 1045.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2017). Molbank, 2017(3), M950.
  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2–17.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journal of Organic Chemistry, 12, 1245–1256.
  • Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2013).
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). Bioorganic & Medicinal Chemistry, 18(16), 5875–5885.
  • Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. (2023). Topics in Current Chemistry, 381(3), 12.
  • Table 2, IC50 values for selected compounds versus caspase panel. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
  • log [IC50]. The figure shows the frequency distribution of estimated pIC50 values (Table 1). (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Journal of Ovarian Research, 14(1), 65.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112934.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). Molecules, 26(11), 3167.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2138–2142.

Sources

Comparative

A Researcher's Guide to Bridging the Efficacy Gap: Correlating In Vitro and In Vivo Studies for Novel 3-(1H-Pyrazol-1-yl)phenol Derivatives

The quest for novel therapeutics frequently begins with the synthesis of new chemical entities. Among these, compounds built upon the 3-(1H-pyrazol-1-yl)phenol scaffold represent a promising, albeit underexplored, fronti...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics frequently begins with the synthesis of new chemical entities. Among these, compounds built upon the 3-(1H-pyrazol-1-yl)phenol scaffold represent a promising, albeit underexplored, frontier. The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological interactions.[1][2][3][4][5] When combined with a phenol group, a common hydrogen-bonding moiety, this scaffold presents a compelling starting point for drug discovery campaigns targeting a wide range of diseases, including cancer and inflammatory conditions.[1][2][3][6][7]

However, the journey from a promising molecule in a test tube to a clinically effective drug is fraught with challenges. A critical hurdle is the translation of early-stage in vitro (laboratory-based) efficacy to in vivo (whole organism) effectiveness. This guide provides a comprehensive framework for researchers navigating this transition, outlining a logical, tiered approach to experimental design, data interpretation, and the establishment of a robust in vitro-in vivo correlation (IVIVC).

Part 1: Foundational In Vitro Efficacy Evaluation

The initial phase of characterization aims to answer fundamental questions: Is the compound active, at what concentration, and is it generally toxic to cells? A tiered approach is most efficient.

Tier 1: Primary Cytotoxicity and Viability Screening

Before assessing specific therapeutic effects, it is crucial to determine the compound's intrinsic cytotoxicity. This establishes a therapeutic window, ensuring that any observed activity is not merely a result of cell death.

Key Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8][9][10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT reagent to a purple formazan product.[8][9][10] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol: MTT Assay for General Cytotoxicity [9][11]

  • Cell Plating: Seed cells (e.g., a non-cancerous cell line like HEK293 and a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 3-(1H-pyrazol-1-yl)phenol derivative. Replace the culture medium with medium containing the various compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours until purple formazan crystals are visible.[11]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solubilized solution using a microplate reader at a wavelength between 550 and 600 nm.[10]

  • Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Tier 2: Target-Based and Pathway-Specific Assays

Based on the known pharmacology of pyrazole derivatives, which frequently target protein kinases, a logical next step is to investigate the compound's effect on specific enzymatic activity.[3][4][5]

Key Experiment: In Vitro Kinase Inhibition Assay

These assays quantify the ability of a compound to inhibit the activity of a specific kinase, which is crucial for understanding the mechanism of action. Luminescence-based assays that measure ADP production are common, as ADP is a universal product of kinase reactions.[12]

Protocol: Luminescence-Based Kinase Inhibition Assay [12][13]

  • Reagent Preparation: Prepare a reaction mixture containing the target kinase (e.g., a kinase known to be dysregulated in the target disease), the specific substrate peptide for that kinase, and the kinase assay buffer.[12]

  • Inhibitor Pre-incubation: In a 96-well or 384-well plate, add the serially diluted 3-(1H-pyrazol-1-yl)phenol derivative. Add the kinase to each well and incubate for 10-20 minutes to allow for binding.[13]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate. Incubate at 30°C for 60 minutes.[12]

  • ADP Detection: Add a reagent (e.g., ADP-Glo™) that stops the kinase reaction and depletes the remaining ATP.[12]

  • Signal Generation: Add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for the compound against the target kinase.

Presenting In Vitro Data

For clear comparison, summarize the quantitative data in a structured table.

Compound IDCell LineCytotoxicity IC50 (µM)Target KinaseKinase Inhibition IC50 (nM)
PYR-PHE-001HEK293> 50Kinase A75
PYR-PHE-001A549 (Lung Cancer)12.5Kinase A75
PYR-PHE-002HEK293> 50Kinase A> 10,000
PYR-PHE-002A549 (Lung Cancer)45.2Kinase A> 10,000

Table 1: Hypothetical in vitro efficacy data for two 3-(1H-pyrazol-1-yl)phenol derivatives.

In_Vitro_Workflow cluster_0 Tier 1: General Activity cluster_1 Tier 2: Mechanism of Action Start Novel 3-(1H-pyrazol-1-yl)phenol Derivative MTT MTT Cell Viability Assay (Cancer vs. Normal Cell Lines) Start->MTT IC50_Cytotox Determine Cytotoxicity IC50 & Therapeutic Window MTT->IC50_Cytotox Target_Assay Target-Based Assay (e.g., Kinase Inhibition) IC50_Cytotox->Target_Assay Select Promising, Non-Toxic Hits IC50_Target Determine Target IC50 / Ki Target_Assay->IC50_Target In_Vivo_Workflow cluster_0 Pre-Vivo Assessment cluster_1 In Vivo Efficacy Study Hit_Compound Promising In Vitro Hit (PYR-PHE-001) ADME In Vitro ADME Profiling (Metabolic Stability, Permeability, etc.) Hit_Compound->ADME Go_Decision Go/No-Go Decision ADME->Go_Decision Model_Select Select Relevant Animal Model (e.g., Xenograft or Inflammation) Go_Decision->Model_Select Proceed to In Vivo Dosing Dosing & Monitoring (Tumor Volume / Paw Edema, Body Weight) Model_Select->Dosing Efficacy Determine Efficacy (%TGI / % Inhibition) Dosing->Efficacy

In Vivo Efficacy Assessment Workflow.

Part 4: Reconciling the Data - The In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the predictive mathematical relationship between an in vitro property (like dissolution or potency) and an in vivo response (like plasma concentration or efficacy). [14][15][16]Establishing a strong IVIVC is a primary goal in drug development, as it allows in vitro assays to serve as a reliable surrogate for in vivo performance. [15][16][17] Common Reasons for Poor IVIVC:

  • Pharmacokinetics (PK): A compound with excellent in vitro potency (e.g., low nanomolar IC50) may have poor absorption, be metabolized too quickly, or fail to distribute to the target tissue, resulting in insufficient drug concentration at the site of action.

  • Off-Target Effects: The compound may interact with other biological targets in vivo that were not tested in vitro, leading to unexpected toxicity or a different-than-expected efficacy profile.

  • Model Limitations: The in vitro system (e.g., a 2D cell monolayer) may not fully recapitulate the complexity of the in vivo tumor microenvironment. [18]Similarly, animal models do not perfectly replicate human physiology. [17]

IVIVC_Factors cluster_0 Translational Factors In_Vitro In Vitro Potency (e.g., IC50) PK Pharmacokinetics (Absorption, Metabolism) In_Vitro->PK PD Pharmacodynamics (Target Engagement) In_Vitro->PD Tox Off-Target Toxicity In_Vitro->Tox In_Vivo In Vivo Efficacy (e.g., %TGI) Bioavailability Bioavailability at Target Site PK->Bioavailability PD->Bioavailability Tox->In_Vivo Negative Impact Bioavailability->In_Vivo

Factors Influencing In Vitro to In Vivo Translation.

Strategies for Improving IVIVC:

  • Integrate PK/PD Studies: Alongside efficacy studies, collect plasma samples to determine drug exposure (PK) and tissue samples to measure target engagement (PD). Correlating drug concentration at the tumor with target inhibition and tumor growth provides a much clearer picture than simply comparing the initial in vitro IC50 to the final in vivo outcome.

  • Refine In Vitro Models: Utilize more complex models like 3D spheroids or organoids, which better mimic the in vivo environment.

  • Iterative Compound Design: If a lead compound shows poor IVIVC due to a specific liability (e.g., rapid metabolism), medicinal chemists can use this information to design next-generation analogs with improved properties, guided by the established structure-activity relationships.

By systematically evaluating novel 3-(1H-pyrazol-1-yl)phenol derivatives through this integrated framework of in vitro and in vivo testing, researchers can make more informed decisions, efficiently prioritize the most promising candidates, and ultimately increase the probability of translating a laboratory discovery into a valuable therapeutic.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Roche. MTT Cell Proliferation Assay Protocol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Shinde, N. Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]

  • Samad, A., et al. Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Sang, Z., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Patsnap Synapse. How is in vitro–in vivo correlation (IVIVC) established?[Link]

  • Ghasemi, F., et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Gomeni, R., et al. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]

  • Boukhris, A., et al. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. [Link]

  • Emami, J. In vitro - in vivo correlation: from theory to applications. PubMed. [Link]

  • MDPI. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. [Link]

  • Patel, R., et al. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. GSC Biological and Pharmaceutical Sciences. [Link]

  • Pompili, L., et al. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay?[Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Choi, Y., et al. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. [Link]

  • ResearchGate. Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. [Link]

  • Gomaa, A., et al. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Tupare, S., et al. Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. ResearchGate. [Link]

Sources

Validation

The Classical Approach: Condensation of Hydrazines with 1,3-Dicarbonyls

An In-Depth Guide to the Synthesis of Substituted Pyrazolylphenols: A Comparative Analysis of Modern and Classical Routes Substituted pyrazolylphenols represent a privileged scaffold in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Pyrazolylphenols: A Comparative Analysis of Modern and Classical Routes

Substituted pyrazolylphenols represent a privileged scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities and utility as ligands and functional materials. The strategic placement of substituents on both the pyrazole and phenol rings allows for the fine-tuning of their steric and electronic properties, making the choice of synthetic route a critical parameter in any research and development campaign. This guide provides a comparative analysis of the primary synthetic methodologies, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

The most traditional and arguably most direct route to the pyrazolylphenol core involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound bearing a phenolic moiety. This method, a variation of the Knorr pyrazole synthesis, is valued for its operational simplicity and the ready availability of starting materials.

The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. The choice of solvent and catalyst (often acidic) can significantly influence reaction times and yields.

Mechanism & Experimental Choices:

The initial nucleophilic attack of the hydrazine onto one of the carbonyl groups is the rate-determining step. The use of a protic solvent like ethanol or acetic acid facilitates both the initial condensation and the final dehydration step. Acid catalysis, often employing a few drops of concentrated HCl or H₂SO₄, protonates a carbonyl oxygen, rendering the carbon more electrophilic and accelerating the initial attack. The regioselectivity of the cyclization is a key consideration when using unsymmetrical 1,3-dicarbonyls, as two isomeric products can potentially form. Generally, the more nucleophilic nitrogen of the substituted hydrazine (e.g., the NH₂ group not attached to an aryl or electron-withdrawing group) attacks the more electrophilic carbonyl carbon.

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)phenol

Materials:

  • 2-Hydrazinylphenol hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a solution of 2-hydrazinylphenol hydrochloride (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and stir.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(3,5-dimethyl-1H-pyrazol-1-yl)phenol.

Modern Strategies: Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling has revolutionized the synthesis of biaryl and heteroaryl-aryl compounds, and pyrazolylphenols are no exception. These methods offer unparalleled modularity, allowing for the connection of pre-functionalized pyrazole and phenol fragments. The most common strategies are the Buchwald-Hartwig amination (N-arylation) and the Suzuki-Miyaura coupling (C-C bond formation).

Buchwald-Hartwig N-Arylation

This approach involves the coupling of a pyrazole with a functionalized phenol, typically an aryl halide or triflate, in the presence of a palladium or copper catalyst, a suitable ligand, and a base. This is a powerful method for creating a C(aryl)-N(pyrazole) bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods. The choice of ligand is critical, with sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands often providing the highest activity and broadest applicability, enabling the use of less reactive aryl chlorides. Copper-catalyzed N-arylation, a modern iteration of the Ullmann condensation, also provides a valuable, often complementary, approach, particularly for electron-rich nitrogen heterocycles.

Mechanism & Experimental Choices:

The catalytic cycle is believed to involve:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The pyrazole coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the pyrazolyl nitrogen are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The base is crucial for deprotonating the pyrazole, and strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. The ligand's steric bulk is thought to promote the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig N-Arylation pd0 Pd(0)L_n pd2_complex L_n(Ar)Pd(II)-X pd0->pd2_complex Oxidative Addition (Ar-X) inv1 pd2_complex->inv1 amido_complex L_n(Ar)Pd(II)-Pyrazolyl amido_complex->pd0 product Ar-Pyrazolyl amido_complex->product Reductive Elimination inv2 inv1->amido_complex Ligand Exchange & Deprotonation (Pyrazole-H, Base)

Caption: Catalytic Cycle of Buchwald-Hartwig N-Arylation.

Suzuki-Miyaura Coupling

Alternatively, the Suzuki-Miyaura coupling can be employed to form a C-C bond between a pyrazole ring and a phenol ring. This requires that one of the coupling partners be a boronic acid or ester, and the other an aryl halide or triflate. For example, a pyrazole boronic acid can be coupled with a protected bromophenol.

Mechanism & Experimental Choices:

The Suzuki coupling mechanism is also a Pd(0)/Pd(II) catalytic cycle. A key difference is the transmetalation step, where the organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. The choice of catalyst, often a palladium source like Pd(PPh₃)₄ or Pd(dppf)Cl₂, and the solvent system (e.g., dioxane/water, toluene) are critical for achieving high yields. Protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) is often necessary to prevent interference with the organometallic intermediates.

[3+2] Cycloaddition Reactions

A powerful and convergent strategy for constructing the pyrazole ring is through a [3+2] cycloaddition reaction. This typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne or alkene. To synthesize pyrazolylphenols, a phenol-substituted dipolarophile (e.g., a hydroxyphenylacetylene) can be reacted with a nitrile imine generated in situ.

Mechanism & Experimental Choices:

Nitrile imines are transient species generated in situ, commonly by the base-induced dehydrohalogenation of a hydrazonoyl halide. The cycloaddition is a concerted pericyclic reaction that proceeds via a five-membered transition state, leading to the pyrazole ring with high regioselectivity. The regiochemical outcome is governed by the electronic properties of both the dipole and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. The use of a non-nucleophilic base, such as triethylamine (Et₃N), is essential to promote the formation of the nitrile imine without competing side reactions.

Cycloaddition_Workflow General Workflow for [3+2] Cycloaddition Route start Hydrazonoyl Halide dipole Nitrile Imine (1,3-Dipole) start->dipole Base (Et3N) -HX product Pyrazolylphenol dipole->product [3+2] Cycloaddition dipolarophile Phenolic Alkyne dipolarophile->product

Caption: General Workflow for [3+2] Cycloaddition Route.

Comparative Analysis

FeatureCondensation (Knorr)Buchwald-Hartwig N-ArylationSuzuki-Miyaura Coupling[3+2] Cycloaddition
Bond Formed 2 x C-N, 1 x C=C1 x C(aryl)-N(pyrazole)1 x C(aryl)-C(aryl)2 x C-N, 1 x C-C
Key Advantage Atom economy, simple starting materialsHigh modularity, broad substrate scopeHigh modularity, functional group toleranceConvergent, good regioselectivity
Key Limitation Regioselectivity issues with unsymmetrical precursorsCatalyst cost, ligand sensitivity, potential for side reactionsMulti-step synthesis of boronic acids, potential for protodeboronationIn situ generation of unstable intermediates
Typical Yields Moderate to HighHigh to ExcellentHigh to ExcellentGood to High
Substrate Scope Dependent on 1,3-dicarbonyl availabilityVery BroadVery BroadGood, dependent on dipolarophile stability
Typical Conditions Acidic, reflux (e.g., EtOH, AcOH)Pd or Cu catalyst, ligand, base (e.g., NaOtBu), 80-120 °CPd catalyst, base (e.g., K₂CO₃), solvent mixture (e.g., dioxane/H₂O), 80-100 °CBase (e.g., Et₃N), ambient to moderate temperature

Conclusion: Selecting the Optimal Route

The choice of synthetic strategy for accessing substituted pyrazolylphenols is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • For straightforward, symmetrically substituted pyrazolylphenols from readily available dicarbonyls, the classical condensation route remains a highly efficient and cost-effective option.

  • When a high degree of molecular diversity is required, particularly for structure-activity relationship (SAR) studies in drug discovery, the modularity of metal-catalyzed cross-coupling reactions is unparalleled. The Buchwald-Hartwig amination is generally the most direct coupling approach.

  • The [3+2] cycloaddition strategy offers a powerful alternative, especially when specific regiochemical outcomes are desired that may be difficult to achieve through condensation methods.

By understanding the mechanistic basis and practical considerations of each method, researchers can make an informed decision, selecting the most appropriate synthetic route to advance their scientific objectives.

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem., 69(17), 5578–5587. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 132(40), 14073–14082. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The 1,3-dipolar cycloaddition in the synthesis of five-membered heterocycles. Chemical Society Reviews, 34(9), 835-845.
Comparative

Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1H-pyrazol-1-yl)phenol Characterization

Introduction: The Analytical Imperative for Novel API Characterization In the landscape of pharmaceutical development, the journey of a novel Active Pharmaceutical Ingredient (API) from discovery to market is underpinned...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel API Characterization

In the landscape of pharmaceutical development, the journey of a novel Active Pharmaceutical Ingredient (API) from discovery to market is underpinned by rigorous analytical science. The molecule at the focus of this guide, 3-(1H-pyrazol-1-yl)phenol, represents a class of heterocyclic compounds of significant interest due to their versatile biological activities. Ensuring the identity, purity, and stability of such an API is not merely a regulatory formality; it is a cornerstone of patient safety and drug efficacy. The validation of analytical procedures is the process by which it is established, through laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1]

This guide provides an in-depth, experience-driven comparison of two orthogonal analytical methods—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive characterization of 3-(1H-pyrazol-1-yl)phenol. We will delve into the causality behind experimental design, present self-validating protocols, and conclude with a cross-validation study to ensure data concordance between the methods. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures, which provides a framework for ensuring that an analytical method is fit for its intended purpose.[2][3]

Part 1: Primary Quantitative Analysis via Reverse-Phase HPLC

For routine quality control, including purity assessment and stability testing of 3-(1H-pyrazol-1-yl)phenol, RP-HPLC with UV detection is the workhorse method. Its robustness, precision, and suitability for non-volatile compounds make it the preferred initial choice. The fundamental principle is the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase; adjusting the mobile phase composition allows for the fine-tuning of the separation.

Experimental Protocol: RP-HPLC-UV Method

This protocol is designed as a self-validating system, where system suitability tests are integrated to ensure performance prior to any sample analysis.

1. Reagents and Materials:

  • 3-(1H-pyrazol-1-yl)phenol Reference Standard (CRS), >99.5% purity

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) or equivalent

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% ACN

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 3-(1H-pyrazol-1-yl)phenol CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with Diluent.

  • Sample Solution (100 µg/mL): Prepare the drug substance or product sample in Diluent to achieve the target concentration.

3. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Mobile Phase Gradient:

    • 0-15 min: 30% to 80% B

    • 15-17 min: 80% to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Run Time: 20 minutes

Workflow for RP-HPLC Analysis

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing prep_mobile Mobile Phase & Diluent Prep sst System Suitability Test (5 injections of Standard) prep_mobile->sst prep_std Standard Solution Prep (100 µg/mL) prep_std->sst prep_sample Sample Solution Prep (100 µg/mL) analysis_seq Run Analysis Sequence (Standard, Blank, Samples) prep_sample->analysis_seq sst->analysis_seq If RSD ≤ 2.0% integration Peak Integration analysis_seq->integration quant Quantification vs. Standard integration->quant validation Method Validation Checks (Linearity, Accuracy, Precision) quant->validation report Generate Report validation->report

Caption: Workflow for RP-HPLC analysis of 3-(1H-pyrazol-1-yl)phenol.

Method Validation Summary

A validation protocol must be established before the study, outlining the parameters and acceptance criteria.[1] The following table summarizes typical results for a robust HPLC method, adhering to ICH Q2(R2) guidelines.[4]

Validation Parameter Acceptance Criteria Hypothetical Result Status
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products. Peak purity > 990.No interferences observed. Peak purity index of 999.8. Forced degradation showed resolution > 2.0 for all degradants.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50 - 150 µg/mL (80-120% of nominal)50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.2%Pass
LOD Signal-to-Noise ≥ 30.1 µg/mLPass
LOQ Signal-to-Noise ≥ 100.3 µg/mLPass
Robustness %RSD ≤ 2.0% for minor changes in flow rate, column temp, mobile phase composition.All variations resulted in %RSD < 1.5%.Pass

Part 2: Orthogonal Method for Identification by GC-MS

While HPLC is excellent for quantification, GC-MS provides an orthogonal method that offers superior specificity for identification due to its mass fragmentation patterns. It is also highly effective for detecting and identifying volatile or semi-volatile impurities that may not be observed by HPLC. For a phenolic compound like 3-(1H-pyrazol-1-yl)phenol, derivatization is essential to increase volatility and improve peak shape by capping the polar hydroxyl group.[5]

Experimental Protocol: GC-MS Method with Silylation

1. Reagents and Materials:

  • 3-(1H-pyrazol-1-yl)phenol Reference Standard (CRS), >99.5% purity

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, Anhydrous

  • Ethyl Acetate, GC Grade

  • Agilent DB-5ms column (30 m x 0.25 mm, 0.25 µm) or equivalent

2. Preparation of Solutions and Derivatization:

  • Reference Stock Solution (1 mg/mL): Accurately weigh ~10 mg of CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Sample Preparation: Dissolve the sample in Ethyl Acetate to a nominal concentration of 1 mg/mL.

  • Derivatization Protocol:

    • Transfer 100 µL of the sample or standard solution to a 2 mL GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Inlet Temperature: 280°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Mass Range: 40 - 450 amu

Workflow for GC-MS Analysis

gcms_workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing & Identification prep_std Prepare Standard in Ethyl Acetate dry Evaporate to Dryness prep_std->dry prep_sample Prepare Sample in Ethyl Acetate prep_sample->dry derivatize Add Pyridine & BSTFA; Heat at 70°C for 30 min dry->derivatize inject Inject into GC-MS derivatize->inject acquire Acquire Data (Full Scan) inject->acquire tic Extract Total Ion Chromatogram (TIC) acquire->tic spectra Extract Mass Spectrum of Peak tic->spectra library Compare Spectrum to Reference or Library (NIST) spectra->library confirm Confirm Identity library->confirm

Caption: Workflow for GC-MS analysis of 3-(1H-pyrazol-1-yl)phenol.

Method Validation Summary

Validation for a GC-MS method, particularly when used for identification and impurity profiling, focuses heavily on specificity and sensitivity.

Validation Parameter Acceptance Criteria Hypothetical Result Status
Specificity Unique retention time and mass spectrum. No interferences.Confirmed. Mass spectrum matches reference standard with >95% similarity.Pass
Linearity (r²) ≥ 0.9950.9985Pass
Range 1 - 200 µg/mL1 - 200 µg/mLPass
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%Pass
Precision (Repeatability, %RSD) ≤ 5.0%2.5%Pass
LOD Identifiable mass spectrum0.2 µg/mLPass
LOQ Quantifiable with RSD ≤ 10%0.8 µg/mLPass

Part 3: Cross-Validation of HPLC and GC-MS Methods

When two distinct analytical methods are used to support a regulatory filing, a cross-validation study is essential to demonstrate that the reported data are comparable and consistent.[6] This is not a pass/fail exercise but an investigation to understand any potential bias between the methods.[6][7] The objective is to ensure that decisions made based on data from one method would be consistent with decisions made using the other.

Cross-Validation Protocol
  • Sample Selection: Select a minimum of six batches of 3-(1H-pyrazol-1-yl)phenol, preferably including samples from stability studies or with varying levels of impurities.

  • Analysis: Analyze each sample in triplicate using the fully validated RP-HPLC method and the fully validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean assay value for each sample from both methods.

    • Calculate the percentage difference between the mean values for each sample: % Difference = [(Value_HPLC - Value_GCMS) / mean(Value_HPLC, Value_GCMS)] * 100

    • Statistically evaluate the dataset, for example, using a paired t-test or by plotting the results against each other to assess correlation and bias.

Logical Flow of Cross-Validation

crossval_logic cluster_hplc HPLC Method cluster_gcms GC-MS Method samples Select ≥ 6 Batches of API hplc_analysis Analyze Samples (n=3) samples->hplc_analysis gcms_analysis Analyze Samples (n=3) samples->gcms_analysis hplc_results Calculate Mean Assay hplc_analysis->hplc_results compare Compare Results: Calculate % Difference Statistical Analysis hplc_results->compare gcms_results Calculate Mean Assay gcms_analysis->gcms_results gcms_results->compare report Cross-Validation Report: Assess Concordance & Bias compare->report

Caption: Logical relationship diagram for cross-validating two analytical methods.

Comparative Data Summary
Sample Batch HPLC Assay (%) GC-MS Assay (%) % Difference
B-00199.899.60.20
B-00299.599.30.20
B-003 (Degraded)98.298.00.20
B-004100.199.80.30
B-00599.799.50.20
B-00699.999.70.20
Bias Assessment --HPLC consistently ~0.2-0.3% higher

Interpretation: The hypothetical data show a small, consistent bias where the HPLC method yields slightly higher assay values. This is not uncommon; for example, HPLC may not separate certain co-eluting, structurally similar impurities that GC-MS can resolve. This bias is considered acceptable as it is small and consistent, demonstrating the methods are concordant. The key is to document and understand this difference.

Comparative Analysis and Recommendations

Feature RP-HPLC-UV GC-MS
Primary Use Quantitative analysis (Assay, Purity)Identification, Volatile Impurity Profiling
Specificity Good (based on retention time and UV)Excellent (based on retention time and mass fragmentation)
Sensitivity High (LOQ ~0.3 µg/mL)Very High (LOQ ~0.8 µg/mL, but can be lower)
Sample Prep Simple dissolutionMore complex (derivatization required)
Throughput HighModerate
Cost LowerHigher
Robustness Excellent for routine QCGood, but derivatization can add variability

Senior Scientist Recommendations:

  • For Release and Stability Testing: The validated RP-HPLC method should be the primary method for routine assay and purity determination due to its high throughput, robustness, and excellent precision.

  • For Reference Standard Characterization and Impurity Identification: The GC-MS method is indispensable. It should be used to confirm the identity of the API and to identify any unknown peaks observed during HPLC analysis, especially those that are volatile or semi-volatile.

  • Integrated Approach: In a comprehensive control strategy, both methods are complementary. The HPLC method provides the quantitative data for batch release, while the GC-MS method provides orthogonal identification and is a powerful tool for troubleshooting and in-depth investigations, such as identifying unknown degradation products.

Conclusion

The successful characterization of 3-(1H-pyrazol-1-yl)phenol relies on the development and validation of robust, fit-for-purpose analytical methods. This guide has demonstrated that a combination of RP-HPLC for quantitative analysis and GC-MS for definitive identification provides a powerful and comprehensive analytical package. The cross-validation of these orthogonal methods serves as the ultimate verification, ensuring data integrity and consistency across the analytical lifecycle. Adherence to the principles of scientific integrity and regulatory guidelines, such as those from the ICH, is paramount in building a scientifically sound data package to support drug development and ensure product quality.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Fung, E. N., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methyl-1-phenyl-1H-pyrazole on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • University of Pretoria. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for a Novel Pyrazolone Derivative. [Link]

  • National Institutes of Health. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. [Link]

  • ResearchGate. (2023). (PDF) A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]

  • ResearchGate. (2014). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]

  • ResearchGate. (2022). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. [Link]

  • ResearchGate. (2016). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (2004). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. [Link]

  • National Institutes of Health. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

Sources

Validation

Benchmarking the Kinase Inhibitory Activity of Pyrazolylphenol Derivatives: A Comparative Guide

The relentless pursuit of novel therapeutics in oncology and inflammatory diseases has positioned protein kinases as paramount targets for drug discovery. Their deregulation is a common feature in numerous pathologies, m...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics in oncology and inflammatory diseases has positioned protein kinases as paramount targets for drug discovery. Their deregulation is a common feature in numerous pathologies, making the development of potent and selective kinase inhibitors a cornerstone of modern pharmaceutical research. Among the myriad of scaffolds explored, pyrazolylphenol derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against a range of critical kinases. This guide provides a comprehensive benchmark of the kinase inhibitory activity of selected pyrazolylphenol derivatives, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets, including kinases, through various non-covalent interactions. The addition of a phenol group to this scaffold further enhances its potential for hydrogen bonding and other interactions within the ATP-binding pocket of kinases, a common target for inhibition. The versatility of the pyrazolylphenol core allows for extensive chemical modifications, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Comparative Inhibitory Activity of Pyrazolylphenol Derivatives

The efficacy of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of various pyrazolylphenol and related pyrazole derivatives against several key oncogenic and inflammatory kinases. This data has been compiled from multiple peer-reviewed studies to provide a comparative overview.

Derivative ClassTarget KinaseSpecific Derivative ExampleIC50 (µM)Reference
5-Phenyl-1H-pyrazolBRAF (V600E)1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea0.19[1]
PyrazolopyrimidineSRCeCF506<0.001[2]
PyrazolopyrimidineABLeCF506>1[2]
PyrazoleVEGFR-2Compound 3i0.00893[3]
PyrazoleVEGFR-2Compound 4j0.64[4]
Pyrazolo[3,4-d]pyrimidineEGFRCompound 160.034[5]
N-Phenyl PyrazolineEGFRCompound 54.708[6]
PyrazoleCDK2Compound 6b0.458[7]
Pyrazolyl BenzimidazoleAurora ACompound 70.0289[8]
Pyrazolyl BenzimidazoleAurora BCompound 70.0022[8]

Note: The inhibitory activities are highly dependent on the specific chemical structure of the derivative and the assay conditions. The data presented here is for comparative purposes. Researchers are encouraged to consult the primary literature for detailed experimental conditions.

Experimental Protocol: ADP-Glo™ Kinase Assay

To ensure the reliability and reproducibility of kinase inhibition data, a standardized and robust assay methodology is crucial. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[7] This assay is universal for any kinase and is amenable to high-throughput screening.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process.[2] First, the kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then quantified in a luciferase-based reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[5]

Step-by-Step Methodology
  • Kinase Reaction Setup (5 µL volume):

    • Prepare a reaction mix containing the kinase of interest, the substrate, ATP, and the necessary cofactors in a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add the pyrazolylphenol derivative at various concentrations to the reaction mix. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion (Addition of ADP-Glo™ Reagent):

    • Equilibrate the reaction plate to room temperature.[1]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[1]

    • Incubate the plate at room temperature for 40 minutes.[1]

  • ADP to ATP Conversion and Signal Generation (Addition of Kinase Detection Reagent):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.[1]

    • Incubate the plate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the stabilization of the luminescent signal.[2]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP generated.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the pyrazolylphenol derivative relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_inhibitor Add Inhibitor to Reaction Mix prep_mix->add_inhibitor prep_inhibitor Prepare Serial Dilutions of Pyrazolylphenol Derivatives prep_inhibitor->add_inhibitor add_atp Initiate Reaction with ATP add_inhibitor->add_atp incubation1 Incubate at Optimal Temperature add_atp->incubation1 add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation1->add_adpglo incubation2 Incubate for 40 min at RT add_adpglo->incubation2 add_detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubation2->add_detection incubation3 Incubate for 30-60 min at RT add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ Assay.

Key Signaling Pathways Targeted by Pyrazolylphenol Derivatives

Understanding the cellular context in which a kinase operates is vital for rational drug design. The following diagrams illustrate the signaling pathways of four key kinases that are often targeted by pyrazolylphenol derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[9][10]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

BRAF (V600E) Signaling Pathway

BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. The V600E mutation results in constitutive activation of BRAF, leading to uncontrolled cell growth, a hallmark of many cancers, particularly melanoma.[11][12]

BRAF_Pathway RAS RAS BRAF BRAF (V600E) RAS->BRAF Independent in V600E MEK MEK BRAF->MEK Constitutively Activates ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: BRAF (V600E) constitutively active signaling pathway.

SRC Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation. It is often overactivated in various cancers and is involved in multiple signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways.[4][13]

SRC_Pathway RTK_Integrins RTKs / Integrins SRC SRC RTK_Integrins->SRC Activate FAK FAK SRC->FAK RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K-AKT Pathway SRC->PI3K_AKT STAT3 STAT3 SRC->STAT3 Cell_Processes Cell Adhesion, Migration, & Proliferation FAK->Cell_Processes RAS_MAPK->Cell_Processes PI3K_AKT->Cell_Processes STAT3->Cell_Processes

Caption: Overview of SRC-mediated signaling pathways.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR activates downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3][14]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS_MAPK RAS-MAPK Pathway PLCg->RAS_MAPK AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis RAS_MAPK->Angiogenesis

Caption: Simplified VEGFR signaling pathway in angiogenesis.

Conclusion

Pyrazolylphenol derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. This guide has provided a comparative analysis of their inhibitory activity against key kinases implicated in cancer and other diseases. The detailed experimental protocol for the ADP-Glo™ Kinase Assay offers a robust framework for researchers to benchmark their own compounds. Furthermore, the visualization of the targeted signaling pathways provides a crucial context for understanding the mechanism of action of these inhibitors. As research in this area continues, the development of more selective and potent pyrazolylphenol-based kinase inhibitors holds great promise for the future of targeted therapies.

References

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. PubMed. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies. PMC. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Institutes of Health. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • A Potent EGFR Inhibitor, N-Phenyl Pyrazoline Derivative Suppresses Aggressiveness and Cancer Stem Cell-Like Phenotype of Cervical Cancer Cells. National Institutes of Health. [Link]

  • Simplified scheme of the VEGF/VEGFR pathway. ResearchGate. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • A Potent EGFR Inhibitor, N-Phenyl Pyrazoline Derivative Suppresses Aggressiveness and Cancer Stem Cell-Like Phenotype of Cervical Cancer Cells. National Institutes of Health. [Link]

  • Schematic diagram of Src intracellular signaling pathway and various... ResearchGate. [Link]

  • The classification of BRAF mutations and their signaling pathways.... ResearchGate. [Link]

  • Cell signaling pathways induced by Src kinases. Src kinases regulate a... ResearchGate. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]

Sources

Comparative

Comparative Docking Studies of Pyrazolylphenol Isomers: A Guide to Unraveling Structure-Activity Relationships

In the landscape of modern drug discovery, understanding the nuanced interactions between a ligand and its target protein is paramount. Pyrazolylphenol scaffolds have emerged as a privileged structure, demonstrating a wi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, understanding the nuanced interactions between a ligand and its target protein is paramount. Pyrazolylphenol scaffolds have emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects. The isomeric forms of these compounds, where subtle shifts in substituent positions can dramatically alter binding affinity and efficacy, present a compelling case for the power of in-silico analysis. This guide provides a comprehensive walkthrough of how to conduct comparative molecular docking studies of pyrazolylphenol isomers, offering insights into the rationale behind experimental choices and the interpretation of results.

The Significance of Isomeric Specificity in Drug Design

Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit profoundly different pharmacological profiles. For pyrazolylphenol derivatives, the positioning of functional groups on the phenyl ring can dictate the molecule's ability to form key hydrogen bonds, engage in hydrophobic interactions, and ultimately, fit within the binding pocket of a target protein. Computational docking serves as a powerful predictive tool to explore these differences, enabling researchers to prioritize the synthesis of the most promising candidates and guide further lead optimization.

A Generalized Workflow for Comparative Docking Studies

The following diagram outlines a typical workflow for a comparative docking study, from initial target selection to the final analysis of results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_ID Protein Structure Retrieval (PDB) Prot_Prep Protein Preparation (Clean & Optimize) PDB_ID->Prot_Prep Lig_Prep Ligand Isomer Preparation (2D to 3D) Docking Molecular Docking Simulation Lig_Prep->Docking Grid_Gen Grid Box Generation Prot_Prep->Grid_Gen Grid_Gen->Docking Pose_Analysis Binding Pose & Energy Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, etc.) Pose_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis of Isomers Interaction_Analysis->Comparative_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Experimental Protocol: A Case Study with B-Raf Kinase

To illustrate the process, we will consider a hypothetical comparative docking study of ortho-, meta-, and para-substituted pyrazolylphenol isomers against the B-Raf kinase, a key target in cancer therapy.

Part 1: Protein and Ligand Preparation
  • Protein Structure Retrieval:

    • Action: Download the crystal structure of B-Raf kinase in complex with a known inhibitor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 4H58.

    • Rationale: Starting with a co-crystallized structure provides a biologically relevant conformation of the binding site and helps in defining the docking search space.

  • Protein Preparation:

    • Action: Using molecular modeling software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera, perform the following steps:

      • Remove the co-crystallized ligand and any non-essential water molecules (typically those not involved in mediating protein-ligand interactions).

      • Add hydrogen atoms, as they are often not resolved in crystal structures but are crucial for accurate hydrogen bond calculations.

      • Assign protonation states to ionizable residues at a physiological pH (e.g., 7.4).

      • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

    • Rationale: This "cleaning" and optimization process ensures that the protein structure is in a low-energy, realistic conformation, which is essential for obtaining meaningful docking results.

  • Ligand Preparation:

    • Action:

      • Sketch the 2D structures of the ortho-, meta-, and para-pyrazolylphenol isomers using a chemical drawing tool like ChemDraw.

      • Convert the 2D structures to 3D using a program like Open Babel or LigPrep.

      • Generate possible ionization states at the target pH.

      • Perform a conformational search and energy minimization for each isomer.

    • Rationale: Ligands are flexible molecules that can adopt multiple conformations. It is crucial to generate a low-energy 3D conformation for each isomer to present a realistic starting point for the docking simulation.

Part 2: Molecular Docking and Analysis
  • Grid Generation:

    • Action: Define the docking grid box, which represents the search space for the ligand within the protein's binding site. The grid should be centered on the position of the co-crystallized ligand and be large enough to accommodate the different isomers. A typical grid size would be 20x20x20 Å.

    • Rationale: The grid pre-calculates the potential energy of interaction between different atom types, which significantly speeds up the docking calculation. Its proper placement is critical for ensuring the docking algorithm explores the correct binding pocket.

  • Molecular Docking:

    • Action: Perform the docking simulation using a validated docking program such as AutoDock Vina, Glide, or GOLD. Use the prepared protein and ligand files as input. The docking algorithm will systematically sample different conformations and orientations of each isomer within the defined grid box.

    • Rationale: Different docking programs use different search algorithms and scoring functions. It is advisable to use a program that has been shown to perform well for the specific protein family or ligand class under investigation.

  • Pose and Interaction Analysis:

    • Action:

      • Analyze the top-scoring docking poses for each isomer.

      • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio Visualizer.

      • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Rationale: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose reveals the specific interactions that contribute to this affinity. This qualitative analysis is crucial for understanding the structure-activity relationship.

Comparative Data Analysis

The primary output of a comparative docking study is a set of data that allows for a direct comparison of the different isomers. This data should be organized into clear and concise tables.

Table 1: Comparative Docking Scores and Binding Energies of Pyrazolylphenol Isomers with B-Raf Kinase

Isomer PositionDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)
Ortho-8.5-9.2
Meta-9.1-9.8
Para-7.9-8.5

Table 2: Key Interacting Residues of Pyrazolylphenol Isomers in the B-Raf Kinase Binding Site

Isomer PositionHydrogen Bond InteractionsHydrophobic Interactions
OrthoCys532, Asp594Val471, Leu514
MetaCys532, Asp594, Phe595Val471, Leu514, Trp531
ParaAsp594Val471, Leu514

Interpreting the Results: The "Why" Behind the Data

  • The meta-substituted isomer exhibits the most favorable docking score and estimated binding energy, suggesting it is the most potent binder of the three.

  • The interaction analysis reveals that the meta-isomer is able to form an additional hydrogen bond with Phe595 and engage in more extensive hydrophobic interactions, likely explaining its higher predicted affinity.

  • The para-substituted isomer shows the weakest binding, which correlates with its reduced number of key interactions.

This type of analysis allows researchers to form a testable hypothesis: the meta-position is optimal for substitution on this pyrazolylphenol scaffold for B-Raf inhibition. This hypothesis can then be validated through chemical synthesis and in-vitro biological assays.

Self-Validating Systems: Ensuring Trustworthiness

To ensure the reliability of the docking results, several validation steps should be incorporated into the protocol:

  • Re-docking of the co-crystallized ligand: The docking protocol should be able to reproduce the experimentally observed binding pose of the native ligand within a root-mean-square deviation (RMSD) of less than 2.0 Å. This validates the chosen docking parameters.

  • Correlation with experimental data: Whenever possible, the docking scores should be correlated with experimental binding affinities (e.g., IC50 or Ki values) for a set of known inhibitors. A good correlation provides confidence in the predictive power of the docking model.

Conclusion

Comparative molecular docking is an indispensable tool in modern drug discovery for elucidating the structure-activity relationships of isomeric compounds. By systematically evaluating the binding of different isomers and dissecting their interaction patterns, researchers can gain valuable insights that guide the design of more potent and selective drug candidates. The key to a successful study lies not just in the execution of the computational protocol but in the careful preparation of the system, the critical analysis of the results, and the validation of the computational model against experimental data.

References

  • Protein Data Bank (PDB) , Source: RCSB PDB, [Link]

  • Schrödinger Suite , Source: Schrödinger, LLC, [Link]

  • Open Babel , Source: The Open Babel Project, [Link]

  • AutoDock Vina , Source: The Scripps Research Institute, [Link]

  • PyMOL , Source: The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC., [Link]

  • Discovery Studio Visualizer , Source: Dassault Systèmes, [Link]

Validation

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 3-(1H-Pyrazol-1-yl)phenol-Based Compounds

Introduction: The Double-Edged Sword of a Privileged Scaffold The 3-(1H-pyrazol-1-yl)phenol scaffold is a cornerstone in modern medicinal chemistry. As a "privileged" structure, its derivatives have demonstrated a remark...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 3-(1H-pyrazol-1-yl)phenol scaffold is a cornerstone in modern medicinal chemistry. As a "privileged" structure, its derivatives have demonstrated a remarkable capacity to bind to a wide array of biological targets, leading to significant therapeutic potential.[1][2] Particularly in the realm of oncology and inflammatory diseases, these compounds have emerged as potent kinase inhibitors.[3][4][5] The pyrazole ring system is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases, a feature that medicinal chemists have expertly leveraged.[2][4]

However, this versatility is a double-edged sword. The very features that make the pyrazole core so effective also predispose it to promiscuity. Kinases, for instance, share a highly conserved ATP-binding site, making the development of truly selective inhibitors a formidable challenge.[6][7] Unintended interactions, or "off-target effects," can lead to a spectrum of consequences, from unexpected therapeutic benefits (polypharmacology) to severe toxicity, which is a primary driver of clinical trial failures.[8][9][10]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a robust strategy for evaluating the off-target effects of 3-(1H-pyrazol-1-yl)phenol-based compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to build a self-validating system for characterizing your molecules with the highest degree of scientific integrity.

Deconstructing the Challenge: A Multi-Modal Approach to Off-Target Profiling

A comprehensive understanding of a compound's interaction profile cannot be achieved through a single methodology. Each technique offers a unique lens through which to view the compound's behavior, from theoretical predictions to direct measurements in a complex biological system. The most robust assessments integrate computational, biochemical, and cell-based approaches in a tiered strategy.

Below is a comparative analysis of the principal methodologies available for off-target profiling.

Methodology Principle Advantages Limitations Best Use Case
In Silico Profiling Utilizes algorithms that compare the compound's 2D/3D structure, and physicochemical properties against databases of known ligands and protein structures to predict potential binding partners.[9][11][12]- High-throughput and cost-effective.- Can be applied before synthesis.- Provides an early warning for potential liabilities.[9]- Predictive, not definitive; high rate of false positives/negatives.- Accuracy is highly dependent on the quality of the algorithm and database.[11]Early-stage discovery; hypothesis generation; prioritizing compounds for synthesis and screening.
Biochemical Profiling (e.g., Kinase Panels) The compound is tested for its ability to inhibit the enzymatic activity of a large panel of purified proteins (e.g., >400 kinases) in a cell-free system.[6][7][13]- Highly quantitative (provides IC50/Kᵢ values).- Directly measures functional inhibition of enzymes.- Broadest commercially available coverage for kinases.[13]- Lacks physiological context; results may not translate to cellular activity.- Does not account for cellular uptake, metabolism, or scaffolding proteins.[14]Lead optimization; establishing a quantitative selectivity index against a specific target family.
Receptor Binding Assays Measures the displacement of a known, labeled ligand from a receptor by the test compound. This is often performed using purified cell membranes expressing the target receptor.[15][16][17]- Applicable to non-enzymatic targets (GPCRs, ion channels).[15]- Can be configured for high-throughput screening.[17][18]- Indicates binding but not functional outcome (agonist vs. antagonist).- Requires target-specific reagents and assay development.Screening for activity against common safety liability targets like hERG or a panel of GPCRs.
Cellular Thermal Shift Assay (CETSA) Leverages the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced unfolding and precipitation.[14][19][20]- Measures direct target engagement in a native, physiological context (intact cells or tissues).[14]- Label-free and universally applicable.- Can be adapted for proteome-wide discovery of targets and off-targets (MS-CETSA).[19][21]- Lower throughput for antibody-based detection.- MS-CETSA is technically demanding and requires specialized instrumentation.Validating on-target and off-target engagement in a cellular environment; mechanism-of-action studies.
Phenotypic Screening Compounds are screened for their ability to induce a specific cellular phenotype (e.g., apoptosis, cell cycle arrest) without a preconceived target.[10] Off-targets are identified later via target deconvolution.- Unbiased and directly measures a functional cellular outcome.- Can uncover novel biology and unexpected therapeutic opportunities.- Target deconvolution can be extremely challenging and resource-intensive.- The observed phenotype may result from polypharmacology.Novel target discovery; identifying compounds with a desired functional outcome regardless of the specific target.

An Integrated Workflow for Rigorous Off-Target Evaluation

A sequential, multi-tiered approach provides the most efficient and scientifically sound path to characterizing your 3-(1H-pyrazol-1-yl)phenol-based compound. This strategy allows for early, cost-effective deselection of promiscuous compounds while focusing resources on the most promising candidates for in-depth cellular validation.

Off_Target_Workflow cluster_0 Tier 1: Early Discovery & Hypothesis Generation cluster_1 Tier 2: In Vitro Profiling & Lead Optimization cluster_2 Tier 3: Cellular Validation & Preclinical Selection A Compound Design (3-(1H-pyrazol-1-yl)phenol core) B In Silico Profiling (Structure-based, Ligand-based) A->B Predict potential off-targets C Prioritized Hit List B->C Flag liabilities, Generate hypotheses D Broad Biochemical Screen (e.g., KinomeScan®) C->D Test prioritized compounds E Safety Pharmacology Panel (e.g., CEREP) C->E Assess safety-critical targets F Quantitative Selectivity Profile (IC50 Data) D->F E->F G Cellular Thermal Shift Assay (CETSA) (Target Engagement) F->G Confirm engagement in cells H Phenotypic & Functional Assays (e.g., Cell Viability, Apoptosis) G->H Correlate binding with function I Validated Preclinical Candidate H->I

Caption: A tiered workflow for evaluating off-target effects.

Visualizing Off-Target Effects: A Signaling Pathway Perspective

Consider a hypothetical scenario where a 3-(1H-pyrazol-1-yl)phenol derivative, Cmpd-X, is designed as a selective inhibitor of Kinase A in a cancer cell proliferation pathway. However, profiling reveals an off-target inhibitory effect on Kinase C, which is part of a parallel survival pathway. This can have complex, sometimes counterintuitive, biological consequences.

Signaling_Pathway GF Growth Factor ReceptorA Receptor A GF->ReceptorA KinaseA Kinase A (On-Target) ReceptorA->KinaseA Prolif Cell Proliferation KinaseA->Prolif SurvivalF Survival Factor ReceptorC Receptor C SurvivalF->ReceptorC KinaseC Kinase C (Off-Target) ReceptorC->KinaseC Survival Cell Survival KinaseC->Survival CmpdX Cmpd-X CmpdX->KinaseA Intended Inhibition CmpdX->KinaseC Off-Target Inhibition

Caption: On-target vs. off-target effects on parallel signaling pathways.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard CETSA experiment using Western blotting for detection to validate the engagement of a target protein by a compound in intact cells. This method is chosen for its direct physiological relevance.[14][22]

Rationale: By heating cells treated with your compound across a temperature gradient, you can determine if the compound stabilizes its target. A stabilized target protein will remain soluble at higher temperatures compared to the protein in untreated cells. This "thermal shift" is direct evidence of binding.[19]

Materials:

  • Cell line of interest cultured to ~80% confluency.

  • 3-(1H-pyrazol-1-yl)phenol-based compound of interest.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Centrifuge capable of >15,000 x g at 4°C.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody specific to the protein of interest.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Gel imaging system.

Methodology:

  • Cell Treatment:

    • Seed cells and grow to ~80% confluency.

    • Treat cells with the desired concentration of your pyrazole-based compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting and Aliquoting:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping into PBS.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in PBS with protease/phosphatase inhibitors to a final concentration of ~10⁷ cells/mL.

    • Aliquot the cell suspension (e.g., 50 µL) into separate PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include a non-heated (RT) control.

    • Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding an equal volume of lysis buffer and subjecting them to 3 freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant (soluble protein fraction) from each tube.

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Western Blotting and Data Analysis:

    • Probe the membrane with the primary antibody for your target of interest, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and capture the image.

    • Quantify the band intensity for each lane using densitometry software (e.g., ImageJ).

    • Plot the relative band intensity (normalized to the non-heated control) against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Conclusion

The evaluation of off-target effects is not a mere checkbox in the drug discovery process; it is a fundamental investigation into the true biological activity of a molecule. For a versatile scaffold like 3-(1H-pyrazol-1-yl)phenol, assuming specificity is a significant risk. A comprehensive assessment strategy, integrating early-stage in silico predictions with rigorous in vitro biochemical profiling and culminating in definitive cell-based target engagement assays like CETSA, is paramount. This tiered, evidence-based approach ensures that only compounds with the most favorable safety and selectivity profiles advance toward the clinic, ultimately enhancing the probability of success and leading to safer, more effective medicines.

References

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Pert, C. B., & Snyder, S. H. (2017). Receptor Binding Assays and Drug Discovery. Neuropsychopharmacology, 42(11), 2133–2139. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2117. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Plescia, C., & Targett-Adams, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 127–147. Retrieved from [Link]

  • Awale, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786. Retrieved from [Link]

  • Nordlund, P. (n.d.). CETSA. Karolinska Institutet. Retrieved from [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848–1848. Retrieved from [Link]

  • Keiser, M. J., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 51–62. Retrieved from [Link]

  • Zhang, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 15(1), 1–14. Retrieved from [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Johnson, J. L., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 15(1), 183–193. Retrieved from [Link]

  • Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 12(12), 2911–2920. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3163. Retrieved from [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179–1200. Retrieved from [Link]

  • Engel, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 64(15), 11215–11232. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(19), 6825. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2016). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. EXCLI Journal, 12, 1030–1043. Retrieved from [Link]

  • Kumar, A., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. EXCLI Journal, 12, 1030–1043. Retrieved from [Link]

  • Cui, T., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 1002305. Retrieved from [Link]

  • Tran, T. D., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(39), 25301–25315. Retrieved from [Link]

  • Kumar, A., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(1H-pyrazol-1-yl)phenol: Ensuring Laboratory Safety and Environmental Compliance

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of chemical reagents, s...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of chemical reagents, such as 3-(1H-pyrazol-1-yl)phenol, demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower your laboratory with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the associated risks and responsibilities.

Hazard Profile and Risk Assessment: Understanding the "Why"

3-(1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring both a phenol group and a pyrazole ring. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural motifs provide a strong basis for a conservative risk assessment. The phenolic group, in particular, dictates that it should be handled with precautions similar to those for phenol, a well-characterized hazardous substance.[1][2][3]

Phenol is known to be toxic if swallowed, inhaled, or absorbed through the skin; it is also corrosive and can cause severe skin burns and eye damage.[2][4][5][6] Furthermore, many phenolic and heterocyclic compounds pose a significant threat to aquatic life, necessitating their containment from environmental release.[4][6][7] Therefore, all waste streams containing 3-(1H-pyrazol-1-yl)phenol must be presumed hazardous.

Table 1: Inferred Hazard Profile for 3-(1H-pyrazol-1-yl)phenol

Hazard Class Classification Rationale and Precautionary Statement
Acute Toxicity Category 3 (Oral, Dermal, Inhalation) Based on the toxicity of phenol, this compound is presumed toxic if swallowed, inhaled, or in contact with skin.[2][6] Precaution: Avoid generating dust or aerosols. Handle only in a well-ventilated area or chemical fume hood.[1][8]
Skin Corrosion Category 1B The phenolic moiety is corrosive.[2] Causes severe skin burns. Precaution: Wear appropriate chemical-resistant gloves (e.g., Butyl, Viton), a lab coat, and full-face protection.[3][8]
Eye Damage Category 1 Causes serious, potentially irreversible eye damage.[2] Precaution: Always wear chemical safety goggles or a face shield.[1]
Mutagenicity Category 2 Phenol is suspected of causing genetic defects.[2][6] This potential must be extended to its derivatives. Precaution: Handle as a possible mutagen with extreme caution.

| Aquatic Hazard | Chronic Category 2 or 3 | Phenolic and heterocyclic compounds can be toxic to aquatic life with long-lasting effects.[4][7] Precaution: Absolutely no disposal down the drain. Prevent any release to the environment.[8][9] |

The Principle of Waste Segregation: A Self-Validating System

The foundational principle of chemical waste management is strict segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and increase costs. For 3-(1H-pyrazol-1-yl)phenol, waste must be segregated into dedicated, clearly labeled containers, distinct from other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

WasteSegregation cluster_generation Point of Generation (Lab Bench) cluster_streams Segregated Waste Streams cluster_collection Final Collection & Disposal Start Experiment Completed Decision Identify Waste Form Start->Decision Solid Solid Waste (Contaminated gloves, wipes, unused solid compound) Decision->Solid Solid Liquid Liquid Waste (Aqueous or organic solutions) Decision->Liquid Liquid Glass Contaminated Sharps (Pipettes, glassware) Decision->Glass Sharps HW_Container Labeled Hazardous Waste Container Solid->HW_Container Liquid->HW_Container Glass->HW_Container EHS Licensed Disposal Facility HW_Container->EHS EHS Pickup for Incineration

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage waste generated from the use of 3-(1H-pyrazol-1-yl)phenol.

Step 1: Waste Characterization and Container Selection
  • Characterize the Waste: All waste containing 3-(1H-pyrazol-1-yl)phenol must be classified as hazardous chemical waste.[10][11] This is the first and most crucial determination a generator must make.[12]

  • Select Appropriate Containers:

    • Liquids: Use a dedicated, leak-proof, shatter-resistant container (e.g., high-density polyethylene) with a screw-top cap.[10][13] The container must be compatible with the solvent used (if any).

    • Solids: Collect dry solid waste (unused compound, contaminated gloves, weigh boats, paper towels) in a sealable container, such as a wide-mouth plastic jar or a double-bagged plastic bag.[1][14]

    • Contaminated Sharps: Dispose of contaminated pipettes, needles, or broken glassware in a designated, puncture-proof sharps container.

Step 2: Labeling for Safety and Compliance

Proper labeling is a cornerstone of OSHA and EPA compliance.[15][16] It ensures that anyone handling the container understands its contents and associated dangers.

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "3-(1H-pyrazol-1-yl)phenol" and any solvents present. Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive" ).

    • The date of first accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: Accumulation and Storage in the Laboratory
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[8][9]

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub (secondary containment).[8] This will contain any potential leaks from the primary container.

  • Designated Storage Area: Keep the waste in a designated satellite accumulation area within the lab, away from ignition sources and incompatible materials like strong oxidizers.[1][8] The storage location should be at or below eye level.[14]

Step 4: Arranging for Final Disposal
  • Do Not Treat Waste: Unless you are operating under specific protocols approved by the EPA and your institution, you should not attempt to treat or neutralize this chemical waste in the lab.[16]

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health & Safety department.[1]

  • "Cradle-to-Grave" Responsibility: As the generator, your laboratory is responsible for the waste from its creation to its final, safe disposal.[17] The standard and safest final disposal method for this type of organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][12]

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental impact.

  • Small Spills (<50 mL or a few grams):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, eye protection), absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[1][9]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous solid waste.[18]

    • Decontaminate the area with soap and water.[18]

  • Large Spills (>50 mL or a significant solid spill):

    • Evacuate the laboratory immediately and close the doors.[1]

    • Alert others in the vicinity and notify your supervisor.

    • Contact your institution's EHS or emergency response team immediately.[1][18] Provide them with the chemical name and location of the spill.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so under HAZWOPER standards.[11][15]

By adhering to these detailed procedures, you ensure that your laboratory operates at the highest standard of safety, protecting your team and the environment while fostering a culture of scientific integrity and responsibility.

References

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. Available at: [Link]

  • How can I dispose phenol? . ResearchGate. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel Resources. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. Available at: [Link]

  • Hazardous Waste . US EPA. Available at: [Link]

  • How Do You Dispose Of Phenol Safely? . Chemistry For Everyone - YouTube. Available at: [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . OSHA. Available at: [Link]

  • EPA proposes rules for hazardous waste, pharmaceuticals . Waste Dive. Available at: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . MDPI. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. Available at: [Link]

  • Learn the Basics of Hazardous Waste . US EPA. Available at: [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. Available at: [Link]

  • Removal of Phenol from Biomedical Waste via an Adsorption Process . MDPI. Available at: [Link]

  • An Overview of Recycling Phenolic Resin . MDPI. Available at: [Link]

  • Phenol - Fact Sheet . University of California, Berkeley EHS. Available at: [Link]

  • Safety Data Sheet: phenol . Chemos GmbH & Co.KG. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review . TSI Journals. Available at: [Link]

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

  • SAFETY DATA SHEET Phenol Solution . INEOS Group. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]

  • Aromatic Heterocyclic Chemistry . Oxford Chemistry Primers. Available at: [Link]

  • Phenol 99% - Safety Data Sheet . Chemius. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(1H-pyrazol-1-yl)phenol: Personal Protective Equipment and Disposal

As research and development in pharmaceuticals advance, so does the need for meticulous safety protocols when handling novel chemical entities. 3-(1H-pyrazol-1-yl)phenol, a compound featuring both a phenol and a pyrazole...

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals advance, so does the need for meticulous safety protocols when handling novel chemical entities. 3-(1H-pyrazol-1-yl)phenol, a compound featuring both a phenol and a pyrazole moiety, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Assessment: A Tale of Two Moieties

The primary driver for our safety protocol is the phenolic component, which is known for its severe and systemic toxicity.[1][2] Phenol is corrosive, can be fatal if it comes into contact with skin, is inhaled, or swallowed, and can cause damage to the central nervous system, liver, and kidneys.[1][2][3] The pyrazole group, while less acutely toxic than phenol, is also classified as harmful and requires careful handling.[4][5]

Hazard CategoryDescriptionPrimary Routes of ExposureRelevant Moiety
Acute Toxicity Can be fatal upon short exposure. Phenol can penetrate the skin rapidly, leading to systemic toxicity.[6][7][8]Dermal, Inhalation, IngestionPhenol, Pyrazole
Corrosivity Causes severe skin burns and permanent eye damage.[6][8][9]Dermal, OcularPhenol
Systemic Effects Targets the central nervous system, liver, and kidneys.[1][2][3] Prolonged or repeated exposure may cause organ damage.[9]Dermal, InhalationPhenol
Irritation Causes skin and eye irritation. May cause respiratory irritation if inhaled as a dust or aerosol.[10]Dermal, Ocular, InhalationPhenol, Pyrazole
Mutagenicity Phenol is suspected of causing genetic defects.[8][9]Dermal, Inhalation, IngestionPhenol

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, the hierarchy of controls dictates that we first implement more effective measures.

  • Engineering Controls : All work with 3-(1H-pyrazol-1-yl)phenol, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[3] This is critical for containing dusts and potential vapors, protecting the user from inhalation exposure.[3] The work area must also be equipped with an accessible eyewash station and an emergency safety shower, with a travel time of no more than 10 seconds.[3][11]

  • Administrative Controls : Never work alone when handling this compound.[6] A written Standard Operating Procedure (SOP) specific to your process should be developed and all personnel must be trained on it, as well as the location and use of emergency equipment.[6]

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

Given the severe dermal and systemic toxicity of phenol, the selection of PPE must be meticulous. The following protocol is designed to provide a comprehensive barrier against exposure.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3] Due to the risk of severe burns and splashes, a full-face shield must be worn over the goggles when handling the solid or any solutions.[3][4][7]

Hand Protection

Phenol can readily penetrate many common glove materials, including standard nitrile. Therefore, a double-gloving technique is required.[3]

  • Inner Glove : A standard nitrile exam glove.

  • Outer Glove : A thicker, chemical-resistant glove. For concentrated phenol and related compounds, neoprene or butyl rubber gloves are recommended.[3][6] Viton gloves also offer excellent protection.[11] Gloves should be changed immediately if contamination is suspected.[3]

Body Protection

A fully buttoned, long-sleeved lab coat must be worn at all times.[3] For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3] Long pants and fully enclosed, solid-top shoes are mandatory laboratory attire and provide a final layer of protection.[3]

Respiratory Protection

When handled properly within a fume hood, respiratory protection is not typically required. However, if there is a potential for dust generation outside of a fume hood (e.g., during a large spill cleanup), a respirator is necessary. A NIOSH-approved respirator with an N95 rating is suitable for dusts.[12] For situations involving vapors, a respirator with an organic vapor cartridge is appropriate.[7]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Doffing Sequence

The following diagram outlines the critical sequence for removing PPE to minimize the risk of exposing clean skin to contaminants. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).

Doffing_Sequence cluster_contaminated Contaminated Area cluster_clean Clean Area Decontaminate_Gloves 1. Decontaminate Outer Gloves (if possible) Remove_Apron 2. Remove Apron (if worn) Decontaminate_Gloves->Remove_Apron Remove_Outer_Gloves 3. Remove Outer Gloves Remove_Apron->Remove_Outer_Gloves Remove_Face_Shield 4. Remove Face Shield/Goggles Remove_Outer_Gloves->Remove_Face_Shield Remove_Coat 5. Remove Lab Coat Remove_Face_Shield->Remove_Coat Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Coat->Remove_Inner_Gloves Wash_Hands 7. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Caption: PPE Doffing Sequence to Prevent Contamination.

Emergency Response and Disposal Plan

Immediate Actions for Exposure
  • Skin Contact : This is a medical emergency. Rapid decontamination is critical to minimize absorption.[6] Immediately remove all contaminated clothing and begin wiping the affected area with Polyethylene Glycol (PEG) 300 or 400.[3][6] If PEG is unavailable, use an emergency shower for at least 15-30 minutes and call for emergency medical assistance.[6][7] Lesser amounts of water can dilute the phenol and increase the area of exposure.[6]

  • Eye Contact : Immediately flush with an eyewash station for at least 15-20 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and seek immediate medical attention.[3][6]

Disposal of Contaminated Materials and Waste

Proper disposal is a critical final step in the handling process.

  • Contaminated PPE : All disposable PPE (gloves, aprons) that has come into contact with 3-(1H-pyrazol-1-yl)phenol must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.[1] Do not dispose of it in the regular trash.

  • Chemical Waste : Unused or waste 3-(1H-pyrazol-1-yl)phenol and its solutions should be disposed of through a licensed professional waste disposal company.[4][13] A common method for related compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][13] Never dispose of this chemical down the drain.[4] Always follow your institution's and local regulations for hazardous waste disposal.[4]

By adhering to these detailed protocols, researchers can handle 3-(1H-pyrazol-1-yl)phenol with a high degree of safety, protecting themselves and the environment from its significant potential hazards.

References

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Phenol Awareness & Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]

  • Kemet. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. Retrieved from [Link]

  • HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedures - Phenol. Retrieved from [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: phenol. Retrieved from [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet - Phenol. Retrieved from [Link]

  • INEOS Group. (n.d.). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrazol-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1H-pyrazol-1-yl)phenol
© Copyright 2026 BenchChem. All Rights Reserved.